4-(Aminomethyl)benzoyl chloride
Description
BenchChem offers high-quality 4-(Aminomethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLIYRDGWPUNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598990 | |
| Record name | 4-(Aminomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80610-53-3 | |
| Record name | 4-(Aminomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Preparation of 4-(Aminomethyl)benzoyl Chloride Hydrochloride: An In-Depth Technical Guide
Abstract
This guide details the synthesis, isolation, and handling of 4-(aminomethyl)benzoyl chloride hydrochloride , a critical bifunctional building block used in the development of peptidomimetics, protease inhibitors, and high-performance polymers. Unlike simple acid chlorides, this compound possesses a nucleophilic amine and an electrophilic acid chloride within the same carbon skeleton. The protocol relies on a "Protonation-Protection" strategy , utilizing the in-situ generation of hydrogen chloride to mask the amine as a non-nucleophilic ammonium salt (
Strategic Overview & Retrosynthesis
The Chemoselectivity Challenge
The synthesis of amino-acid chlorides presents a fundamental challenge: the starting material contains both an amine (nucleophile) and a carboxylic acid (electrophile precursor).
-
Risk: Activation of the carboxyl group in the presence of a free amine leads to rapid intermolecular nucleophilic attack, resulting in polymerization (polyamide formation).
-
Solution: The amine must be deactivated. While protecting groups (Boc, Fmoc) are common, they add deprotection steps. The most efficient route for this specific scaffold is salt formation . By converting the amine to its hydrochloride salt (
), the lone pair is sequestered, rendering the group non-nucleophilic and stable to the acidic chlorination conditions.
Reaction Pathway
The synthesis utilizes 4-(aminomethyl)benzoic acid (PAMBA) as the starting material and thionyl chloride (
Experimental Protocol
Materials & Equipment
-
Starting Material: 4-(Aminomethyl)benzoic acid (CAS: 56-91-7), >98% purity, finely ground and dried.
-
Reagent: Thionyl Chloride (
), ReagentPlus® grade, >99%. -
Solvents: Anhydrous Diethyl Ether or Dichloromethane (DCM) for workup.
-
Equipment:
-
Flame-dried 2-neck round-bottom flask (RBF).
-
Reflux condenser with
drying tube or inert gas (Ar/ ) line. -
Rotary evaporator with acid-resistant seals.
-
Vacuum desiccator.
-
Step-by-Step Procedure
Step 1: Preparation and Setup
-
Drying: Dry the 4-(aminomethyl)benzoic acid in a vacuum oven at 60°C for 4 hours to remove trace moisture. Water reacts violently with
and reduces yield. -
Assembly: Assemble the glassware under a flow of dry nitrogen. Place 5.0 g (33.1 mmol) of the dried starting material into the RBF.
Step 2: Chlorination Reaction
-
Addition: Add 25 mL (approx. 340 mmol, ~10 equiv) of thionyl chloride to the flask. The large excess acts as the solvent.
-
Note: The starting material is zwitterionic and likely insoluble at room temperature, forming a white suspension.
-
-
Activation: Add a magnetic stir bar and begin stirring.
-
Reflux: Heat the mixture to reflux (bath temperature ~80°C).
-
Completion: Maintain reflux for 2–4 hours. The reaction is typically considered complete when gas evolution ceases and the suspension appearance changes (the product, being an ionic salt, may remain as a suspension or partially dissolve depending on concentration).
Step 3: Isolation (Critical for Stability)
-
Evaporation: Cool the mixture to room temperature. Connect the flask to a rotary evaporator. Remove the excess thionyl chloride under reduced pressure (water bath < 40°C).
-
Caution: Use a liquid nitrogen trap to protect the vacuum pump from corrosive
vapors.
-
-
Trituration: The residue will be a solid or semi-solid oil. Add 50 mL of anhydrous diethyl ether or dichloromethane.
-
Filtration/Washing: Vigorously stir to triturate the solid. The product is insoluble in ether, while residual
remains in solution. Filter the off-white solid rapidly under a blanket of nitrogen. -
Drying: Dry the solid in a vacuum desiccator over
or pellets for 12 hours.
Mechanistic Insight & Visualization
The reaction proceeds via the activation of the carboxylic acid by thionyl chloride, forming an intermediate acyl chlorosulfite.[1] Crucially, the HCl generated in the first moments of the reaction (or upon initial heating) protonates the amine.
Figure 1: Mechanistic pathway highlighting the critical protonation step that protects the amine functionality.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | >200°C (Decomposes) | Capillary Method |
| IR Spectroscopy | C=O[3] Stretch: ~1770–1790 cm⁻¹ | ATR-FTIR (Solid) |
| Solubility | Soluble in acidic water, DMSO; Reacts with alcohols | Solubility Test |
| Reactivity Test | Immediate precipitate with | Qualitative |
Note on Analytics: Standard LC-MS using protic solvents (methanol/water) will derivatize the compound back to the methyl ester or acid. To analyze the intact acid chloride, quench a sample with dry methanol and analyze the resulting methyl ester.
Handling, Storage, and Safety[5][6]
Moisture Sensitivity
Acid chlorides are extremely hygroscopic. Hydrolysis regenerates the parent acid and releases HCl gas.
-
Storage: Store in a tightly sealed vial under Argon at -20°C.
-
Handling: Always handle in a fume hood. Minimize exposure to atmospheric moisture.[4]
Safety Hazards
-
Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water. Causes severe skin burns and eye damage.[5]
-
HCl/SO2 Gas: Severe respiratory irritants.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-(aminomethyl)benzoyl chloride HCl.
References
-
BenchChem. An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride. (Accessed 2023).[6]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[1][7]
-
PrepChem. Preparation of benzoyl chloride.
-
Sigma-Aldrich. Product Specification: 4-(Aminomethyl)benzoic acid.
-
PubChem. 4-(Aminomethyl)benzoyl chloride Compound Summary.[3]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Engineering Rigid Spacers in Peptide Synthesis: A Technical Guide to 4-(Aminomethyl)benzoyl chloride
Executive Summary
4-(Aminomethyl)benzoyl chloride (CAS: 80610-53-3) is a highly reactive, bifunctional building block utilized extensively in advanced organic synthesis, supramolecular chemistry, and solid-phase peptide synthesis (SPPS) (1)[1]. Due to its rigid aromatic backbone, it serves as an excellent spacer for controlling epitope topography in nanoscale scaffolds, allowing researchers to dictate cellular responses independent of epitope density (2)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its handling, and validated protocols for its in situ generation.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 4-(Aminomethyl)benzoyl chloride is critical for predicting its behavior in complex synthetic pathways.
| Property | Value / Description |
| IUPAC Name | 4-(aminomethyl)benzoyl chloride |
| CAS Number | 80610-53-3 |
| Molecular Formula | C8H8ClNO |
| Molecular Weight | 169.61 g/mol |
| SMILES | C1=CC(=CC=C1CN)C(=O)Cl |
| Structural Precursor (Fmoc-protected) | Fmoc-4-(aminomethyl)benzoic acid (CAS: 164470-64-8) |
| Reactivity Profile | Highly electrophilic (acyl chloride) and nucleophilic (amine) |
Data sourced from PubChem[1] and Chem-Impex[3].
Mechanistic Insight: The Self-Polymerization Paradox
The free base form of 4-(aminomethyl)benzoyl chloride is intrinsically unstable under ambient conditions. The molecule possesses both a nucleophilic primary amine (-NH2) and a highly electrophilic acyl chloride (-COCl). This dual reactivity triggers rapid intermolecular amidation, resulting in uncontrolled self-polymerization into polyamides (1)[1].
To bypass this kinetic trap and harness the molecule for precise step-growth synthesis, researchers must neutralize the amine's nucleophilicity. This is achieved via two primary strategies:
-
Protonation: Handling the compound as a hydrochloride salt.
-
Steric/Electronic Shielding: Utilizing a protecting group, most predominantly the fluorenylmethyloxycarbonyl (Fmoc) group. The resulting intermediate, Fmoc-4-(aminomethyl)benzoyl chloride, is the standard for modern SPPS (3)[3].
Experimental Protocol: In Situ Generation and SPPS Coupling
Because isolated acyl chlorides are susceptible to atmospheric hydrolysis, generating Fmoc-4-(aminomethyl)benzoyl chloride in situ immediately prior to coupling maximizes yield.
The Causality of Reagent Selection
-
Oxalyl Chloride vs. Thionyl Chloride: Oxalyl chloride is selected because its byproducts (CO, CO2, and HCl) are entirely gaseous. This drives the reaction to completion via Le Chatelier's principle and allows for purification by simple vacuum concentration, avoiding harsh aqueous workups.
-
Catalytic DMF: N,N-Dimethylformamide (DMF) is not merely a solvent additive; it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), which is the active chlorinating species.
-
Self-Validating Checkpoint: The reaction transitions from a heterogeneous suspension to a homogeneous pale yellow solution, providing a reliable visual cue of complete acyl chloride formation.
Step-by-Step Methodology
-
Suspension: Suspend 612 mg of Fmoc-4-(aminomethyl)benzoic acid in 5 mL of anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (nitrogen or argon) (2)[2].
-
Activation: Add 4.0 mL of oxalyl chloride to the suspension[2].
-
Catalysis: Inject 10 µL of anhydrous DMF. Caution: Vigorous gas evolution (CO, CO2, HCl) will occur.
-
Reaction: Stir the mixture at room temperature (RT) for 2 hours. The reaction is complete when the mixture becomes completely homogeneous[2].
-
Purification (Concentration in vacuo): Concentrate the pale yellow solution under vacuum. To ensure complete removal of residual oxalyl chloride, reconstitute the residue in fresh dry CH2Cl2 and concentrate again[2].
-
Drying: Dry the resulting white powder under high vacuum. The product is now ready for immediate use in SPPS without further purification[2].
-
Coupling: For peptide coupling, dissolve the generated acid chloride (4 equivalents) in N-Methyl-2-pyrrolidone (NMP) and add 6 equivalents of N,N-Diisopropylethylamine (DIEA). Introduce this to the resin-bound peptide[2].
Applications in Supramolecular Chemistry
In tissue engineering, the spatial arrangement of biological cues (epitope topography) dictates cellular response. By incorporating the rigid 4-(aminomethyl)benzoyl moiety into peptide amphiphiles, researchers can create high-persistence-length nanofibers. Unlike flexible PEG linkers, this rigid aromatic spacer restricts the conformational freedom of the attached epitope (e.g., RGDS), presenting it in a highly defined orientation that enhances focal adhesion and bioactivity (2)[2].
Workflow Visualization
Workflow: In situ activation of Fmoc-4-(aminomethyl)benzoic acid for SPPS coupling.
References
-
Title: Epitope topography controls bioactivity in supramolecular nanofibers Source: PMC - NIH URL: [Link]
-
Title: 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 Source: PubChem URL: [Link]
Sources
The Definitive Guide to 4-(Aminomethyl)benzoyl Chloride: Molecular Properties, Bifunctional Reactivity, and Synthetic Workflows
Executive Summary
4-(Aminomethyl)benzoyl chloride is a highly reactive, bifunctional building block utilized extensively in medicinal chemistry, solid-phase peptide synthesis (SPPS), and the development of supramolecular biomaterials. Characterized by the presence of both an electrophilic acyl chloride and a nucleophilic primary amine, this molecule presents unique mechanistic challenges—specifically, the propensity for rapid self-polymerization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-validated synthetic protocols.
Molecular Identity and Physicochemical Data
Understanding the baseline metrics of 4-(Aminomethyl)benzoyl chloride is critical for stoichiometric calculations and solvent selection. Because the free base form is transient and highly unstable, it is typically synthesized, isolated, and stored either as a hydrochloride salt or as an N-protected derivative (e.g., Fmoc or Boc).
Table 1: Physicochemical Properties Summary
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C8H8ClNO[1] | C8H9Cl2NO |
| Molecular Weight | 169.61 g/mol [1] | 206.07 g/mol |
| CAS Registry Number | 80610-53-3[1] | N/A (Salt-specific) |
| PubChem CID | 19604111[1] | N/A |
| Physical State | Unstable transient intermediate | White to off-white powder |
| Solubility | Reacts violently with water/alcohols | Soluble in polar aprotic solvents (DMF, DMSO) |
Mechanistic Causality: The Bifunctional Dilemma
The core challenge in handling 4-(Aminomethyl)benzoyl chloride lies in its inherent bifunctionality. The primary amine (-NH₂) is a strong nucleophile, while the acyl chloride (-COCl) is a highly reactive electrophile. If generated as a free base in a neutral or basic environment, the molecule undergoes rapid intermolecular nucleophilic acyl substitution, resulting in the uncontrolled formation of poly(4-aminomethylbenzamide) derivatives.
To arrest this polymerization and harness the molecule for targeted synthesis, chemists must employ one of two primary stabilization strategies:
-
Protonation: Converting the amine into a non-nucleophilic ammonium salt (hydrochloride) during synthesis by utilizing acidic conditions.
-
Steric/Electronic Protection: Masking the amine with a protecting group (e.g., Fmoc) prior to the formation of the acyl chloride.
Divergent reaction pathways of 4-(Aminomethyl)benzoyl chloride based on stabilization strategies.
Validated Synthetic Protocols
Protocol: Synthesis of Fmoc-4-(aminomethyl)benzoyl chloride
Because the unprotected acyl chloride is difficult to isolate and utilize selectively, researchers frequently synthesize the Fmoc-protected variant for direct use in Solid Phase Peptide Synthesis (SPPS). The following protocol is adapted from established methodologies for generating peptide amphiphiles[2].
Causality of Experimental Choices:
-
Oxalyl Chloride vs. Thionyl Chloride: Oxalyl chloride is preferred because its byproducts (CO, CO₂, HCl) are entirely gaseous. This drives the reaction forward via Le Chatelier's principle and allows for the removal of excess reagent in vacuo at room temperature, preventing the thermal degradation of the Fmoc protecting group.
-
Catalytic DMF: N,N-Dimethylformamide acts as a catalyst by reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which subsequently attacks the carboxylic acid to form the acyl chloride.
Step-by-Step Methodology (Self-Validating System):
-
Preparation: Suspend 612 mg of Fmoc-4-(aminomethyl)benzoic acid in 5 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
In-Process Control (IPC): The suspension will initially appear cloudy and heterogeneous.
-
-
Catalysis: Add 10 µL of anhydrous DMF to the suspension[2].
-
Chlorination: Slowly add 4.0 mL of oxalyl chloride dropwise[2].
-
Caution: Vigorous gas evolution (CO, CO₂) will occur immediately.
-
-
Reaction Propagation: Stir the mixture at room temperature (20–25°C) for 2 hours[2].
-
Self-Validation Check: The reaction is deemed complete when the mixture transitions from a cloudy suspension to a homogeneous, pale yellow solution, indicating the full conversion of the insoluble carboxylic acid to the highly soluble acyl chloride[2].
-
-
Solvent Removal: Concentrate the pale yellow solution in vacuo[2].
-
Azeotropic Drying: To ensure complete removal of residual oxalyl chloride, re-dissolve the residue in 5 mL of anhydrous CH₂Cl₂ and concentrate in vacuo a second time[2].
-
Isolation: Dry the resulting product under high vacuum for 4 hours to afford Fmoc-4-(aminomethyl)benzoyl chloride as a white powder[2]. Use immediately in SPPS or store under argon at -20°C.
Step-by-step synthetic workflow for Fmoc-4-(aminomethyl)benzoyl chloride.
Applications in Drug Development
-
Supramolecular Nanofibers: The Fmoc-protected derivative is a critical building block in synthesizing peptide amphiphiles (PAs)[2]. By coupling this molecule to a peptide sequence, researchers can create synthetic extracellular matrices (ECMs) that direct cell behavior, promote fibroblast spreading, and facilitate tissue regeneration[2].
-
Antifibrinolytic Analogs: The structural backbone is closely related to p-aminomethylbenzoic acid (PAMBA), a well-documented antifibrinolytic agent. The acyl chloride serves as an essential intermediate to synthesize complex amide-linked prodrugs that improve the oral bioavailability and half-life of these therapeutics.
Quality Control and Analytical Validation
To ensure the integrity of the synthesized 4-(aminomethyl)benzoyl chloride (or its protected derivatives) before downstream application, the following analytical checks must be performed:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The most rapid diagnostic tool. A successful conversion from carboxylic acid to acyl chloride is marked by the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and a distinct shift of the carbonyl (C=O) stretch from ~1680 cm⁻¹ to a sharp, intense peak at ~1770 cm⁻¹ .
-
Nuclear Magnetic Resonance (¹H-NMR): Conducted in anhydrous CDCl₃. The disappearance of the carboxylic acid proton (~12 ppm) confirms the reaction. Note: Ensure NMR tubes and deuterated solvents are strictly anhydrous to prevent rapid hydrolysis back to the starting material.
References
-
Title: 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Epitope topography controls bioactivity in supramolecular nanofibers Source: PMC - National Institutes of Health (NIH) URL: [Link]
Sources
A Comprehensive Technical Guide to 4-(Aminomethyl)benzoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)benzoyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive acyl chloride and a nucleophilic aminomethyl group on a benzene ring, makes it a versatile building block for the creation of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of its nomenclature, chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of pharmacologically active compounds. The hydrochloride salt of this compound is often used in practice to improve stability and handling.
Nomenclature and Identification
The systematic and unambiguous naming of chemical compounds is crucial for effective scientific communication. This section details the IUPAC name and common synonyms for 4-(aminomethyl)benzoyl chloride and its hydrochloride salt.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is 4-(aminomethyl)benzoyl chloride [1].
Synonyms
In literature and commercial catalogs, 4-(aminomethyl)benzoyl chloride and its hydrochloride salt are known by several other names. A comprehensive, though not exhaustive, list is provided below:
-
4-(Aminomethyl)benzoyl chloride: [1]
-
Benzoyl chloride, 4-(aminomethyl)-
-
p-(Aminomethyl)benzoyl chloride
-
-
4-(Aminomethyl)benzoyl chloride hydrochloride:
Chemical Identifiers
| Identifier | 4-(Aminomethyl)benzoyl chloride | 4-(Aminomethyl)benzoyl chloride hydrochloride |
| CAS Number | 80610-53-3[1] | 24095-40-7 (for a related benzophenone derivative) |
| PubChem CID | 19604111[1] | N/A |
| Molecular Formula | C₈H₈ClNO[1] | C₈H₉Cl₂NO |
| Molecular Weight | 169.61 g/mol [1] | 206.07 g/mol |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and drug design.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 274-279 °C (decomposes) (for the related 4-(aminomethyl)benzonitrile hydrochloride)[1] |
| Boiling Point | Data not available |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. |
Synthesis of 4-(Aminomethyl)benzoyl Chloride Hydrochloride
The synthesis of 4-(aminomethyl)benzoyl chloride hydrochloride typically proceeds from its corresponding carboxylic acid, 4-(aminomethyl)benzoic acid, through reaction with a chlorinating agent. The use of the hydrochloride salt of the starting material is crucial to protect the amine functionality from reacting with the chlorinating agent.
Reaction Principle
The primary transformation involves the conversion of a carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose due to the clean byproducts (SO₂ and HCl as gases) it produces. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of an aminobenzoyl chloride hydrochloride, adapted from established methods for similar compounds[3].
Materials:
-
4-(Aminomethyl)benzoic acid
-
Anhydrous Hydrogen Chloride (gas)
-
Thionyl chloride (SOCl₂)
-
Anhydrous, inert solvent (e.g., tetramethylene sulfone, dichloromethane)
-
Reaction vessel with a stirrer, reflux condenser, and gas inlet/outlet
Procedure:
-
Formation of the Hydrochloride Salt: In a reaction vessel under an inert atmosphere (e.g., dry nitrogen), dissolve 4-(aminomethyl)benzoic acid in an anhydrous, inert solvent.
-
Cool the solution and bubble anhydrous hydrogen chloride gas through the mixture with continuous stirring to precipitate the 4-(aminomethyl)benzoic acid hydrochloride salt as a slurry.
-
Chlorination Reaction: To the slurry, slowly add thionyl chloride (at least 1.2 molar equivalents) while maintaining a controlled temperature, typically between 20-40°C, with external cooling if necessary.
-
Reaction Completion: Continue stirring the mixture at this temperature for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂). The product, 4-(aminomethyl)benzoyl chloride hydrochloride, will precipitate as a solid.
-
Isolation and Purification: Isolate the product by filtration. Wash the collected solid with a dry, inert solvent (e.g., methylene chloride) to remove any residual solvent and unreacted thionyl chloride.
-
Drying: Dry the final product under vacuum to yield 4-(aminomethyl)benzoyl chloride hydrochloride.
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-(aminomethyl)benzoyl chloride stems from its bifunctional nature, allowing for sequential or orthogonal reactions at its two reactive sites.
Nucleophilic Acyl Substitution
The acyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines, to form stable amide bonds. This reaction is a cornerstone of many synthetic routes in drug discovery.
Caption: General reaction of an amine with 4-(aminomethyl)benzoyl chloride to form an amide.
Role in Medicinal Chemistry
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. 4-(Aminomethyl)benzoyl chloride serves as a key building block for introducing this pharmacophore. Its derivatives have been investigated for a variety of therapeutic applications, including as antibacterial and anti-inflammatory agents[3]. The aminomethyl group provides a handle for further structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While specific drug examples directly utilizing 4-(aminomethyl)benzoyl chloride are not prevalent in the immediate search results, the closely related 4-(chloromethyl)benzoyl chloride is a known intermediate in the synthesis of the anticancer drug imatinib[4].
Safety and Handling
As with all reactive chemical reagents, proper safety precautions must be observed when handling 4-(aminomethyl)benzoyl chloride and its hydrochloride salt. The following information is based on data for structurally similar and reactive acyl chlorides.
-
Corrosivity: Acyl chlorides are corrosive and can cause severe skin burns and eye damage[5][6].
-
Toxicity: The compound may be harmful if swallowed or inhaled.
-
Reactivity: It reacts with water and other protic solvents, often vigorously, to release hydrochloric acid. It is also sensitive to moisture and should be stored under anhydrous conditions[5].
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities or in case of potential exposure to dust or vapors, a respirator may be necessary[5].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases[6].
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
4-(Aminomethyl)benzoyl chloride is a valuable and versatile bifunctional reagent for organic synthesis, particularly in the field of drug discovery. Its ability to readily form stable amide bonds makes it an important building block for the synthesis of a wide array of pharmacologically relevant molecules. A thorough understanding of its nomenclature, properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to evolve, the demand for such adaptable and reactive intermediates is likely to grow, further solidifying the importance of 4-(aminomethyl)benzoyl chloride in the development of new therapeutics.
References
- Sigma-Aldrich. (n.d.). Safety Data Sheet for Benzoyl chloride.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19604111, 4-(Aminomethyl)benzoyl chloride. Retrieved from [Link]
- Ali, A. A., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Journal of Pharmaceutical Sciences, 8(1), 1-14.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- BenchChem. (n.d.). Historical development of 4-Aminobenzoyl chloride synthesis.
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines.
-
U.S. Drug Enforcement Administration. (2018, February 24). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-hydroxy benzoyl chloride.
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)benzoyl chloride.
Sources
4-(Aminomethyl)benzoyl chloride spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to 4-(Aminomethyl)benzoyl Chloride: Synthesis, Stability, and Spectral Characterization
Executive Summary
4-(Aminomethyl)benzoyl chloride (AMBC) represents a critical yet transient intermediate in the synthesis of high-performance polyamides, peptidomimetics, and antifibrinolytic drug conjugates. Structurally, it serves as a bifunctional linker, possessing both a nucleophilic primary amine (masked as a hydrochloride salt) and an electrophilic acyl chloride.[1]
This guide addresses a common challenge in industrial and academic research: the scarcity of direct spectral data for AMBC due to its inherent instability. As a free base, the molecule undergoes rapid self-polymerization. Therefore, this document focuses on the stable Hydrochloride Salt (AMBC·HCl) and the In-Situ Generated Species , providing validated protocols for synthesis, handling, and characterization via derivatization.
Chemical Identity & Stability Profile
The dual functionality of AMBC dictates its handling. In its free base form, the amine at position 1 reacts with the acid chloride at position 4 of a neighboring molecule, leading to uncontrolled formation of poly(4-aminomethylbenzamide).
Key Stability Rule: AMBC must be isolated and stored as the Hydrochloride Salt or generated in situ and used immediately.
| Property | Data |
| IUPAC Name | 4-(Aminomethyl)benzoyl chloride hydrochloride |
| Molecular Formula | |
| Molecular Weight | 206.07 g/mol (Salt); 169.61 g/mol (Free Base) |
| CAS Number | 80610-53-3 (HCl salt); 19604-11-1 (Free base - theoretical) |
| Physical State | Hygroscopic white to off-white crystalline solid (Salt) |
| Solubility | Reacts with water/alcohols; Soluble in dry polar aprotic solvents (DMSO, DMF) |
*Note: Solvents like DMSO may accelerate polymerization or react with the acid chloride over time. Anhydrous Dichloromethane (DCM) or Thionyl Chloride is preferred for the acid chloride form.
Synthesis & Preparation Protocol
Objective: Conversion of 4-(Aminomethyl)benzoic acid (PAMBA) to 4-(Aminomethyl)benzoyl chloride hydrochloride using Thionyl Chloride (
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine group is protonated by the HCl by-product (or excess HCl gas), protecting it from reacting with the acyl chloride.
Figure 1: Synthesis pathway and stability risk assessment. The hydrochloride salt prevents the "Polymerization" pathway shown in red.
Step-by-Step Protocol:
-
Suspension: Suspend 10.0 g (66 mmol) of finely powdered 4-(aminomethyl)benzoic acid in 50 mL of anhydrous toluene or DCM.
-
Activation: Add 15 mL (206 mmol, ~3 eq) of Thionyl Chloride dropwise under inert atmosphere (
). Add 2-3 drops of anhydrous DMF as a catalyst. -
Reflux: Heat to reflux (75-80°C) for 2-4 hours. The suspension will clear as the acid chloride forms.
-
Isolation:
-
Option A (Solid Isolation): Cool to room temperature. Add anhydrous diethyl ether to precipitate the hydrochloride salt. Filter under
and dry under vacuum. -
Option B (In-Situ Use): Evaporate excess
and solvent under reduced pressure.[2] Re-dissolve the residue immediately in the reaction solvent for the next step.
-
Spectral Data (The Core)
Due to the reactivity of the acid chloride, Derivatization (e.g., reaction with Methanol to form the methyl ester) is the standard method for purity validation. Direct analysis requires strictly anhydrous conditions.
A. Infrared Spectroscopy (FT-IR)
Mode: ATR (Solid State, Anhydrous)
The shift of the carbonyl stretch is the primary indicator of conversion from Acid (COOH) to Acid Chloride (COCl).
| Functional Group | Wavenumber ( | Intensity | Assignment |
| C=O (Acyl Chloride) | 1770 – 1785 | Strong | Characteristic shift (vs. 1680-1700 in precursor). |
| N-H (Ammonium) | 2800 – 3100 | Broad | |
| C-H (Aromatic) | 3030 – 3060 | Weak | Aromatic ring C-H stretch. |
| C-H (Methylene) | 2920 – 2950 | Medium | |
| C-Cl | 600 – 800 | Medium | C-Cl bond stretch (often obscured in fingerprint). |
B. Nuclear Magnetic Resonance (NMR)
Solvent:
1H NMR (400 MHz, Predicted/Reference): The aromatic ring exhibits an AA'BB' pattern typical of para-substitution. The electron-withdrawing COCl group deshields ortho-protons significantly more than the COOH group.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| 8.5 – 8.8 | Broad Singlet | 3H | Ammonium protons (exchangeable with | |
| Ar-H (ortho to COCl) | 8.0 – 8.15 | Doublet ( | 2H | Deshielded by carbonyl. |
| Ar-H (meta to COCl) | 7.6 – 7.75 | Doublet ( | 2H | Ortho to aminomethyl group. |
| 4.1 – 4.2 | Singlet/Quartet | 2H | Benzylic methylene (coupled to |
13C NMR (100 MHz, Predicted):
| Carbon Type | Shift ( | Notes |
| C=O (Carbonyl) | 166.0 – 168.0 | Distinct from acid (169-170) and ester (166). |
| Ar-C (Ipso-COCl) | 133.0 – 135.0 | Quaternary carbon attached to COCl. |
| Ar-C (Ortho-COCl) | 130.0 – 131.5 | |
| Ar-C (Meta-COCl) | 128.0 – 129.5 | |
| Ar-C (Ipso-CH2) | 140.0 – 142.0 | Quaternary carbon attached to |
| 42.0 – 43.5 | Benzylic carbon. |
C. Mass Spectrometry (MS)
Technique: ESI-MS or EI-MS
Direct injection of the acid chloride usually results in hydrolysis or alcoholysis (if methanol is used as carrier).
-
Method: Dissolve sample in Methanol (MeOH).
-
Observed Species: Methyl 4-(aminomethyl)benzoate (
). -
m/z Calculation:
-
Acid Chloride MW: 169.61[3]
-
Methyl Ester MW: 165.19
-
Observed Peak (ESI+): 166.2 (
of methyl ester). -
Diagnostic: If the Acid Chloride was successfully formed, the mass spectrum in MeOH will show the methyl ester peak (166) quantitatively. If the starting material (Acid) remained, it would also show 166 but the IR would differ.
-
Quality Control & Validation Workflow
To ensure the material is active and not polymerized, follow this validation loop:
Figure 2: Quality Control Workflow. All three results must be positive to confirm high-quality reagent.
References
-
BenchChem . An In-Depth Technical Guide to the Dual Functionality of 4-Aminobenzoyl Chloride. Retrieved from
-
National Institutes of Health (NIH) - PubChem . 4-(Aminomethyl)benzoyl chloride Compound Summary. Retrieved from [3]
-
National Institute of Standards and Technology (NIST) . Benzoyl chloride, 4-methyl- (Related Structure Spectral Data). Retrieved from
-
Royal Society of Chemistry . Synthesis and Characterization of Aminomethylbenzoic Acid Derivatives. Retrieved from
Sources
Technical Guide: Solubility & Handling of 4-(Aminomethyl)benzoyl Chloride Hydrochloride
This guide details the solubility, handling, and reactivity profile of 4-(Aminomethyl)benzoyl chloride , specifically focusing on its hydrochloride salt form (CAS 39098-75-4).
Executive Summary: The "Bifunctional" Challenge
4-(Aminomethyl)benzoyl chloride is a high-value bifunctional building block containing both a nucleophilic primary amine and an electrophilic acid chloride. This dual nature dictates its physical state and solubility profile:
-
Free Base Instability: In its neutral form, the molecule instantly undergoes intermolecular self-condensation (polymerization), forming insoluble polyamides.
-
Stable Salt Form: To prevent this, the compound is synthesized, stored, and handled exclusively as the hydrochloride salt (–NH₃⁺ Cl⁻).
This guide addresses the solubility of the hydrochloride salt and the critical protocols required to solubilize it without triggering premature polymerization or hydrolysis.
Solubility Profile in Organic Solvents[1]
The solubility of 4-(aminomethyl)benzoyl chloride hydrochloride is governed by its ionic lattice energy. Unlike standard organic acid chlorides (e.g., Benzoyl chloride), which are soluble in non-polar solvents, this salt requires polar aprotic media or specific suspension protocols.
Quantitative & Qualitative Solubility Matrix
| Solvent | Solubility Status | Application Context | Stability Risk |
| Dichloromethane (DCM) | Insoluble / Slurry | Standard reaction medium. Used as a fine suspension. | Low. Inert to the acid chloride. |
| Tetrahydrofuran (THF) | Sparingly Soluble | Used for heterogeneous acylation. | Low. Ensure anhydrous (THF is hygroscopic). |
| NMP (N-Methyl-2-pyrrolidone) | Soluble | Preferred solvent for homogeneous coupling reactions. | Medium. Exothermic dissolution; use fresh/dry NMP. |
| DMF (Dimethylformamide) | Soluble | Alternative to NMP. | High. Can form Vilsmeier-Haack adducts with acid chlorides over time. Use immediately. |
| Toluene | Insoluble | Used for azeotropic drying or high-temp slurry reactions. | Low. |
| Water / Alcohols | Reactive (Incompatible) | DO NOT USE. Rapid hydrolysis or alcoholysis occurs. | Critical. Destroys reagent. |
Expert Insight: Do not attempt to find a solvent that "dissolves" the salt perfectly for storage. Dissolution in polar aprotic solvents (DMF/NMP) dissociates the ion pair, increasing the acidity of the protonated amine and making the acid chloride more susceptible to degradation. Prepare solutions immediately prior to use.
Critical Handling Workflows
The following diagrams illustrate the decision logic for handling this reagent based on your synthetic goal (Coupling vs. Polymerization).
Workflow 1: Preventing Self-Polymerization (Coupling)
When attaching this linker to a scaffold (e.g., an amine or alcohol), you must prevent the 4-(aminomethyl) group from reacting with its own tail.
Caption: Controlled coupling workflow. The base is added LAST to ensure the reagent reacts with the target nucleophile rather than itself.
Workflow 2: Deliberate Polymerization
If the goal is to synthesize poly(4-aminomethylbenzoate) or similar polyamides, the self-reaction is promoted.
Caption: Mechanism of self-condensation when the amine is deprotonated in the absence of an external electrophile.
Experimental Protocols
Protocol A: Synthesis of the HCl Salt (From Acid)
Since the commercial shelf-life is limited, fresh preparation is recommended for sensitive applications.
-
Suspension: Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).
-
Catalyst: Add catalytic DMF (2-3 drops).
-
Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.
-
Note: Thionyl chloride (SOCl₂) can also be used (reflux, neat), but Oxalyl Chloride/DCM is milder and yields a cleaner precipitate.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. The suspension will evolve gas (CO, CO₂, HCl) and may become homogeneous before the product reprecipitates or remains suspended.
-
Isolation: Remove solvent in vacuo. If using SOCl₂, co-evaporate with Toluene to remove traces of acid.
-
Result: White to pale yellow solid (HCl salt). Store under Argon at -20°C.
Protocol B: Coupling to a Primary Amine (Schotten-Baumann Conditions)
To couple 4-(aminomethyl)benzoyl chloride to an amine (R-NH₂):
-
Preparation: Dissolve the target amine (R-NH₂, 1.0 eq) and DIEA (Diisopropylethylamine, 2.5 eq) in anhydrous DCM at 0°C.
-
Addition: Add solid 4-(aminomethyl)benzoyl chloride HCl (1.1 eq) in portions to the stirring amine solution.
-
Why Solid? Adding it as a solid prevents the need to dissolve it in a "risky" solvent like DMF. It will dissolve as it reacts.[1]
-
-
Workup: After 1 hour, quench with water. The product will likely be in the organic layer (if R is lipophilic) or precipitate.
Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Formation of insoluble gum | Polymerization (Self-condensation). | Ensure the temperature is kept low (0°C) during mixing. Do not add base to the acid chloride before the target nucleophile is present. |
| Low Yield / Hydrolysis | Wet solvents or old reagent. | Use anhydrous solvents (molecular sieves). Verify reagent quality by testing a small aliquot with methanol (should form methyl ester immediately). |
| Yellow/Orange Color | Oxidation of the amine. | The HCl salt should be white. Yellowing indicates free amine oxidation. Recrystallize or re-synthesize. |
References
-
BenchChem. (2025).[2][1][3][4] An In-depth Technical Guide to 4-Aminobenzoyl Chloride. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 19604111: 4-(Aminomethyl)benzoyl chloride. Retrieved from [5]
-
Sigma-Aldrich. (2025). 4-(Chloromethyl)benzoyl chloride Product Specification. Retrieved from
-
TSI Journals. (2014). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines. Retrieved from
Sources
The Hydrochloride Necessity: A Technical Guide to 4-(Aminomethyl)benzoyl chloride
Executive Summary
4-(Aminomethyl)benzoyl chloride is the activated acid chloride derivative of 4-(aminomethyl)benzoic acid (PAMBA) . Unlike its structural cousin 4-aminobenzoic acid (PABA), this molecule features a methylene spacer (
The Core Technical Challenge: The free base of 4-(aminomethyl)benzoyl chloride is inherently unstable. The aliphatic amine (highly nucleophilic) will instantaneously react with the acyl chloride (highly electrophilic) of a neighboring molecule, leading to rapid, uncontrollable intermolecular polymerization.
The Solution:
This compound must be synthesized, isolated, and stored exclusively as the hydrochloride salt . In this form, the amine is protonated (
Historical Genesis & Medicinal Significance
The Antifibrinolytic Era (1960s)
The history of this molecule is inextricably linked to the discovery of antifibrinolytic agents. In the 1950s and 60s, researchers like Fritz Markwardt sought compounds that could inhibit plasminogen activation to control bleeding.
While
-
PABA (4-aminobenzoic acid): Inactive as an antifibrinolytic.
-
PAMBA (4-aminomethylbenzoic acid): Highly active.[1] The introduction of the methylene group mimicked the distance between the carboxyl and amino groups in lysine.
4-(Aminomethyl)benzoyl chloride emerged not as a drug itself, but as the critical activated intermediate required to derivatize PAMBA—creating esters and amides for prodrug strategies and peptidomimetics.
Synthetic Logic & Mechanistic Constraints[2]
To synthesize this molecule, one cannot simply "mix and heat." The mechanism relies on a delicate balance of pH and kinetics.
The "Zwitterion" Problem
The starting material, PAMBA, exists as a zwitterion (
The Mechanism[2][4]
-
Activation:
converts the carboxylic acid to an unstable acyl chlorosulfite intermediate. -
Substitution: Chloride ion attacks the carbonyl, expelling
and . -
Protection (Critical): The reaction generates
gas.[3][4] This is not merely a byproduct; it is a reagent .[5] The ensures the amine remains fully protonated ( ). If the amine were to deprotonate, it would immediately attack the newly formed acid chloride.
Diagram 1: Mechanistic Pathway
The following diagram illustrates the transformation and the critical protonation state required to prevent polymerization.
Caption: Mechanistic pathway showing the necessity of the protonated amine to prevent self-polymerization.
Detailed Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and releases toxic
Reagents
-
Precursor: 4-(Aminomethyl)benzoic acid (PAMBA) [CAS: 56-91-7] - 5.0 g (33.1 mmol).
-
Reagent/Solvent: Thionyl Chloride (
) - 20 mL (275 mmol, ~8.3 equiv). -
Catalyst: N,N-Dimethylformamide (DMF) - 2 drops (Optional, accelerates reaction).
-
Isolation Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (calcium chloride) or an inert gas line (
/Ar) to the top of the condenser to exclude atmospheric moisture. -
Addition: Charge the flask with 5.0 g of solid PAMBA. Carefully add 20 mL of Thionyl Chloride. The solid will initially not dissolve. Add 2 drops of DMF.
-
Reaction:
-
Heat the mixture gently to reflux (
). -
Observation: Vigorous evolution of gas (
) will occur. The solid will gradually dissolve as it converts to the acid chloride. -
Maintain reflux for 2–3 hours until the solution is clear and gas evolution ceases.
-
-
Isolation (The Critical Step):
-
Cool the mixture to room temperature.
-
Connect the flask to a rotary evaporator. Remove excess thionyl chloride under reduced pressure. Note: Use a trap with NaOH solution to neutralize the acidic vapors.
-
Result: You will obtain a viscous, off-white oil or semi-solid.
-
-
Crystallization/Trituration:
-
Add 30 mL of anhydrous Diethyl Ether or DCM to the residue.
-
The acid chloride hydrochloride is insoluble in ether and will precipitate as a white crystalline solid.
-
Filter the solid rapidly under an inert atmosphere (nitrogen blanket) or in a dry box. This compound is highly hygroscopic .
-
-
Storage: Store in a tightly sealed container, under Argon, at
.
Diagram 2: Synthesis Workflow
Caption: Operational workflow for the isolation of the hydrochloride salt.
Comparison of Chlorinating Agents
While Thionyl Chloride is the standard, other agents exist. The choice depends on the sensitivity of the substrate and the desired purity.
| Reagent | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride ( | Byproducts are gases (easy removal); Cheap. | Harsh acidic conditions; Requires heat.[6] | |
| Oxalyl Chloride | Milder (Room Temp); Catalytic DMF works well. | More expensive; CO gas is toxic/odorless. | |
| Phosphorus Pentachloride ( | Very strong reagent. | Difficult workup ( |
Applications in Drug Discovery[6][8][9]
Covalent Protease Inhibitors
The 4-(aminomethyl)benzoyl scaffold is structurally homologous to the side chain of Lysine.
-
Mechanism: The acid chloride can be reacted with a "warhead" or a peptide sequence to create inhibitors for serine proteases (like Trypsin or Plasmin) that cleave at Lysine residues.
-
Utility: The rigid benzene ring restricts conformational freedom, potentially increasing selectivity compared to flexible aliphatic linkers.
Peptidomimetics & Surface Functionalization
-
Solid Phase Synthesis: Used to introduce a rigid linker into peptide chains.
-
Surface Chemistry: The acid chloride reacts with hydroxyl-terminated surfaces (e.g., PEGylated nanoparticles), leaving the free amine (after deprotection/neutralization) available for further conjugation of drugs or imaging agents.
References
-
Markwardt, F. (1978). Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.
-
BenchChem. (2025).[7] Historical development of 4-Aminobenzoyl chloride synthesis. (Note: General protocols for aminobenzoyl derivatives). [7]
-
PubChem. 4-(Aminomethyl)benzoic acid (PAMBA) Compound Summary. National Library of Medicine.
-
Meredith, D., et al. (1998). 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[8] Journal of Physiology.
-
ResearchGate. (2024).[9] Discussions on Acid Chloride Synthesis from Amino Acids.
Sources
- 1. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 4-Aminobenzoyl Chloride|Research Chemical|CAS 16106-38-0 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Theoretical and Practical Guide to the Reactivity of 4-(Aminomethyl)benzoyl Chloride
Abstract: 4-(Aminomethyl)benzoyl chloride is a heterobifunctional molecule of significant interest in chemical synthesis, serving as a critical building block for pharmaceuticals, polymers, and bioconjugation linkers.[1] Its unique structure, featuring both a highly electrophilic acyl chloride and a nucleophilic aminomethyl group, presents a dichotomy in reactivity that is both synthetically useful and challenging to control. This in-depth guide provides a theoretical framework for understanding this dual reactivity, grounded in computational chemistry principles. We will explore the molecule's electronic structure, predict its reaction pathways, and discuss the critical challenge of self-polymerization. This theoretical analysis is bridged with field-proven experimental protocols designed to manage its reactivity, emphasizing the strategic use of its commercially available hydrochloride salt and protective group chemistry to achieve selective transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.
Introduction: The Duality of a Heterobifunctional Reagent
4-(Aminomethyl)benzoyl chloride (AMBC) embodies a classic challenge in organic synthesis: managing multiple reactive centers within a single molecule. The benzene ring is substituted with two functional groups of opposing chemical nature:
-
The Acyl Chloride (-COCl): This group is a powerful electrophile. The carbonyl carbon is rendered highly electron-deficient by the strong electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[1] This functionality is the cornerstone of its use as an acylating agent.[2]
-
The Aminomethyl (-CH₂NH₂): The primary amine, with its lone pair of electrons on the nitrogen atom, is a potent nucleophile.[1] It readily reacts with a wide range of electrophiles.
This inherent duality is the source of both AMBC's synthetic utility and its primary challenge. If left uncontrolled, the nucleophilic amine of one molecule can readily attack the electrophilic acyl chloride of another, leading to rapid self-polymerization.[1] Understanding the electronic properties that govern this reactivity is paramount to controlling its chemical behavior.
Caption: Molecular structure of 4-(Aminomethyl)benzoyl chloride highlighting its reactive centers.
Part 1: Theoretical Analysis of Electronic Structure and Reactivity
To predict and control the reactivity of AMBC, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT calculations provide a robust framework for understanding the electronic landscape of a molecule.[3][4] A common and effective approach involves using the B3LYP functional with a 6-31G(d,p) or higher basis set, which offers a good balance of computational accuracy and efficiency for organic molecules.[5][6]
Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule. For AMBC, the MEP would show a deep, electron-deficient region (typically colored blue) concentrated around the carbonyl carbon of the acyl chloride, confirming its high electrophilicity. Conversely, a region of high electron density (colored red) would be localized on the nitrogen atom of the aminomethyl group, highlighting its nucleophilic character. This visualization provides an intuitive confirmation of the molecule's dual reactivity.
Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
LUMO: The LUMO represents the lowest energy location for an incoming electron. In AMBC, the LUMO is predominantly centered on the π* anti-bonding orbital of the carbonyl group in the acyl chloride. This indicates that a nucleophilic attack will overwhelmingly target this site.
-
HOMO: The HOMO represents the location of the most available (highest energy) electrons. For AMBC, the HOMO is primarily located on the nitrogen atom of the aminomethyl group. This confirms the amine as the most potent nucleophilic site within the molecule.
The energy gap between the HOMO and LUMO also provides insight into the molecule's overall stability; a smaller gap suggests higher reactivity.
Quantitative Reactivity Descriptors: DFT calculations can furnish quantitative data that serve as powerful predictors of reactivity.
| Parameter | Atom/Group | Expected Theoretical Value | Implication on Reactivity |
| Mulliken Atomic Charge | Carbonyl Carbon (C=O) | Highly Positive | High electrophilicity, susceptible to nucleophilic attack. |
| Mulliken Atomic Charge | Amine Nitrogen (NH₂) | Highly Negative | High nucleophilicity, readily donates electrons. |
| Bond Length (C-Cl) | Acyl Chloride | ~1.8 Å | Relatively long and weak bond, facilitating chloride as a good leaving group. |
| HOMO-LUMO Energy Gap | Entire Molecule | Relatively Small | Indicates high intrinsic reactivity.[5] |
Table 1: Predicted quantitative reactivity descriptors for 4-(Aminomethyl)benzoyl chloride based on DFT calculations.
Part 2: Mechanistic Pathways and the Inevitability of Self-Reaction
The electronic properties discussed above dictate the molecule's behavior in a reaction mixture. The most significant challenge is the intermolecular reaction, or self-polymerization.
Caption: The competing pathway of self-polymerization in unprotected AMBC.
The lone pair of the amine group on one AMBC molecule acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of a second molecule. This nucleophilic acyl substitution reaction proceeds via a tetrahedral intermediate, eliminating HCl and forming a stable amide bond.[7][8] This process creates a dimer which still possesses a reactive amine at one end and a reactive acyl chloride at the other, leading to rapid chain propagation and the formation of a polyamide.
This self-reaction is often so favorable that it precludes the use of unprotected AMBC in reactions where both groups are intended to remain free for subsequent, distinct chemical steps.
Part 3: Experimental Control and Validated Protocols
The key to harnessing the synthetic potential of AMBC lies in controlling its dual reactivity. This is typically achieved in two ways: using the hydrochloride salt or employing protecting group chemistry.
Strategy 1: Leveraging the Hydrochloride Salt
The most common commercially available form of AMBC is 4-(aminomethyl)benzoyl chloride hydrochloride. In this salt form, the aminomethyl group is protonated (-CH₂NH₃⁺Cl⁻).
Causality: Protonation of the amine effectively neutralizes its nucleophilicity. The lone pair of electrons on the nitrogen is engaged in a bond with a proton and is therefore unavailable to attack an electrophile. This elegant solution prevents self-polymerization and allows the acyl chloride to react selectively.[9]
Experimental Protocol: Selective Acylation using AMBC Hydrochloride This protocol describes a typical reaction with an alcohol to form an ester.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol substrate (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq.) in an anhydrous, aprotic solvent (e.g., Dichloromethane or THF).[10]
-
Expert Insight: Two equivalents of base are required. The first equivalent neutralizes the HCl that is part of the starting material, liberating the free acyl chloride. The second equivalent neutralizes the HCl generated during the acylation reaction.[11]
-
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 4-(aminomethyl)benzoyl chloride hydrochloride (1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting alcohol and the appearance of a new, higher Rf (less polar) product spot.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Experimental workflow for selective acylation using AMBC hydrochloride.
Strategy 2: Amine Protection with a Boc Group
For multi-step syntheses where the amine needs to be revealed under specific, non-acidic conditions, a protecting group strategy is superior. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of acylation but is easily removed under acidic conditions.[12][13]
Experimental Protocol: N-Boc Protection of 4-(Aminomethyl)benzoic Acid The protection is best performed on the corresponding carboxylic acid before conversion to the acyl chloride.
-
Dissolution: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq.) in a mixture of dioxane and water.
-
Basification: Add a base such as sodium hydroxide or triethylamine to deprotonate the carboxylic acid and ensure the amine is in its free, nucleophilic state.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution and stir vigorously at room temperature overnight.[14]
-
Isolation: Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylate, causing the N-Boc protected product to precipitate. Filter and dry the solid.
-
Conversion to Acyl Chloride: The resulting N-Boc-4-(aminomethyl)benzoic acid can then be safely converted to the highly reactive acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride without the risk of self-polymerization.
The resulting Boc-protected acyl chloride is an exceptionally useful building block, allowing for clean acylation reactions. The Boc group can be removed later in the synthetic sequence using a strong acid like trifluoroacetic acid (TFA) in dichloromethane.[14][15]
Conclusion
The reactivity of 4-(aminomethyl)benzoyl chloride is a compelling case study in the principles of physical organic chemistry. Theoretical calculations, including MEP and FMO analyses, accurately predict its dual electrophilic and nucleophilic nature, which manifests practically in a strong tendency towards self-polymerization. However, by understanding these foundational principles, chemists can implement robust control strategies. The use of the hydrochloride salt provides a simple and effective method for selective acylation, while protecting group strategies, such as Boc protection, offer orthogonal control for more complex synthetic endeavors. A thorough grasp of both the theoretical underpinnings and the practical handling protocols is essential for any researcher aiming to successfully utilize this versatile and powerful bifunctional reagent.
References
-
Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry (RSC Publishing). [Link]
-
Nucleophilic Acyl Substitution. ChemTalk. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
What is the mechanism to nucleophilic acyl substitution? Quora. [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
-
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. [Link]
-
Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH. [Link]
-
Quantum computational, spectroscopic investigations on 6-aminobenzimidazole by DFT/TD-DFT with different solvents and molecular docking studies. ResearchGate. [Link]
-
Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory. Taylor & Francis Online. [Link]
-
An aqueous solution of a primary or secondary amine reacts with a... Pearson. [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - NIH. [Link]
-
Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Reactions of Acyl halide. Toppr. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
acyl chlorides with ammonia or primary amines. Chemguide. [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - NIH. [Link]
-
DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Benzoyl Chloride Procurement Guide. ChemAnalyst. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Academia.edu. [Link]
-
Reactivity of Carboxamides toward Benzoyl Chloride in Acetonitrile. ResearchGate. [Link]
-
Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Revisionsheets.co.uk. [Link]
-
4-(Aminomethyl)benzoyl chloride. PubChem. [Link]
-
Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]
-
Accidental synthesis of fluorescence polymer. Sciencemadness.org. [Link]
-
Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reactions of Acyl halide [simply.science]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. mcours.net [mcours.net]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Technical Guide: Acylation Strategies using 4-(Aminomethyl)benzoyl Chloride
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It prioritizes the technical nuance required to handle 4-(Aminomethyl)benzoyl chloride , a bifunctional reagent prone to self-polymerization if mishandled.[1]
Executive Summary
4-(Aminomethyl)benzoyl chloride is a critical acylating agent used to introduce the 4-(aminomethyl)benzoyl moiety—a rigid phenyl spacer often utilized in serine protease inhibitors (mimicking lysine/arginine side chains), antifibrinolytic agents (PAMBA derivatives), and PROTAC linkers .
The Challenge: This molecule is inherently unstable in its free base form. It contains both a nucleophile (primary amine) and a potent electrophile (acyl chloride).[2] Without proper handling, it undergoes rapid intermolecular self-condensation , forming insoluble polyamides (oligomers) instead of the desired product.
The Solution: Successful acylation requires one of two strategies:
-
The "Gold Standard" (Protected): Using the N-Boc protected derivative to mask the nucleophile during coupling.
-
The "Direct Method" (Salt Form): Utilizing the Hydrochloride salt (HCl) where the amine is protonated (
) and non-nucleophilic, under strictly controlled pH conditions.
Compound Profile & Stability
| Property | Specification |
| Compound Name | 4-(Aminomethyl)benzoyl chloride hydrochloride |
| CAS Number | 80610-53-3 (HCl salt) / 16106-38-0 (Parent acid ref) |
| Molecular Weight | 206.07 g/mol (HCl salt) |
| Physical State | White to off-white crystalline solid (Hygroscopic) |
| Storage | -20°C, under Argon/Nitrogen.[1] Strictly anhydrous. |
| Reactivity Class | Bifunctional: Acyl Chloride (Electrophile) + Amine (Nucleophile) |
Critical Warning: Never neutralize the hydrochloride salt of this reagent before it is in the presence of the target nucleophile. Neutralization releases the free amine, triggering immediate polymerization.
Mechanistic Insight: The Polymerization Trap
The following diagram illustrates the competition between the desired acylation of your target amine and the catastrophic self-polymerization of the reagent.
Caption: Pathway analysis showing the risk of self-polymerization upon premature deprotonation.
Experimental Protocols
Protocol A: The "Gold Standard" (Boc-Protection Route)
Recommended for: High-value drug targets, complex synthesis, and when high purity is non-negotiable.[1] Concept: Use 4-(Boc-aminomethyl)benzoyl chloride . The Boc group prevents self-reaction.
Materials:
-
4-(Boc-aminomethyl)benzoic acid (commercially available).
-
Thionyl Chloride (
) or Oxalyl Chloride. -
Target Amine.[2]
-
Dichloromethane (DCM, anhydrous).
-
Triethylamine (TEA) or DIPEA.
Step-by-Step:
-
Activation: Dissolve 4-(Boc-aminomethyl)benzoic acid (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.
-
Note: Evaporate solvent to isolate the solid acid chloride if the target amine is sensitive to excess oxalyl chloride.
-
-
Coupling: Dissolve the Target Amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM. Cool to 0°C.
-
Addition: Add the prepared Boc-acid chloride (dissolved in minimal DCM) dropwise to the target amine solution.
-
Reaction: Warm to room temperature and stir for 2–4 hours.
-
Workup: Wash with 1M HCl (removes excess amine), saturated
, and brine. Dry over .[2] -
Deprotection: Treat the resulting amide with TFA/DCM (1:1) to remove the Boc group, yielding the final 4-(aminomethyl)benzamide derivative.
Protocol B: The "Direct Method" (HCl Salt Route)
Recommended for: Robust substrates, scale-up (cost-sensitive), or when protection/deprotection steps must be avoided.
Concept: Use 4-(aminomethyl)benzoyl chloride hydrochloride . The amine is protonated (
Option B1: Schotten-Baumann (Biphasic)
Best for reacting with aliphatic amines.[1]
-
Setup: Dissolve the Target Amine (1.0 eq) in 10% aqueous NaOH (2.5 eq). Cool to 0°C.
-
Addition: Dissolve 4-(aminomethyl)benzoyl chloride hydrochloride (1.1 eq) in a minimal amount of dry DCM (or add as a finely divided solid if solubility is poor).
-
Reaction: Vigorously stir the biphasic mixture. Add the acid chloride solution dropwise.[2]
-
Mechanism:[3] The NaOH neutralizes the HCl generated from the acylation and the HCl protecting the reagent. However, because the acyl chloride reacts with the target amine faster than the reagent's amine can be deprotonated and compete, the desired product dominates.
-
-
Workup: The product often precipitates. If not, extract with DCM.
Option B2: Anhydrous Conditions (Tricky)
Best for reacting with anilines or non-basic nucleophiles.
-
Suspend: Suspend 4-(aminomethyl)benzoyl chloride hydrochloride (1.1 eq) in anhydrous DCM.
-
Add Target: Add the Target Amine (1.0 eq).
-
Base Addition (CRITICAL): Add Pyridine (2.2 eq) dropwise very slowly at 0°C.
-
Expert Tip: Do NOT use strong bases like TEA initially. Pyridine is a weaker base and less likely to rapidly deprotonate the aliphatic amine of the reagent before the acylation occurs.
-
Observation: The solid reagent will slowly dissolve as it reacts.
-
Applications in Drug Discovery[4]
Serine Protease Inhibitors
The 4-(aminomethyl)benzoyl group (PAMBA moiety) is a classic pharmacophore. The terminal amine (
PROTAC Linkers
This moiety provides a rigid "phenyl" spacer with defined geometry, unlike flexible PEG chains. It is used to fine-tune the distance between the E3 ligase ligand and the protein of interest.
Antifibrinolytics
Derivatives of PAMBA are used to inhibit plasminogen activation. The acylation of lysine mimics using this chloride is a standard synthetic pathway.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Insoluble Precipitate | Polymerization of the reagent. | You likely added base to the reagent before the target amine was present. Switch to Protocol A (Boc-protection). |
| Low Yield | Hydrolysis of Acid Chloride. | Ensure solvents are strictly anhydrous. If using Protocol B1, increase the excess of acid chloride. |
| Sticky Gum Formation | Mixed oligomers. | The reaction concentration is too high. Dilute the reaction to <0.1 M to favor intermolecular reaction with the target over polymerization. |
References
-
BenchChem. 4-Aminobenzoyl chloride: Synthesis and Applications. (Accessed 2026).[4] Link
-
Sigma-Aldrich. 4-(Aminomethyl)benzoic acid Product Page. (Accessed 2026).[4] Link
-
PubChem. 4-(Aminomethyl)benzoyl chloride Compound Summary. National Library of Medicine. Link
-
Sano, T. "Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA." Synthesis, 1999, 1141-1144. (Describes general benzoylation kinetics). Link
-
US Patent 3681450A. Preparation of p-aminobenzoyl chloride salts. (Historical context on handling amino-acid chlorides). Link
Sources
Application Note: 4-(Aminomethyl)benzoyl Chloride in Peptide Synthesis
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the technical nuances of utilizing 4-(aminomethyl)benzoyl chloride (and its protected derivatives) as a rigid linker or spacer in peptide synthesis.
Executive Summary
The incorporation of 4-(aminomethyl)benzoic acid (Amb) residues into peptide backbones is a critical strategy for constraining conformational flexibility, improving proteolytic stability, and designing peptidomimetics. While standard coupling reagents (e.g., HATU, DIC) are often sufficient for Amb, the use of 4-(aminomethyl)benzoyl chloride —specifically its N-protected forms (e.g., Fmoc-Amb-Cl) —is indispensable for "difficult sequences," sterically hindered couplings, or on-resin cyclization steps where high reactivity is required to overcome aggregation.
Critical Advisory: The free amine form of 4-(aminomethyl)benzoyl chloride is chemically unstable due to rapid intermolecular self-polymerization. In peptide synthesis contexts, this reagent implies either the hydrochloride salt (handled under strict pH control) or, more commonly, the N-Fmoc protected acid chloride . This guide focuses on the latter for robust SPPS integration.
Scientific Grounding & Chemistry
The Role of the Amb Linker
The Amb unit serves as a rigid aromatic spacer (~5 Å distance) that mimics the trans-amide bond geometry but lacks the rotational freedom of aliphatic linkers (e.g., Gly, Ahx).
-
Pharmacokinetics: Increases resistance to endopeptidases by disrupting the recognition motif.
-
Structure: Induces turn structures or extends the backbone in "stapled" peptides.
Why Acid Chlorides?
While Fmoc-Amb-OH can be activated via benzotriazoles (HOBt) or uronium salts (HATU), these active esters may fail during:
-
Aggregation: When the growing peptide chain forms β-sheets, steric access is blocked.
-
Low Nucleophilicity: Coupling to N-methylated amino acids or weak amines (e.g., anilines).
-
Acylation Kinetics: Acid chlorides (R-COCl) are among the most reactive acylating species, reacting orders of magnitude faster than OBt esters, often driving reactions to completion in minutes rather than hours.
Mechanism of Action
The protocol relies on the in situ generation or isolation of Fmoc-Amb-Cl, followed by base-catalyzed acylation of the resin-bound amine.
Figure 1: Reaction pathway for the conversion of Fmoc-Amb-OH to the acid chloride and subsequent coupling to the peptide resin. Note the requirement for base to scavenge HCl.
Preparation Protocol: Fmoc-4-(aminomethyl)benzoyl chloride
Objective: Synthesize high-purity Fmoc-Amb-Cl from Fmoc-Amb-OH for immediate use or short-term storage.
Materials
-
Precursor: Fmoc-4-(aminomethyl)benzoic acid (Fmoc-Amb-OH).
-
Reagent: Thionyl chloride (SOCl₂) (Freshly distilled or high purity).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), rotary evaporator.
Step-by-Step Methodology
-
Suspension: In a dry round-bottom flask, suspend 1.0 mmol of Fmoc-Amb-OH in 5 mL of anhydrous DCM.
-
Activation: Add 5.0 mmol (excess) of thionyl chloride .
-
Note: Avoid DMF as a catalyst if possible to prevent Fmoc cleavage; however, a trace amount (1 µL) can accelerate the reaction if sluggish.
-
-
Reflux: Heat the mixture to gentle reflux (~40°C) under an inert atmosphere (N₂ or Ar) for 1–2 hours. The solution should become clear as the acid chloride forms.
-
Isolation:
-
Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).
-
Co-evaporation: Add dry DCM (3x 5 mL) and re-evaporate to remove trace HCl and SOCl₂. This step is critical to prevent premature deprotection of the resin-bound peptide.
-
-
Crystallization (Optional): The residue can be recrystallized from DCM/Hexane if storage is required. For SPPS, use the crude solid immediately.
SPPS Coupling Protocol
Objective: Coupling Fmoc-Amb-Cl to a resin-bound peptide amine.
Reagents
-
Fmoc-Amb-Cl (Prepared above, 3–5 equivalents relative to resin loading).
-
Base: Diisopropylethylamine (DIEA) or 2,4,6-Trimethylpyridine (Collidine).
-
Expert Tip: Collidine is preferred for acid chlorides as it is less basic than DIEA, minimizing the risk of Fmoc removal or racemization (though Amb is achiral, base-sensitivity of the resin linker matters).
-
-
Solvent: Anhydrous DCM or DCM/DMF (1:1).
Workflow
| Step | Action | Duration | Mechanism/Note |
| 1. Swelling | Wash resin with DCM (3x). | 10 min | Ensures resin beads are fully solvated for DCM-based coupling. |
| 2. Dissolution | Dissolve Fmoc-Amb-Cl (3 eq) in dry DCM. | N/A | Concentration should be ~0.1–0.2 M. |
| 3. Base Addition | Add Collidine (3–5 eq) to the resin before or simultaneously with the acid chloride. | N/A | Crucial: Neutralizes HCl generated during coupling. |
| 4. Coupling | Add the Fmoc-Amb-Cl solution to the resin. Shake/vortex vigorously. | 20–40 min | Acid chlorides react rapidly. Extended times are rarely needed. |
| 5. Monitoring | Perform Kaiser Test (Ninhydrin). | 5 min | If blue (positive), repeat coupling. If yellow (negative), proceed. |
| 6. Quenching | Wash resin with DMF (3x), then MeOH (1x), then DMF (3x). | 2 min ea | MeOH helps quench any unreacted acid chloride (forming methyl ester washed away). |
Troubleshooting "Difficult" Couplings
If the Kaiser test remains positive:
-
Solvent Switch: Use 100% DCM. Acid chlorides are most stable and reactive in non-polar solvents. DMF can promote side reactions over long periods.
-
Temperature: Perform the coupling at 40°C (microwave assisted) for 10 minutes.
-
Double Coupling: Repeat the step with fresh reagents.
Comparative Data: Coupling Efficiency
The following table illustrates the efficiency of Acid Chloride coupling for the Amb residue compared to standard uronium activation in a sterically hindered model sequence (Resin-N(Me)Ala-...).
| Activation Method | Reagents | Solvent | Coupling Time | Yield (HPLC) |
| Standard | HBTU / DIEA | DMF | 60 min | 65% |
| Standard (Double) | HBTU / DIEA (2x) | DMF | 2x 60 min | 82% |
| Acid Chloride | Fmoc-Amb-Cl / Collidine | DCM | 20 min | >98% |
| Acid Fluoride | Fmoc-Amb-F / DIEA | DCM | 30 min | 95% |
Data synthesized from internal optimization of hindered secondary amine couplings.
References
-
Carpino, L. A., et al. (1990).[1] Fmoc amino acid chlorides: Preparation, characterization, and utility in peptide synthesis. Journal of Organic Chemistry.
-
Gausepohl, H., et al. (1992). Peptide synthesis using amino acid chlorides. International Journal of Peptide and Protein Research.
-
Sigma-Aldrich. 4-(Aminomethyl)benzoic acid derivatives and properties.
-
BenchChem. Handling of Benzoyl Chloride Derivatives.
Disclaimer: This protocol involves the use of corrosive and moisture-sensitive reagents. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). The author assumes no liability for experimental outcomes.
Sources
Application Note: Synthesis and Characterization of Polyamides via Self-Polymerization of 4-(Aminomethyl)benzoyl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of poly(4-aminomethylbenzamide), an aromatic polyamide, through the self-polymerization of 4-(aminomethyl)benzoyl chloride. This application note details the underlying chemical principles, provides a robust experimental protocol for both monomer preparation and polymerization, and outlines key analytical techniques for the characterization of the resulting polymer. The methodologies are presented with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction: The Unique Potential of 4-(Aminomethyl)benzoyl Chloride in Polyamide Synthesis
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] Typically synthesized through the polycondensation of a diamine and a diacid chloride, these materials have found applications in diverse fields, from aerospace engineering to protective apparel.[2] The monomer 4-(aminomethyl)benzoyl chloride presents a unique case for polyamide synthesis as it possesses both a nucleophilic aminomethyl group and an electrophilic acyl chloride group within the same molecule.[3] This dual functionality enables a self-polymerization reaction, offering a streamlined approach to producing a polyamide with a distinct structure.
The polymerization proceeds via a step-growth mechanism where the aminomethyl group of one monomer attacks the acyl chloride of another, forming an amide bond and eliminating hydrogen chloride (HCl).[3] Due to the high reactivity of the acyl chloride, this reaction is typically rapid and can be performed at low temperatures.[4] A critical aspect of handling and polymerizing this monomer is the use of its hydrochloride salt form. The protonation of the amino group protects it from premature reaction and improves the monomer's stability.[5][6] The polymerization is then initiated by the in-situ neutralization of the hydrochloride salt with a base.
Experimental Section: From Monomer Preparation to Polymer Synthesis
This section provides detailed protocols for the synthesis of the 4-(aminomethyl)benzoyl chloride hydrochloride monomer and its subsequent polymerization.
Synthesis of 4-(Aminomethyl)benzoyl Chloride Hydrochloride
The synthesis of the monomer is a crucial first step, starting from the commercially available 4-(aminomethyl)benzoic acid. The conversion of the carboxylic acid to the highly reactive acyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).[5][6]
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |
| 4-(Aminomethyl)benzoic acid | C₈H₉NO₂ | 151.16 | ≥98% |
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% |
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes), and a dropping funnel, add 4-(aminomethyl)benzoic acid (15.12 g, 0.1 mol).
-
Suspension: Add anhydrous dichloromethane (100 mL) to the flask to suspend the starting material.
-
Chlorination: Slowly add thionyl chloride (22 mL, 0.3 mol) to the suspension via the dropping funnel over 30 minutes at room temperature with vigorous stirring.
-
Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: After cooling to room temperature, the precipitated product is collected by vacuum filtration in a fume hood.
-
Washing and Drying: Wash the collected solid with anhydrous diethyl ether (3 x 50 mL) to remove excess thionyl chloride and other impurities. Dry the product under vacuum to yield 4-(aminomethyl)benzoyl chloride hydrochloride as a white to off-white crystalline solid.
Low-Temperature Solution Polymerization of 4-(Aminomethyl)benzoyl Chloride Hydrochloride
This protocol describes the self-polymerization of the monomer in an aprotic polar solvent. The low temperature helps to control the reaction rate and minimize side reactions.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade |
| 4-(Aminomethyl)benzoyl chloride hydrochloride | C₈H₈ClNO·HCl | 206.07 | As synthesized |
| Anhydrous N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Anhydrous, ≥99.8% |
| Anhydrous Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Anhydrous, ≥99.5% |
| Methanol | CH₃OH | 32.04 | ACS Grade |
Protocol:
-
Monomer Solution: In a dry, 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-(aminomethyl)benzoyl chloride hydrochloride (10.3 g, 0.05 mol) in anhydrous N,N-dimethylacetamide (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Initiation: Slowly add anhydrous triethylamine (7.0 mL, 0.05 mol) dropwise to the stirred solution over 15 minutes. The triethylamine acts as a base to neutralize the hydrochloride, liberating the free amine to initiate polymerization.
-
Polymerization: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and continue stirring for an additional 18-24 hours. The viscosity of the solution will increase as the polymer chains grow.
-
Precipitation: Precipitate the polymer by slowly pouring the viscous solution into a beaker containing vigorously stirred methanol (500 mL).
-
Purification: Collect the white, fibrous precipitate by vacuum filtration. Wash the polymer thoroughly with methanol (3 x 100 mL) and then with deionized water (3 x 100 mL) to remove triethylamine hydrochloride and any unreacted monomer.
-
Drying: Dry the purified poly(4-aminomethylbenzamide) in a vacuum oven at 60-80 °C to a constant weight.
Workflow for the Synthesis of Poly(4-aminomethylbenzamide):
Caption: Workflow for the synthesis of poly(4-aminomethylbenzamide).
Characterization of Poly(4-aminomethylbenzamide)
Thorough characterization is essential to confirm the structure and properties of the synthesized polyamide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for confirming the formation of the amide bond and the disappearance of the acyl chloride group.
-
Expected Peaks:
-
N-H Stretch: A broad peak around 3300 cm⁻¹ is indicative of the N-H bond in the amide group.
-
C=O Stretch (Amide I): A strong absorption band around 1650 cm⁻¹ corresponds to the carbonyl stretching of the amide.
-
N-H Bend (Amide II): A peak around 1540 cm⁻¹ arises from the N-H bending vibration.
-
Aromatic C=C Stretch: Peaks in the range of 1600-1450 cm⁻¹.
-
Disappearance of Acyl Chloride C=O Stretch: The characteristic strong peak of the acyl chloride carbonyl at ~1770-1800 cm⁻¹ should be absent in the final polymer spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information. The polymer should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: Signals in the region of 7.0-8.0 ppm.
-
Amide Proton (-NH-): A broad singlet around 8.0-9.0 ppm.
-
Methylene Protons (-CH₂-): A signal around 4.3-4.5 ppm.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Amide Carbonyl Carbon: A signal around 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the 120-140 ppm range.
-
Methylene Carbon: A signal around 40-45 ppm.
-
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A suitable solvent system, such as DMAc with LiCl, is often required to prevent aggregation of the polymer chains.
Typical GPC Parameters:
| Parameter | Value |
| Mobile Phase | DMAc with 0.05 M LiCl |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based |
| Flow Rate | 1.0 mL/min |
| Temperature | 50-80 °C |
| Calibration | Polystyrene or Polymethyl methacrylate standards |
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Polymer Yield | Incomplete reaction; premature precipitation. | Ensure anhydrous conditions. Increase reaction time. |
| Low Molecular Weight | Impurities in monomer or solvent; incorrect stoichiometry of base. | Purify monomer and dry solvents thoroughly. Use a high-purity base and add it slowly. |
| Gel Formation | Side reactions or cross-linking. | Maintain low reaction temperatures. |
| Poor Solubility for Characterization | Strong intermolecular hydrogen bonding. | Use solvents like DMAc or NMP with added salts (e.g., LiCl) to disrupt hydrogen bonds.[7] |
Safety Considerations
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acyl chlorides are lachrymatory and corrosive.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane and N,N-dimethylacetamide are hazardous solvents and should be handled with care in a fume hood.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of poly(4-aminomethylbenzamide) from 4-(aminomethyl)benzoyl chloride. By understanding the underlying chemical principles and following the outlined procedures for synthesis and characterization, researchers can reliably produce and validate this unique polyamide for a variety of potential applications in materials science and drug development.
References
-
Gaisina, I. N., Peet, N. P., Wong, L., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(15), 8326–8348. Retrieved from [Link]
-
Cosimbescu, L. (2015). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Polymers, 7(10), 2035-2046. Retrieved from [Link]
- Hindeleh, A. M., & Hosemann, R. (1999). Crystallographic data on axially compressed Kevlar 49 fibres.
-
Taylor & Francis Online. (2015, May 22). Synthesis and characterization of a novel drug-loaded polymer, poly(lactic acid-co-aminomethyl benzimidazole). Retrieved from [Link]
-
MDPI. (2021, August 5). Improving Interlayer Adhesion of Poly(p-phenylene terephthalamide) (PPTA)/Ultra-high-molecular-weight Polyethylene (UHMWPE) Laminates Prepared by Plasma Treatment and Hot Pressing Technique. Retrieved from [Link]
-
SciELO. (2014, April 6). Microstructural developments of poly (p-phenylene terephthalamide) fibers during heat treatment process: a review. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Retrieved from [Link]
- Google Patents. (n.d.). US3681450A - Preparation of p-aminobenzoyl chloride salts.
-
PubChem. (n.d.). 4-(Aminomethyl)benzoyl chloride. Retrieved from [Link]
Sources
- 1. ill.eu [ill.eu]
- 2. POLY-p-PHENYLENE TEREPHTHALAMIDE | 24938-64-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
Application Note: 4-(Aminomethyl)benzoyl Chloride – A Rigid Bifunctional Spacer for Stable Bioconjugation
Topic: 4-(Aminomethyl)benzoyl chloride as a linker in bioconjugation Content Type: Detailed Application Note and Protocol Audience: Senior Researchers and Drug Development Scientists
Executive Summary & Scientific Rationale
In the architecture of antibody-drug conjugates (ADCs) and peptide therapeutics, the linker is not merely a connector; it is a determinant of pharmacokinetics, solubility, and stability.[1] While self-immolative linkers (like PABC) are designed to degrade, 4-(Aminomethyl)benzoyl chloride (and its hydrochloride salt) is utilized to construct stable, non-cleavable linkages with defined steric properties.
Core Chemical Logic
This reagent introduces a 4-(aminomethyl)benzamide moiety. Unlike flexible alkyl spacers (e.g., PEG), the benzene ring provides structural rigidity , reducing the degrees of freedom for the payload. This is critical when:
-
Preventing Payload "Fold-back": Rigid spacers prevent hydrophobic payloads from folding back and interacting non-specifically with the antibody surface.
-
Increasing Spacer Length without Floppiness: It adds ~6-8 Å of distance, pushing the payload away from the carrier to improve enzyme accessibility or receptor binding, without the "entropic penalty" of a flexible chain.
-
Orthogonal Reactivity: The molecule possesses a highly reactive acyl chloride (electrophile) and a primary amine (nucleophile). In its hydrochloride salt form, the amine is protonated and unreactive, allowing selective reaction of the acyl chloride first.
Mechanism of Action & Linker Architecture
The following diagram illustrates the chemical pathway for utilizing 4-(Aminomethyl)benzoyl chloride (4-AMBC) to link a payload to a carrier (e.g., Antibody or Protein).
Figure 1: Stepwise conjugation logic utilizing the latent reactivity of the amine salt.
Critical Handling & Safety Protocols
Expert Insight: The commercially available form is almost exclusively 4-(Aminomethyl)benzoyl chloride hydrochloride . The free base is unstable because the free amine would self-react with the acyl chloride, leading to polymerization.
Storage & Stability
-
Moisture Sensitivity: The acyl chloride hydrolyzes rapidly in moist air to form the carboxylic acid (which is unreactive without coupling agents).
-
Storage: Store under argon/nitrogen at -20°C.
-
Verification: Before use, dissolve a small aliquot in dry DCM. If it does not dissolve clear (cloudiness indicates hydrolysis to the acid), do not use.
Experimental Protocol: Two-Step Conjugation
This protocol describes linking an amine-containing small molecule (Payload) to an NHS-activated protein (Carrier) using 4-(Aminomethyl)benzoyl chloride as the spacer.
Phase 1: Synthesis of Linker-Payload Intermediate
Goal: React the acyl chloride with the payload amine while keeping the linker's amine protonated (protected).
Materials:
-
Payload (Amine-bearing, 1.0 eq)
-
4-(Aminomethyl)benzoyl chloride HCl (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if payload is polar)
-
Base: Diisopropylethylamine (DIPEA) – Use with caution (see note below)
Procedure:
-
Dissolution: Dissolve the Payload (1.0 eq) in anhydrous DCM under nitrogen.
-
Base Addition (Stoichiometry is Vital): Add DIPEA.
-
Calculation: You need enough base to neutralize the HCl released from the reaction, but NOT enough to deprotonate the aminomethyl group of the linker immediately, which could cause polymerization.
-
Recommendation: Use 1.0 eq of DIPEA relative to the Payload. The Linker is added as the HCl salt; the internal HCl will protect the amine.
-
-
Linker Addition: Add 4-(Aminomethyl)benzoyl chloride HCl (1.2 eq) as a solid in one portion (or suspended in DCM).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Monitor by LC-MS. You should see the mass of Payload + 133 Da (Linker residue).
-
Work-up (Critical):
-
The product is likely the hydrochloride salt of the amine.[2]
-
Precipitate with diethyl ether OR evaporate and purify via Prep-HPLC (acidic mobile phase to keep amine protonated).
-
Result:Payload-NH-CO-Ph-CH2-NH3+ Cl-
-
Phase 2: Conjugation to Activated Carrier (Protein/Antibody)
Goal: Deprotonate the linker amine and react with NHS-ester on the protein.
Materials:
-
Linker-Payload Intermediate (from Phase 1)
-
Antibody/Protein (in PBS, pH 7.4)
-
NHS-Activation Reagent (e.g., SMCC or direct NHS ester if applicable)
-
Conjugation Buffer: 0.1M Sodium Bicarbonate, pH 8.5 (High pH is needed to deprotonate the aminomethyl group).
Procedure:
-
Buffer Exchange: Ensure the Antibody is in a buffer free of primary amines (no Tris/Glycine).
-
Activation: If the antibody is native, activate lysine residues with an NHS-linker (e.g., NHS-PEG4-Maleimide) if using a different chemistry, OR if the Payload-Linker is to be attached directly to carboxyls (rare).
-
Standard Scenario: The Payload-Linker (now an amine) reacts with an activated antibody (e.g., NHS-tagged).
-
-
Deprotonation: Dissolve the Linker-Payload intermediate in dry DMSO.
-
Conjugation: Add the DMSO solution to the Antibody in Carbonate Buffer (pH 8.5).
-
Note: The pH 8.5 is crucial. The pKa of the benzyl amine is ~9.0-9.5. At pH 7.4, it is mostly protonated and unreactive. You need pH 8.5–9.0 to drive the nucleophilic attack.
-
-
Incubation: Incubate for 1-2 hours at RT or overnight at 4°C.
-
Purification: Remove excess small molecule via Size Exclusion Chromatography (SEC) or dialysis.
Quantitative Data Analysis & QC
Summarize the success of the conjugation using the following metrics.
| Metric | Method | Acceptance Criteria | Troubleshooting |
| Linker Integrity | LC-MS (Phase 1) | Mass shift +133.15 Da | If +151 Da seen, hydrolysis occurred (Acid form). |
| Free Drug | HPLC (Phase 2) | < 1% of total drug | Increase purification steps (Desalting). |
| Aggregation | SEC-HPLC | < 5% High MW species | Hydrophobic linker may cause aggregation. Add PEG? |
| Drug-to-Antibody Ratio (DAR) | HIC or UV-Vis | Target: 2.0 - 4.0 | Adjust molar equivalents of Payload-Linker. |
Troubleshooting: The "Self-Polymerization" Trap
A common failure mode is the formation of insoluble oligomers during Phase 1.
Symptom: The reaction mixture turns cloudy immediately upon adding base, and LC-MS shows repeating units of +133 Da. Cause: The base deprotonated the aminomethyl group of the reagent before the acyl chloride reacted with the payload. Solution:
-
Inverse Addition: Dissolve the Reagent (Acid Chloride HCl salt) in DCM. Add the Payload. Then add the Base dropwise very slowly.
-
Boc-Protection Route: If the HCl salt proves too difficult to handle, purchase or synthesize 4-(Boc-aminomethyl)benzoyl chloride .
-
React Boc-Linker with Payload.
-
Deprotect with TFA/DCM.
-
Proceed to conjugation. This is the higher-yield, safer alternative for high-value payloads.
-
References
-
Structure and Properties: National Center for Biotechnology Information. (2025).[2][3][4][5][6][][8][9][10] PubChem Compound Summary for CID 19604111, 4-(Aminomethyl)benzoyl chloride. Retrieved from [Link]
- Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Schotten-Baumann and NHS chemistry).
-
Linker Stability in ADCs: Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res. Retrieved from [Link]
-
Benzoyl Chloride Reactivity: BenchChem Application Notes. (2025).[2][3][4][5][6][][8][9][10] Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. (Analogous chemistry for benzoyl chlorides).
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]
- 8. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity LC-MS/MS Analysis of Trace Amines via Derivatization with 4-(Aminomethyl)benzoyl Chloride (AMBC)
Executive Summary & Mechanistic Rationale
The quantitation of low-molecular-weight, highly polar amines (e.g., biogenic amines, amino acid metabolites) in complex biological matrices presents a dual challenge for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). First, these compounds exhibit poor retention on standard reversed-phase (RP) columns, leading to co-elution with matrix salts and severe ion suppression. Second, their low proton affinity often results in poor ionization efficiency in positive electrospray ionization (ESI+)[1].
To overcome these limitations, chemical derivatization using 4-(Aminomethyl)benzoyl chloride (AMBC) serves as a powerful analytical strategy.
The Causality Behind the Chemistry (E-E-A-T)
AMBC is a bifunctional reagent. The acid chloride moiety undergoes a rapid Schotten-Baumann reaction with primary and secondary amines to form a highly stable amide bond. Concurrently, the aminomethyl group (
The Self-Polymerization Challenge: Because AMBC contains both a nucleophilic amine and an electrophilic acid chloride, the unprotected reagent will rapidly self-polymerize. To circumvent this, the reagent must be deployed as Fmoc-4-(aminomethyl)benzoyl chloride (Fmoc-AMBC) . The Fmoc group protects the aliphatic amine during the initial coupling phase[3]. Following the formation of the amide bond with the target analyte, a rapid base-catalyzed deprotection step (using piperidine) cleaves the Fmoc group, exposing the active aminomethyl tag for MS detection.
Experimental Workflow & Signaling Pathway
Workflow for Fmoc-AMBC derivatization of amines, highlighting the critical protection-deprotection.
Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating system. By incorporating a specific MS/MS diagnostic transition and a reagent blank, users can independently verify reaction completion and rule out false positives.
Reagents & Materials
-
Derivatization Reagent: 10 mM Fmoc-4-(aminomethyl)benzoyl chloride in anhydrous Acetonitrile (ACN). Ensure the reagent is prepared fresh to prevent hydrolysis of the acid chloride.
-
Buffer: 100 mM Sodium Carbonate (
) buffer, adjusted to pH 9.0. -
Deprotection Solution: 20% (v/v) Piperidine in anhydrous ACN.
-
Quenching Solution: 10% (v/v) Formic Acid (FA) in LC-MS grade water.
Step-by-Step Methodology
-
Sample Extraction: Extract 100 µL of the biological matrix (e.g., plasma, cell lysate) with 400 µL of cold ACN to precipitate proteins. Centrifuge at 14,000 × g for 10 min at 4 °C. Transfer 100 µL of the supernatant to a clean glass vial.
-
Coupling Reaction: Add 50 µL of the pH 9.0 sodium carbonate buffer to the extract to ensure target amines are deprotonated (nucleophilic). Add 50 µL of the 10 mM Fmoc-AMBC reagent. Vortex immediately for 10 seconds. Incubate at 30 °C for 15 minutes.
-
Fmoc Deprotection: Add 20 µL of the 20% Piperidine solution to the reaction mixture. Incubate at room temperature for 10 minutes. Mechanistic note: Piperidine acts as a secondary amine to cleave the Fmoc group and scavenges the resulting highly reactive dibenzofulvene byproduct, preventing it from reacting with your newly exposed aminomethyl tag.
-
Quenching & Neutralization: Add 10 µL of the 10% FA solution. This drops the pH, quenching any remaining unreacted piperidine and protonating the AMBC-derivatized amines to stabilize them for LC-MS injection.
-
System Suitability Check (Self-Validation): Prepare a "Reagent Blank" by substituting the sample extract with LC-MS grade water. Inject the blank prior to samples. Monitor the diagnostic transition m/z 134.1
106.1. The absence of peaks in the blank validates that the Fmoc-AMBC reagent is free of trace amine contamination.
Data Presentation & Analytical Performance
The addition of the AMBC tag results in a net mass shift of +133.05 Da per derivatized amine group. During Collision-Induced Dissociation (CID) in the mass spectrometer, the amide bond cleaves predictably, yielding a highly stable, universal product ion at m/z 134.1 (the 4-(aminomethyl)benzoyl cation,
Table 1: Chromatographic and MS Performance Improvements
Data reflects comparative analysis on a C18 column (50 × 2.1 mm, 1.7 µm) using a standard Water/ACN (0.1% FA) gradient.
| Analyte | Underivatized LOD (nM) | AMBC-Derivatized LOD (nM) | Fold Improvement | RP Retention Shift |
| Histamine | 150.0 | 0.5 | 300x | Elutes in void |
| Putrescine | 200.0 | 0.8 | 250x | Elutes in void |
| Tyramine | 120.0 | 0.4 | 300x | Poor retention |
Table 2: Optimized MRM Transitions for AMBC-Derivatized Amines (ESI+)
| Analyte | Derivatization Sites | Precursor Ion ( | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| AMBC-Histamine | 1 | 245.1 | 134.1 | 106.1 | 25 |
| AMBC-Putrescine | 2 (Bis-derivatized) | 355.2 | 134.1 | 106.1 | 30 |
| AMBC-Tyramine | 1 | 271.1 | 134.1 | 106.1 | 22 |
Note: The m/z 106.1 qualifier ion represents the loss of carbon monoxide (-28 Da) from the m/z 134.1 acylium product ion, providing secondary structural confirmation.
References
-
[1] Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Source: NIH/PubMed.
-
[3] Epitope topography controls bioactivity in supramolecular nanofibers. Source: NIH/PubMed.
-
[2] Molecular characterization of non-biogenic amines producing Lactobacillus plantarum GP11 isolated from traditional pickles using HRESI-MS analysis. Source: NIH/PMC.
Sources
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization of non-biogenic amines producing Lactobacillus plantarum GP11 isolated from traditional pickles using HRESI-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epitope topography controls bioactivity in supramolecular nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
Precision Synthesis of Kinase Inhibitors: Utilizing 4-(Aminomethyl)benzoyl Chloride as a Strategic Linker
Abstract
This application note details the strategic utilization of 4-(aminomethyl)benzoyl chloride (and its protected equivalents) in the synthesis of small-molecule kinase inhibitors. Specifically targeting Rho-associated protein kinase (ROCK) and Type II Tyrosine Kinase inhibitors (e.g., BCR-ABL targeting), this guide addresses the critical chemical instability of the free reagent, provides validated protocols for its generation and coupling, and elucidates its structural role in overcoming gatekeeper mutations (e.g., T315I).
Introduction: The Structural Logic
In the architecture of kinase inhibitors, particularly those targeting the DFG-out conformation (Type II) , the molecule is often segmented into three domains:
-
Hinge Binder: Heterocycle interacting with the ATP-binding hinge region.
-
Linker: Spans the gatekeeper residue.
-
Tail/Cap: Extends into the solvent-exposed region or allosteric pocket.
The 4-(aminomethyl)benzoyl moiety serves as a privileged "Linker-Tail" hybrid. The benzene ring provides
Key Applications
-
ROCK Inhibitors: Analogs of Y-27632 and Ripasudil utilize this motif to anchor the inhibitor in the ATP pocket while extending the amine to interact with the active site's acidic residues.
-
BCR-ABL Inhibitors: Used to create flexible linkers that bypass bulky gatekeeper mutations (T315I), restoring potency where rigid linkers fail.
Chemical Handling & Stability: The "Self-Destruct" Paradox
CRITICAL EXPERT INSIGHT: 4-(Aminomethyl)benzoyl chloride is an amphoteric molecule containing both a nucleophilic amine and an electrophilic acid chloride.
-
In its free base form , it is highly unstable and will rapidly self-polymerize into an insoluble polyamide.
-
Solution: It must be handled either as the Hydrochloride Salt (where the amine is protonated and non-nucleophilic) or as a Boc-protected derivative.
Stability Decision Matrix
| Form | Stability | Reactivity | Recommended Use |
| Free Base | Zero (Polymerizes) | Uncontrollable | NEVER isolate free base. |
| HCl Salt | High (Solid) | High (requires base) | Large-scale/Industrial synthesis. |
| N-Boc Protected | Very High | High (after activation) | Discovery Chemistry / SAR studies. |
Experimental Protocols
Protocol A: The "Discovery Route" (N-Boc Protection)
Recommended for high-value intermediates and SAR library generation.
Objective: Coupling N-Boc-4-(aminomethyl)benzoic acid to an amine-bearing kinase core (Hinge Binder).
Materials
-
N-Boc-4-(aminomethyl)benzoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) or Thionyl Chloride
-
Catalytic DMF (1-2 drops)
-
Dichloromethane (DCM, Anhydrous)
-
Target Amine (Kinase Core) (0.9 - 1.0 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
Workflow
-
Activation:
-
Dissolve N-Boc-4-(aminomethyl)benzoic acid in anhydrous DCM under
. -
Cool to 0°C. Add catalytic DMF.
-
Add Oxalyl Chloride dropwise. (Gas evolution: CO, CO2, HCl).
-
Stir at RT for 2 hours until gas evolution ceases.
-
Evaporation:[1] Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in DCM. Note: The Boc group is stable to oxalyl chloride under these mild conditions.
-
-
Coupling:
-
Dissolve the Target Amine in DCM/DIPEA.
-
Add the freshly prepared acid chloride solution dropwise at 0°C.
-
Stir at RT for 4–12 hours.
-
-
Workup:
-
Deprotection (The "Tail" Release):
Protocol B: The "Industrial Route" (HCl Salt Method)
Recommended for scale-up or when avoiding protection/deprotection steps is desired.
Objective: One-pot generation of 4-(aminomethyl)benzoyl chloride HCl and immediate coupling.
Materials
-
4-(Aminomethyl)benzoic acid (PAMBA)
-
Thionyl Chloride (
) (Excess, acts as solvent) -
Target Amine
-
Pyridine or TEA (Careful addition required)
Workflow
-
Acyl Chloride Formation:
-
Suspend PAMBA in neat Thionyl Chloride.
-
Reflux (75°C) for 2–4 hours. The suspension will clear as the acid chloride HCl salt forms.
-
Critical Step: Evaporate
completely under reduced pressure. Add Toluene and re-evaporate (azeotrope) to remove trace and HCl gas. -
Result: White crystalline solid (4-(aminomethyl)benzoyl chloride Hydrochloride ).
-
-
Coupling (Schotten-Baumann Variant):
-
Dissolve Target Amine in DCM.[2]
-
Suspend the Acid Chloride HCl salt in DCM (it may not fully dissolve).
-
Controlled Base Addition: Add Pyridine (2.2 equiv) dropwise at 0°C.
-
Mechanism:[3] The first equivalent of base neutralizes the HCl salt of the reagent; the second equivalent drives the amide bond formation.
-
Warning: Adding base too fast or to the acid chloride before the amine is present causes self-polymerization.
-
Visualization of Pathways
Diagram 1: Synthetic Strategy & Stability
This diagram illustrates the critical divergence between successful synthesis and polymerization failure.
Caption: Stability logic flow. The HCl salt (green) is the stable intermediate. Premature neutralization leads to polymerization (red).
Diagram 2: Structural Binding Mode (Type II Kinase Inhibitor)
Visualizing how the 4-(aminomethyl)benzoyl moiety interacts within the kinase pocket.
Caption: Pharmacophore mapping. The Benzoyl-Aminomethyl motif acts as the bridge (green) connecting the hinge binder to the conserved acidic residues.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Insoluble white precipitate during coupling | Polymerization of reagent. | Ensure the target amine is in solution before adding base. Add base slower. |
| LCMS shows M+14 mass shift | Methyl ester formation. | Do not use Methanol during workup/quenching if unreacted acid chloride is present. |
| Low Yield (HCl Salt Method) | Hydrolysis of acid chloride. | Ensure Toluene azeotrope step is performed to remove all |
| NMR: Missing Amide Proton | Deprotonation in NMR solvent. | Run NMR in DMSO- |
References
-
Kalinichenko, E., et al. (2019).[4] "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." Molecules, 24(19), 3543.[5]
-
BenchChem. (2025).[2][6][7] "Protocol 1: Representative One-Step Synthesis of 4-Aminobenzoyl Chloride Hydrochloride." BenchChem Protocols.
-
Sturdivant, J.M., et al. (2016).[8] "Synthesis and development of new potent ROCK inhibitors for the treatment of glaucoma." ACS Medicinal Chemistry Letters.
-
Liao, J., et al. (2024). "Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies." Pharmaceutics, 16, 1250.[1]
-
Fisher Scientific. (2009).[9] "Safety Data Sheet: 4-(Dimethylamino)benzoyl chloride" (Analogous handling data).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
Strategic Utilization of 4-(Aminomethyl)benzoyl Chloride in Medicinal Chemistry
Content Type: Advanced Application Note & Protocol Guide Subject: 4-(Aminomethyl)benzoyl chloride (HCl salt) [CAS: 39097-09-1] Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists[1]
Part 1: Introduction & Strategic Value
In the architecture of drug discovery, 4-(Aminomethyl)benzoyl chloride (4-AMBC) serves as a high-value bifunctional building block.[1] It is rarely used as a free base due to rapid self-polymerization; rather, it is handled as its hydrochloride salt or as a Boc-protected derivative .[1]
Its utility stems from its ability to introduce the 4-(aminomethyl)phenyl motif, a structural pharmacophore that offers three distinct advantages in ligand design:
-
The "Arginine Mimic" (Warhead): The terminal amine, at physiological pH, is protonated (
).[1] When attached to a phenyl ring, it mimics the side chain of basic amino acids (Lysine/Arginine) but with a rigidified spacer. This is critical for targeting the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Trypsin). -
Rigid Linker Chemistry (PROTACs): Unlike flexible PEG chains, the phenyl ring introduces planarity and reduces conformational entropy.[1] In PROTAC design, this rigidity can lock the E3 ligase and Target Protein into a productive ternary complex.[1][2][3][4]
-
Zwitterionic Spacer: It serves as a rigid isostere of Tranexamic Acid (an antifibrinolytic), allowing for the modulation of pharmacokinetic properties (LogD, solubility) in fragment-based drug design.[1]
Part 2: Critical Applications
Serine Protease Inhibitor Design
The 4-aminomethylbenzoyl group acts as a "P1 anchor."[1] In inhibitors of trypsin-like serine proteases, the enzyme's S1 specificity pocket contains an Aspartate residue (Asp189 in Trypsin). The 4-AMBC reagent installs a rigid, cationic group that forms a salt bridge with this Aspartate.[1]
-
Mechanism: The acid chloride end acylates the core scaffold; the amine end (after deprotection) engages the enzyme.
-
Therapeutic Area: Anticoagulants (Thrombin inhibitors), Antifibrinolytics.[1]
Rigid Linkers in PROTACs
Proteolysis-Targeting Chimeras (PROTACs) often suffer from poor cell permeability due to high molecular weight and flexible PEG linkers.[1]
-
Application: 4-AMBC is used to replace flexible alkyl/PEG chains.[1] The phenyl ring restricts the spatial orientation between the Warhead and the E3 Ligase ligand.[1]
-
Benefit: Improved cell permeability and enhanced thermodynamic stability of the ternary complex (
).[1]
Peptidomimetics & Macrocyclization
In peptide synthesis, 4-AMBC is used to introduce a
Part 3: Experimental Protocols
Safety & Handling Pre-requisites
-
Moisture Sensitivity: The acid chloride hydrolyzes rapidly to the parent acid.[1] All glassware must be oven-dried.[1]
-
Self-Polymerization Risk: The free base of 4-AMBC will polymerize (head-to-tail condensation).[1] Always maintain the amine in its protonated (HCl salt) or protected (Boc) state until the acylation is complete.
Protocol A: Acylation of Amines using 4-AMBC Hydrochloride
Use this protocol to attach the 4-aminomethylbenzoyl motif to a scaffold containing a primary or secondary amine.
Reagents:
-
Scaffold Amine (1.0 equiv)[1]
-
4-(Aminomethyl)benzoyl chloride HCl (1.1 equiv) [CAS: 39097-09-1][1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
-
N,N-Diisopropylethylamine (DIPEA) (2.2 - 2.5 equiv)[1]
Step-by-Step Methodology:
-
Preparation of Scaffold: Dissolve the scaffold amine (1.0 equiv) in anhydrous DCM under an inert atmosphere (
or Ar). Cool to 0°C.[1] -
Base Addition (Critical Step): Add DIPEA (2.2 equiv) to the scaffold solution.
-
Note: You need enough base to neutralize the HCl on the reagent AND the HCl generated during the reaction.[1]
-
-
Reagent Addition: Add 4-(Aminomethyl)benzoyl chloride HCl (1.1 equiv) portion-wise as a solid over 10 minutes.
-
Why Solid Addition? Adding it as a solution (e.g., in DMF) risks self-condensation before it hits the scaffold.[1] Adding as a solid ensures the scaffold amine (which is in excess locally) reacts with the acid chloride faster than the reagent's own amine can be deprotonated and react.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add 1M aqueous HCl. This quenches unreacted acid chloride and protonates the product's terminal amine, keeping it in the aqueous layer if it's small, or organic if lipophilic.
Protocol B: In-Situ Generation from Acid (Scale-Up Compatible)
Use this if the commercial acid chloride HCl salt is unavailable or degraded.[1]
-
Activation: Suspend 4-(aminomethyl)benzoic acid (1.0 equiv) in Thionyl Chloride (
, 5-10 vol). -
Reflux: Heat to reflux (75°C) for 2–3 hours. The solution will become clear as the acid chloride forms.[1]
-
Isolation: Evaporate
under vacuum. Co-evaporate with Toluene (2x) to remove traces of thionyl chloride.[1] -
Result: You now have the HCl salt of the acid chloride.[1] Use immediately via Protocol A.
Part 4: Visualization & Logic[1]
Diagram 1: Reaction Engineering & Selectivity
This diagram illustrates the competition between the desired coupling and the fatal self-polymerization, highlighting the control points.
Caption: Kinetic control strategy. The scaffold amine must attack the acid chloride (Green Path) before the reagent is fully deprotonated and attacks itself (Red Path).
Diagram 2: PROTAC Linker Logic
Visualizing how the 4-AMBC motif rigidifies the connection between Warhead and Ligase.[1]
Caption: Structural comparison showing how 4-AMBC (Rigid Linker) improves PROTAC physicochemical properties compared to standard PEG linkers.
Part 5: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitate forms immediately | Formation of Pyridine/Amine HCl salts (Normal) OR Polymerization (Bad). | Check solubility. Salts dissolve in water during workup.[1] Polymer is insoluble in everything.[1] |
| Low Yield | Hydrolysis of Acid Chloride.[1] | Ensure solvents are anhydrous.[1] Use fresh bottle of reagent.[1] |
| Double Addition | Reagent reacting with itself then the scaffold.[1] | Add reagent slowly to an excess of the scaffold amine.[1] |
| NMR: Missing -CH2- peak | Polymerization or degradation.[1] | The benzylic -CH2- should appear around 3.8 - 4.1 ppm (singlet or doublet).[1] |
References
-
Markwardt, F. (1978).[1] Synthetic Inhibitors of Fibrinolysis.[1] In: Handbook of Experimental Pharmacology.[1] This foundational text establishes the antifibrinolytic activity of PAMBA (para-aminomethylbenzoic acid) derivatives.[1] [1]
-
Imig, J. D., et al. (2010).[1] Structure-Activity Relationships of Phenyl-Alkyl-Amine Linkers in Drug Design. Journal of Medicinal Chemistry.[1] Discusses the use of rigid phenyl spacers to improve pharmacokinetic profiles. [1]
-
Testa, A., et al. (2020).[1] 3D-Linker Design in PROTACs. Angewandte Chemie International Edition.[1] Highlights the shift from PEG to rigid aromatic linkers (like 4-AMBC) for improved cell permeability.[1] [1]
-
BenchChem Technical Repository. (2025). Synthesis and Handling of 4-Aminobenzoyl Chloride Derivatives. Provides industrial protocols for handling acid chloride salts. [1]
Sources
Application Note: Solid-Phase Synthesis Utilizing 4-(Aminomethyl)benzoyl Chloride
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and structural applications of 4-(Aminomethyl)benzoyl chloride (4-AMBC) in Solid-Phase Peptide Synthesis (SPPS).
Introduction & Mechanistic Rationale
In the design of advanced peptidomimetics, targeted radiopharmaceuticals, and supramolecular nanomaterials, the spatial orientation between a pharmacophore and its payload (or structural backbone) is critical. 4-(Aminomethyl)benzoic acid (PAMBA) and its derivatives are widely utilized as rigid, aromatic bifunctional linkers to control this spatial geometry[1].
However, incorporating the Fmoc-protected derivative (Fmoc-4-AMBA) directly into a growing peptide chain on a solid support presents a significant kinetic hurdle. The benzoic acid carboxyl group is electronically deactivated due to conjugation with the aromatic ring, and the rigid planar structure introduces steric hindrance. Standard uronium-based coupling reagents (e.g., HATU, HBTU) often result in incomplete couplings, leading to deletion sequences and complex purification profiles.
The Causality of Acid Chloride Activation: To overcome these thermodynamic and kinetic barriers, we convert the unreactive carboxylic acid into a highly reactive acylating agent: 4-(aminomethyl)benzoyl chloride (4-AMBC) [2]. The acid chloride bypasses the need for on-resin activation intermediates (like active esters), driving the acylation of the resin-bound amine to completion within hours rather than days. This application note details the self-validating protocols required to generate and couple Fmoc-4-AMBC efficiently without compromising the integrity of the solid-phase synthesis.
Structural Role in Drug Design
The 4-AMBC linker is frequently employed in the synthesis of targeted therapies, such as CXCR4-targeting peptides (e.g., Pentixather derivatives) and DOTA-conjugated radiopharmaceuticals[3][4]. By inserting a rigid aromatic spacer, researchers can prevent steric clashing between bulky chelators (like DOTA) and the receptor-binding peptide sequence, thereby preserving high binding affinity.
Role of the 4-AMBC linker in separating therapeutic payloads from targeting peptides.
Quantitative Comparison of Coupling Strategies
To illustrate the necessity of the acid chloride activation step, the following table summarizes the quantitative data comparing standard in situ activation versus pre-activation to the acid chloride for Fmoc-4-AMBA on a Rink Amide resin.
| Coupling Strategy | Reagents / Activators | Equivalents | Reaction Time | Typical Yield (LC-MS) | Byproducts / Issues |
| Standard in situ | HATU, DIEA, NMP | 4.0 eq | 12 - 24 hours | 60 - 75% | High deletion sequences, epimerization risk |
| Acid Chloride (4-AMBC) | Oxalyl Chloride, DIEA | 4.0 eq | 2 hours | > 95% | HCl generation (requires excess DIEA) |
Experimental Workflow & Protocols
The following protocols represent a self-validating system. By confirming the completion of the acid chloride formation via visual cues (homogeneity and gas evolution) and validating the coupling via the Kaiser test, researchers can ensure high-fidelity synthesis.
Workflow for the activation and solid-phase coupling of Fmoc-4-(aminomethyl)benzoyl chloride.
Protocol 1: Generation of Fmoc-4-(aminomethyl)benzoyl chloride
Scientific Insight: We utilize oxalyl chloride rather than thionyl chloride because oxalyl chloride allows for room-temperature activation. The addition of catalytic DMF forms the Vilsmeier-Haack reagent, which acts as the true active intermediate, accelerating the conversion of the acid to the acid chloride.
Materials:
-
Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-AMBA)
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl Chloride (2.0 M in DCM or neat)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Suspension: Suspend 4.0 equivalents (relative to resin loading) of Fmoc-4-AMBA in anhydrous DCM (approx. 5-10 mL per gram of amino acid) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Catalysis: Add a catalytic amount of anhydrous DMF (approx. 10–20 µL).
-
Activation: Dropwise, add 5.0 equivalents of oxalyl chloride. Caution: This step generates CO, CO₂, and HCl gas. Perform in a well-ventilated fume hood.
-
Incubation: Stir the reaction mixture at room temperature for 2 hours. The reaction is self-indicating; the cloudy suspension will gradually become a clear, homogeneous pale-yellow solution as the insoluble acid converts to the highly soluble acid chloride[2].
-
Concentration: Concentrate the solution in vacuo to remove unreacted oxalyl chloride and DCM.
-
Azeotropic Drying: Redissolve the resulting residue in a small volume of anhydrous DCM and concentrate in vacuo again. Repeat this step twice to ensure complete removal of residual HCl and oxalyl chloride.
-
Final State: The resulting Fmoc-4-(aminomethyl)benzoyl chloride will appear as a white to pale-yellow powder. Use immediately in Protocol 2 without further purification.
Protocol 2: Solid-Phase Coupling to Resin-Bound Peptide
Scientific Insight: Acid chlorides react vigorously with amines but generate equimolar amounts of HCl. If unneutralized, this HCl can prematurely cleave acid-labile protecting groups (e.g., Boc, tBu) or damage the resin linkage. Therefore, a significant excess of a non-nucleophilic base (DIEA) must be present in the coupling solvent.
Materials:
-
Resin-bound peptide with a free N-terminus (e.g., on Rink Amide MBHA resin)
-
Fmoc-4-AMBC (freshly prepared from Protocol 1)
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
Step-by-Step Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has been properly Fmoc-deprotected (using 20% piperidine in DMF) and washed thoroughly with DMF and DCM.
-
Solubilization: Dissolve the freshly prepared Fmoc-4-AMBC (4.0 eq) in a minimal volume of anhydrous NMP.
-
Base Addition: Add 6.0 to 8.0 equivalents of DIEA to the Fmoc-4-AMBC solution. The excess base is critical to scavenge the HCl byproduct[2].
-
Coupling: Transfer the activated solution to the SPPS reaction vessel containing the resin.
-
Agitation: Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with NMP (3x), DCM (3x), and DMF (3x).
-
Validation (Kaiser Test): Remove a few beads and perform a Kaiser (ninhydrin) test. A successful coupling will yield colorless/yellow beads and solution (negative result). If the beads are blue (positive result), repeat steps 2-6.
Protocol 3: Cleavage and Global Deprotection
Once the synthesis is complete (including any subsequent amino acid couplings or payload conjugations), the peptide is cleaved from the solid support.
-
Cleavage Cocktail: Prepare a standard TFA cleavage cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS), and 2.5% 2,2'-(Ethylenedioxy)diethanethiol (DODT)[3].
-
Reaction: Treat the resin with the cleavage cocktail for 1.5 to 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution from the resin into 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting solid prior to HPLC purification.
References
- Epitope topography controls bioactivity in supramolecular nanofibers. National Institutes of Health (NIH) - PubMed Central.
- Evaluation of Met-Val-Lys as a Renal Brush Border Enzyme-Cleavable Linker to Reduce Kidney Uptake of 68 Ga-Labeled DOTA-Conjugated Peptides and Peptidomimetics. MDPI.
- Fmoc-Photo-Linker for Peptide Synthesis | RUO. Benchchem.
- An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. ResearchGate.
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 4-(Aminomethyl)benzoyl chloride during reactions
Topic: Prevention of Hydrolysis & Self-Polymerization in 4-(Aminomethyl)benzoyl Chloride Document ID: TSC-AMBC-001 Status: Active / High Priority Audience: Synthetic Chemists, Process Engineers
The Core Conflict: Why This Molecule Fails
You are likely reading this because your reaction turned into an insoluble white brick or a sticky tar.
4-(Aminomethyl)benzoyl chloride presents a fundamental chemical paradox known as bifunctionality . It contains two mutually reactive groups:[1]
-
Acid Chloride (Electrophile): Highly reactive, moisture-sensitive.
-
Aminomethyl Group (Nucleophile): When deprotonated, it aggressively attacks acid chlorides.
The Trap: To prevent hydrolysis (reaction with water), you must keep the system anhydrous. However, to prevent self-polymerization (reaction with itself), you must keep the amine protonated (as the hydrochloride salt).
If you add a base to scavenge the HCl byproduct of your intended reaction, you risk deprotonating the amine, triggering rapid polymerization. If you don't add a base, the acid chloride may not react efficiently with your target nucleophile.
This guide provides the protocols to navigate this instability.
Storage & Handling (The First Line of Defense)
The majority of "reaction failures" are actually storage failures. The compound must be maintained as the Hydrochloride Salt .
Storage Protocol
| Parameter | Requirement | Reason |
| Form | Hydrochloride Salt (HCl) | The free base polymerizes immediately. The HCl salt "locks" the amine. |
| Temperature | -20°C (Freezer) | Slows hydrolysis kinetics from trace moisture. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air). |
| Container | Tightly sealed, Parafilm-wrapped | Prevents moisture ingress. |
Visualizing the Failure Modes
The following diagram illustrates the "Path of Destruction" you must avoid.
Figure 1: The dual failure modes. Note that both hydrolysis and polymerization often result in white solids, leading to misdiagnosis.
Reaction Optimization: The "Safe" Protocol
To react this molecule with an external nucleophile (e.g., an alcohol or another amine) without triggering hydrolysis or polymerization, you must control the Order of Addition .
The "In-Situ" Protection Strategy
Do not dissolve the acid chloride and then add base. The local concentration of base will trigger polymerization.
Reagents:
-
Solvent: Anhydrous DCM or THF (dried over molecular sieves).
-
Base: Non-nucleophilic base (e.g., DIPEA/Hünig's base).
-
Target Nucleophile: The amine or alcohol you want to couple.[2]
Step-by-Step Protocol:
-
Prepare the Vessel: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolve the Target: Dissolve your Target Nucleophile (1.1 equivalents) and Base (2.0 - 2.5 equivalents) in the anhydrous solvent. Cool to 0°C.
-
Why? The base is now diluted and "busy" equilibrating with the target nucleophile.
-
-
Solid Addition (The Critical Step): Add the 4-(Aminomethyl)benzoyl chloride HCl salt as a solid, in one portion, to the stirring solution.
-
Alternative: If the acid chloride must be dissolved, suspend it in minimal anhydrous DCM and add slowly.
-
-
Mechanism of Action: As the solid acid chloride dissolves, it encounters the Target Nucleophile immediately. The base scavenges the HCl produced by the coupling, but because the Target Nucleophile is in excess/proximity, the intermolecular reaction outcompetes the intramolecular polymerization.
Data: Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM (Dichloromethane) | Excellent | Good solubility for organic substrates; easy to dry. |
| THF (Tetrahydrofuran) | Good | Ensure it is inhibitor-free and anhydrous. |
| DMF (Dimethylformamide) | Risky | Hard to remove water completely; hygroscopic. Promotes hydrolysis. |
| Water/Alcohols | FATAL | Immediate hydrolysis (Water) or Esterification (Alcohol). |
Troubleshooting Guide (FAQ)
Q1: I added the acid chloride to my solvent, and it turned into a white paste before I added my reactant. What happened?
-
Cause: Your solvent was not anhydrous. Even 0.1% water content is enough to destroy the reagent. The white paste is likely 4-(aminomethyl)benzoic acid hydrochloride.
-
Fix: Use freshly distilled solvents or store solvents over activated 3Å molecular sieves for 24 hours.
Q2: I added triethylamine (TEA) to the acid chloride to "free base" it, and it solidified instantly.
-
Diagnosis: Polymerization.[5]
-
Cause: You deprotonated the amine while the acid chloride was still present. The molecules reacted with each other.[2][3][4][5][6][7]
-
Fix: Never "free base" this molecule in the absence of the trapping nucleophile. Follow the "Safe Protocol" in Section 3.
Q3: Can I wash the product with water?
-
Answer: Yes, after the reaction is complete. Once the acid chloride has reacted to form a stable amide or ester, the molecule is no longer moisture-sensitive. You can perform a standard aqueous workup (bicarbonate wash/brine) to remove the hydrochloride salts.
Q4: How do I know if my white solid is the product, the hydrolyzed acid, or the polymer?
-
Solubility Test:
-
Hydrolyzed Acid: Soluble in basic water (1M NaOH).
-
Polymer: Insoluble in almost everything (organic solvents, water, acid, base).
-
Product: Soluble in organic solvents (DCM, EtOAc).
-
Advanced Synthesis: In-Situ Generation
If the commercial acid chloride salt is degraded, generate it fresh. This is often more reliable than buying the reagent.
Workflow:
-
Precursor: Start with 4-(Aminomethyl)benzoic acid (stable solid).
-
Reagent: Reflux in Thionyl Chloride (SOCl₂) (acts as both solvent and reagent).
-
Workup: Evaporate SOCl₂ completely under vacuum (use a toluene azeotrope to remove traces).
-
Result: You now have pure 4-(Aminomethyl)benzoyl chloride HCl. Use immediately.
Figure 2: In-situ generation workflow to ensure reagent integrity.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard procedures for acid chloride handling and Schotten-Baumann conditions).
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Mechanistic insights into nucleophilic acyl substitution and amine nucleophilicity).
-
Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852, 2005. Link (Discusses the instability of amino-acid chlorides and protecting group strategies).
-
Sigma-Aldrich. "Product Specification: 4-(Aminomethyl)benzoyl chloride hydrochloride". Link (Technical specifications regarding storage and HCl salt form).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Storage and Handling of 4-(Aminomethyl)benzoyl chloride
Welcome to the technical support and troubleshooting guide for 4-(Aminomethyl)benzoyl chloride . This resource is engineered for research scientists and drug development professionals who require rigorous, self-validating protocols for handling highly reactive, bifunctional, and moisture-sensitive intermediates.
Chemical Reality & Stability Diagnostics
Q: Why is 4-(Aminomethyl)benzoyl chloride inherently unstable, and how does its structure dictate handling requirements? A: 4-(Aminomethyl)benzoyl chloride[1] is a bifunctional molecule containing both a highly electrophilic acid chloride group and a nucleophilic primary amine. If this compound exists as a free base, it undergoes rapid intermolecular self-condensation, irreversibly polymerizing into a polyamide.
To prevent this causality, the molecule is synthesized and supplied strictly as a hydrochloride salt (4-(aminomethyl)benzoyl chloride hydrochloride). Protonating the amine renders it non-nucleophilic, temporarily stabilizing the molecule. However, the acid chloride moiety remains extremely moisture-sensitive. Exposure to atmospheric water causes rapid hydrolysis, yielding 4-(aminomethyl)benzoic acid and corrosive hydrogen chloride (HCl) gas[2].
Q: What are the visible and analytical signs of moisture degradation? A: The most immediate physical sign of degradation is the evolution of steamy, white, corrosive fumes (HCl gas) upon opening the container to the atmosphere[2]. Analytically, if you attempt to dissolve the reagent in a normally compatible anhydrous solvent (like Dichloromethane) and observe an insoluble white precipitate, this indicates that the reagent has hydrolyzed into 4-(aminomethyl)benzoic acid, which has drastically lower solubility in organic solvents.
Caption: Degradation and polymerization pathways of 4-(Aminomethyl)benzoyl chloride.
Storage & Environmental Controls
Q: What are the optimal long-term storage conditions to guarantee reagent integrity? A: The reagent must be stored in a tightly sealed container under an inert atmosphere (dry nitrogen or argon) at refrigerated temperatures (2–8 °C) or lower[2]. The container should be placed inside a secondary desiccator or stored directly in a glovebox to provide a double-barrier against humidity. Never store this compound alongside incompatible chemicals such as alcohols, strong bases, or oxidizing agents[3].
Quantitative Data: Solvent Compatibility & Storage Parameters
| Parameter / Solvent | Status | Causality & Handling Note |
| Long-Term Storage Temp | 2–8 °C | Slows thermal degradation kinetics. Must be warmed to room temp before opening to prevent condensation[2]. |
| Dichloromethane (DCM) | Highly Compatible | Excellent solvent for reactions. Must be dried over activated 3Å molecular sieves (<10 ppm H₂O). |
| Tetrahydrofuran (THF) | Compatible | Good solubility, but prone to peroxide formation. Must be freshly distilled over Na/benzophenone. |
| DMF / NMP | Use with Caution | Can react slowly with acid chlorides to form Vilsmeier-Haack type intermediates. Do not use for stock solutions[4]. |
| Alcohols / Amines | Incompatible | Reacts violently and exothermically to form esters or amides[3]. |
Experimental Workflows & Troubleshooting
Q: How do I transfer this solid reagent safely if I do not have access to a glovebox? A: You must utilize rigorous Schlenk line techniques[5]. Transferring the solid in ambient air, even for a few seconds, will introduce enough moisture to compromise the stoichiometry of your reaction. The workflow relies on evacuating the atmosphere and backfilling with inert gas to create a localized moisture-free environment[6].
Caption: Standard Schlenk line purge cycle for moisture-sensitive reagents.
Methodology 1: Step-by-Step Schlenk Line Transfer for Solids
This protocol is a self-validating system: observing the bubbler ensures standard pressure is reached, preventing atmospheric ingress.
-
Preparation: Oven-dry a Schlenk flask and a solid addition tube at 120 °C for at least 4 hours to remove surface-bound water.
-
Assembly & Greasing: Apply a thin layer of high-vacuum grease to all ground-glass joints to ensure a hermetic seal against atmospheric moisture[6]. Assemble the hot glassware and connect it to the Schlenk line.
-
Purging (The 3x Cycle):
-
Solid Transfer: Under a strong positive counter-flow of N₂, quickly remove the stopper, add the 4-(Aminomethyl)benzoyl chloride hydrochloride solid, and reseal the flask.
-
Re-purging: Carefully and slowly open the vacuum tap. Causality: Sudden pressure drops create turbulent gas flow that will physically lift the fine powder into the Schlenk manifold, ruining the pump[5]. Evacuate for 5 minutes, then backfill with N₂.
-
Solvation: Inject anhydrous, degassed solvent through a rubber septum using a purged syringe.
Q: How do I safely quench unreacted 4-(Aminomethyl)benzoyl chloride after a reaction? A: Acid chlorides react violently with water, generating intense heat and toxic HCl gas[7]. Quenching must be done using a tiered nucleophilic approach, starting with a bulky alcohol before introducing water.
Methodology 2: Safe Quenching Protocol
-
Thermal Control: Cool the reaction mixture (or residual reagent) to 0 °C using an ice bath to suppress exothermic kinetics.
-
Dilution: Dilute the mixture with an inert solvent (e.g., DCM) to act as a heat sink.
-
Alcohol Addition: Slowly add a less reactive nucleophile, such as isopropanol or methanol, dropwise under vigorous stirring. Causality: Alcohols are less nucleophilic than water, leading to a slower, controlled exothermic formation of an ester rather than a violent hydrolysis[7][8].
-
Aqueous Neutralization: Once the initial reaction subsides and no more heat is generated, slowly add a dilute aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the dissolved HCl.
-
Phase Separation & Disposal: Allow the layers to separate. Transfer the neutralized biphasic mixture to appropriate halogenated and aqueous waste containers.
References
-
PubChem. 4-(Aminomethyl)benzoyl chloride. National Institutes of Health. URL:[Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. URL:[Link]
-
Berry Group. Schlenk Techniques. University of Wisconsin-Madison. URL: [Link]
-
Schlenk Line Survival Guide. An Illustrated Guide to Schlenk Line Techniques. URL: [Link]
-
Bart Laboratory. Standard Operating Procedures. Purdue University Chemistry. URL: [Link]
-
Epitope topography controls bioactivity in supramolecular nanofibers. PMC - NIH (Fmoc-4-(aminomethyl)benzoyl chloride synthesis). URL:[Link]
-
Reddit Chemistry Community. Removing oxalyl chloride from acid chloride intermediate in ester formation. URL:[Link]
Sources
- 1. 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. download.basf.com [download.basf.com]
- 4. Epitope topography controls bioactivity in supramolecular nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing 4-(Aminomethyl)benzoyl Chloride
Introduction: The "Jekyll & Hyde" Reagent
Welcome to the technical guide for 4-(Aminomethyl)benzoyl chloride . This molecule presents a unique chemical paradox: it contains both a nucleophile (amine) and an electrophile (acid chloride) on the same scaffold.
-
The "Jekyll" (Stable Form): As the hydrochloride salt (
), the amine is protonated ( ), rendering it non-nucleophilic. In this state, the molecule is stable and handleable.[1] -
The "Hyde" (Unstable Form): As the free base , the amine is active (
). It will immediately attack the acid chloride of a neighboring molecule, leading to rapid, irreversible self-polymerization into an insoluble polyamide.
Core Directive: Your success depends entirely on maintaining the "Jekyll" state (acidic/salt form) until the precise moment of coupling with your target nucleophile.
Module 1: Synthesis & Generation
How to generate the active reagent without triggering polymerization.
The Protocol: Thionyl Chloride Dehydration
The industry-standard method involves treating 4-(aminomethyl)benzoic acid with thionyl chloride (
Reagents:
-
4-(Aminomethyl)benzoic acid (1.0 eq)
-
Thionyl Chloride (
) (Excess, typically 5-10 eq as solvent/reagent) -
Catalytic DMF (1-2 drops) - Optional but recommended for speed.
Step-by-Step Workflow:
-
Suspension: Suspend the amino acid in neat thionyl chloride under an inert atmosphere (
or Ar). -
Reflux: Heat to reflux (
). The solid will slowly dissolve as it converts to the acid chloride.-
Visual Cue: The reaction is complete when the solution turns clear and gas evolution (
) ceases.
-
-
Isolation (Critical):
-
Evaporate excess
under reduced pressure. -
Do not use water.
-
Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride.
-
The product is the Hydrochloride Salt .[2] It usually appears as a white to off-white crystalline solid.
-
Quality Control (HPLC Derivatization)
You cannot inject the acid chloride directly into an HPLC (it will hydrolyze on the column). You must quench it first.
-
Protocol: Take 10 mg of product
Dissolve in 1 mL dry Methanol ( ) Wait 5 mins. -
Result: This forms the Methyl Ester .[3] Analyze this ester by HPLC to determine purity.
Module 2: Coupling Reactions (The Application)
How to react it with your target amine without self-polymerizing.
Method A: Schotten-Baumann (Biphasic)
Best for: Reacting with water-soluble amines or amino acids.
The Logic: You use a biphasic system (Water/DCM or Water/Ether). The base stays in the water; the acid chloride stays in the organic layer. Reaction happens at the interface.
-
Aqueous Phase: Dissolve your target amine and inorganic base (
or ) in water. -
Organic Phase: Dissolve 4-(aminomethyl)benzoyl chloride HCl salt in DCM.
-
Addition: Add the Organic phase to the Aqueous phase vigorously.
-
Why? The base neutralizes the HCl protecting group and the HCl generated by the coupling simultaneously, but the dilution prevents self-polymerization.
-
Method B: Anhydrous Coupling (Organic Solvent)
Best for: Drug intermediates and water-sensitive substrates.
The Logic: You must add the base last or slowly to a mixture of the target and the reagent.
Protocol:
-
Dissolve Target Amine (1.0 eq) in dry DCM/THF.
-
Suspend 4-(Aminomethyl)benzoyl chloride HCl (1.1 eq) in the solution.
-
Cool to
. -
Dropwise Addition of Base: Add Triethylamine (TEA) or DIPEA (at least 2.2 eq).
-
Critical: The first equivalent of base neutralizes the HCl salt (liberating the amine). The second equivalent drives the coupling.
-
Danger:[1] If you mix the Reagent + TEA before adding the Target Amine, the Reagent will polymerize instantly.
-
Module 3: Troubleshooting & FAQs
Symptom: "My reaction mixture turned into a brick/white sludge."
-
Diagnosis: Self-Polymerization.
-
Cause: You likely generated the free base of the acid chloride in the absence of a nucleophile.
-
Fix: Ensure your target nucleophile is present in the flask before you add the base to the acid chloride salt.
Symptom: "Low yield, high recovery of starting material (carboxylic acid)."
-
Diagnosis: Hydrolysis.
-
Cause: Wet solvents or atmospheric moisture. The acid chloride reverted to the acid.
-
Fix: Use anhydrous solvents.[4] Store the HCl salt in a desiccator. Verify
removal (trace generates + water upon contact with moisture).
Symptom: "HPLC shows multiple peaks after synthesis."
-
Diagnosis: Incomplete conversion or side reactions.
-
Fix: Run the Methanol Quench protocol (see Module 1). If the major peak corresponds to the methyl ester, your acid chloride is good. If you see the methyl ester of the dimer, you overheated or concentrated too slowly.
Visualizations
Figure 1: Synthesis & Handling Workflow
A logical flow from raw material to stable reagent.
Caption: Workflow for generating the stable Hydrochloride salt of 4-(aminomethyl)benzoyl chloride.
Figure 2: The "Polymerization Trap" (Troubleshooting)
Decision tree to avoid the most common failure mode.
Caption: Critical path analysis showing how premature base addition leads to irreversible polymerization.
References
-
BenchChem. (2025).[4][5][6] An In-depth Technical Guide to 4-Aminobenzoyl Chloride. Retrieved from
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19604111, 4-(Aminomethyl)benzoyl chloride. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-(Aminomethyl)benzoic acid hydrochloride. Retrieved from
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Synthesis of amino acid chlorides - Powered by XMB 1.9.11 [sciencemadness.org]
Side reactions of 4-(Aminomethyl)benzoyl chloride with nucleophiles
Product: 4-(Aminomethyl)benzoyl chloride hydrochloride (CAS: 80610-53-3) Classification: Bifunctional Building Block / Amino Acid Chloride Support Level: Senior Application Scientist[1]
Executive Summary: The "Head-to-Tail" Paradox
Welcome to the technical guide for 4-(aminomethyl)benzoyl chloride . This reagent presents a unique challenge in organic synthesis: it contains both a potent electrophile (acid chloride) and a potent nucleophile (primary amine) on the same scaffold.
The Critical Rule: This molecule is stable only as its hydrochloride salt.
-
As a Salt (–NH₃⁺ Cl⁻): The amine is protonated and non-nucleophilic. The reagent is stable.
-
As a Free Base (–NH₂): The amine immediately attacks the acid chloride of a neighboring molecule.
Your primary troubleshooting objective is to prevent the reagent from reacting with itself before it reacts with your target nucleophile.
Reaction Pathways & Side Reactions[2]
The following diagram illustrates the competition between the desired pathway and the two primary failure modes: Self-Polymerization and Hydrolysis .
Figure 1: Reaction landscape showing the kinetic competition between self-polymerization (red) and desired coupling (green).[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turned into a thick, insoluble white brick/slurry."
Diagnosis: Oligomerization/Polymerization. You likely added the base (TEA, DIPEA) to the acid chloride before the target nucleophile was present, or the addition was too fast. Once the HCl is neutralized, the free amine attacks the nearest acid chloride—which is likely another molecule of the reagent.
-
The Fix: Use Inverse Addition . (See Protocol A below). Never neutralize the acid chloride salt in the absence of your target nucleophile.
Issue 2: "LCMS shows a mass corresponding to the carboxylic acid (M+1 ≈ 152 Da)."
Diagnosis: Hydrolysis. Acid chlorides are moisture-sensitive.[1] If your solvent was not anhydrous, or if the reaction was open to air, the chloride was displaced by water.
-
The Fix: Ensure all solvents (DCM, THF) are anhydrous. If using Schotten-Baumann conditions (water/organic mix), you must keep the temperature low (0°C) and the pH controlled to favor the amine attack over hydroxide attack.
Issue 3: "I'm trying to make the ester, but I'm getting low yields."
Diagnosis: N-acylation vs. O-acylation competition. If you are reacting with an alcohol, the "self-reaction" (Amine attacking COCl) is kinetically faster than the alcohol attacking the COCl.
-
The Fix: You must use a large excess of the alcohol (solvent quantity) or a non-nucleophilic base (like 2,6-lutidine) that is bulky enough to deprotonate the HCl salt without catalyzing the polymerization as aggressively as TEA.
Recommended Protocols
Do NOT use standard acid chloride protocols where you dissolve the reagent and add base. Use one of the following specialized methods.
Protocol A: Anhydrous Coupling (Inverse Addition)
Best for: Reacting with primary/secondary amines or alcohols in organic solvents.
The Logic: By adding the acid chloride to the mixture of nucleophile and base, you ensure that any molecule of reagent that gets deprotonated is immediately surrounded by a high concentration of the target nucleophile.
| Step | Action | Technical Note |
| 1 | Prepare Nucleophile Mix | Dissolve your Target Nucleophile (1.0 equiv) and Base (e.g., DIPEA, 2.2 equiv) in anhydrous DCM or THF.[1] Cool to 0°C. |
| 2 | Prepare Reagent Slurry | Suspend 4-(aminomethyl)benzoyl chloride HCl (1.1 equiv) in a separate vial of anhydrous DCM. (It may not fully dissolve; this is fine). |
| 3 | Controlled Addition | Add the Reagent Slurry dropwise to the Nucleophile Mix over 15–30 minutes. |
| 4 | Reaction | Allow to warm to Room Temp. Monitor by LCMS. |
| 5 | Quench | Quench with 1M HCl (aq) to remove unreacted amine and break down remaining acid chloride. |
Protocol B: Schotten-Baumann (Interfacial)
Best for: Reacting with amino acids or water-soluble amines.[1]
The Logic: The reaction happens at the interface of water and organic solvent. The base is in the water, keeping the reagent's amine protonated (inactive) in the aqueous phase until it crosses the interface to react.
-
Dissolve Target Nucleophile in 1M NaOH (aq) / DCM mixture (1:1 ratio).[1]
-
Cool to 0°C.
-
Add solid 4-(aminomethyl)benzoyl chloride HCl in small portions with vigorous stirring.
-
Maintain pH > 10 by adding more NaOH if necessary (critical for the target amine to remain reactive, but risks hydrolysis).[1]
Analytical Data & Specifications
| Parameter | Specification | Note |
| Molecular Weight | 206.07 g/mol | As Hydrochloride Salt (C₈H₈ClNO[1] · HCl) |
| Physical State | White to off-white solid | Hygroscopic.[1] Store under Nitrogen/Argon.[1][2] |
| Solubility | Water, DMSO, Methanol | Warning: Reacts/decomposes in these solvents over time. |
| Key Side Product | Poly-4-(aminomethyl)benzamide | Insoluble in most organic solvents; high melting point.[1] |
| Hydrolysis Product | 4-(Aminomethyl)benzoic acid | Soluble in basic water; precipitates at pH 4-5.[1] |
Diagnostic Decision Tree
Use this flow to determine the next step in your experiment.
Figure 2: Diagnostic flow for identifying reaction failure modes.
References
-
BenchChem. "An In-Depth Technical Guide to the Dual Functionality of 4-Aminobenzoyl Chloride."[1] BenchChem Technical Library. Accessed 2026.[1][3] Link[1]
-
PubChem. "4-(Aminomethyl)benzoyl chloride | C8H8ClNO."[1] National Library of Medicine.[1] CID 19604111.[1] Link
-
TargetMol. "4-(Aminomethyl)benzoic acid - Biological Activity and Solubility." TargetMol Chemicals. Link
-
Fisher Scientific. "Amide Synthesis: Schotten-Baumann and Carbodiimide Methods."[1] Fisher Scientific Technical Resources. Link
-
Gabr, Y. "Polymerization of N-Substituted 4-Aminostyrene."[1][4] Acta Chim.[1][4] Slov., 2003, 50, 731–740.[4] (Mechanistic reference for amino-styrene/benzoyl self-polymerization). Link
Sources
Technical Support Center: Synthesis of 4-(Aminomethyl)benzoyl Chloride
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, FAQs, and a validated protocol to improve the yield and purity of 4-(Aminomethyl)benzoyl chloride synthesis. As Senior Application Scientists, our goal is to blend theoretical knowledge with practical, field-tested insights to address the common challenges encountered in this synthesis.
Introduction: The Challenge of Synthesizing a Bifunctional Molecule
4-(Aminomethyl)benzoyl chloride is a valuable bifunctional linker used extensively in medicinal chemistry and materials science. Its utility stems from its two reactive sites: a primary amine and an acyl chloride. However, this dual reactivity is precisely what makes its synthesis challenging. The primary route involves the chlorination of 4-(aminomethyl)benzoic acid. The nucleophilic amine can react with the newly formed electrophilic acyl chloride, leading to undesirable polymerization and a significant reduction in the yield of the desired monomeric product.
This guide provides a systematic approach to overcoming this central challenge through the protection of the amine group, optimization of reaction conditions, and effective purification strategies.
Troubleshooting Guide: Addressing Common Synthesis Failures
This section directly addresses specific issues encountered during the synthesis in a question-and-answer format, focusing on the causality behind each experimental recommendation.
Question 1: My reaction resulted in a very low or zero yield of 4-(Aminomethyl)benzoyl chloride. What went wrong?
Answer: A low yield is the most common issue and typically points to one of three primary causes: unprotected amine reactivity, reagent or solvent contamination, or incomplete reaction.
-
Primary Cause: Uncontrolled Amine Reactivity & Polymerization The most critical factor in this synthesis is preventing the aminomethyl group from reacting with the acyl chloride. Without protection, intermolecular N-acylation will occur, leading to the formation of polyamide oligomers or polymers instead of the desired product.
Solution: In Situ Amine Protection. The most effective strategy is to start with 4-(aminomethyl)benzoic acid hydrochloride . In this salt form, the amine is protonated to an ammonium salt (-NH₃⁺Cl⁻), rendering it non-nucleophilic and preventing it from participating in side reactions. If you are starting with the free base, you must ensure it is converted to the hydrochloride salt before or during the reaction with the chlorinating agent.
-
Secondary Cause: Presence of Moisture Acyl chlorides are highly reactive and readily hydrolyze back to the corresponding carboxylic acid in the presence of water.
Solution: Rigorous Anhydrous Conditions.
-
Dry Glassware: All glassware should be oven-dried (e.g., at 120 °C for several hours) and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Thionyl chloride (SOCl₂) itself must be of high purity.
-
Inert Atmosphere: The reaction should be conducted under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.
-
-
Tertiary Cause: Insufficient Chlorinating Agent or Reaction Time The conversion of a carboxylic acid to an acyl chloride is not instantaneous.
Solution: Optimize Reagent Stoichiometry and Reaction Time.
-
Use Excess Thionyl Chloride: It is standard practice to use a significant excess of thionyl chloride (typically 2 to 5 equivalents), which often serves as both the reagent and the solvent. This ensures the reaction goes to completion.
-
Monitor the Reaction: The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). Gently refluxing the mixture (typically around 70-80 °C) is often required to drive the reaction to completion.
-
Question 2: The reaction mixture turned into a dark, tarry, or intractable solid. Is it salvageable?
Answer: This is usually a sign of significant degradation or polymerization due to excessive heat.
-
Cause: Thermal Decomposition and Side Reactions While heating is necessary to drive the reaction to completion, overheating can promote side reactions and decomposition, especially if impurities are present. The reaction between 4-(aminomethyl)benzoic acid and thionyl chloride is exothermic.
Solution: Controlled Temperature Profile.
-
Initial Cooling: Combine the 4-(aminomethyl)benzoic acid hydrochloride and thionyl chloride at a low temperature (0 °C).
-
Slow Addition: If using a solvent, add the thionyl chloride dropwise to the suspension of the starting material to manage the initial exotherm.
-
Gradual Heating: Once the initial reaction subsides, slowly and carefully heat the mixture to a gentle reflux. A typical temperature is around 75 °C. Avoid aggressive, high-temperature heating.
Once significant tarring has occurred, the product is often unsalvageable, and it is more efficient to restart the synthesis with proper temperature control.
-
Question 3: I obtained a solid product, but it is difficult to purify and my analytical data (e.g., NMR) shows multiple compounds. What are the likely impurities?
Answer: The primary impurities are residual starting material, the hydrolyzed product (carboxylic acid), and oligomeric amides.
-
Cause: Incomplete Reaction or Premature Workup If the reaction is not complete, you will have unreacted 4-(aminomethyl)benzoic acid hydrochloride. If the product is exposed to moisture during workup, it will revert to this starting material.
Solution: Effective Workup and Purification.
-
Removal of Excess SOCl₂: After the reaction is complete, excess thionyl chloride must be thoroughly removed. This is typically done by distillation or rotary evaporation. Crucially, a trap containing a sodium hydroxide solution should be used to neutralize the toxic and corrosive SOCl₂, SO₂, and HCl vapors.
-
Trituration/Recrystallization: The crude solid product, which is 4-(aminomethyl)benzoyl chloride hydrochloride, can be purified by washing (triturating) with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities. Recrystallization from a solvent system like dichloromethane/hexane can also be effective. The key is to perform these steps quickly and under anhydrous conditions.
-
Visualizing the Process
Reaction Pathway
The diagram below illustrates the conversion of the protected starting material to the final product.
Caption: A logical workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is using thionyl chloride (SOCl₂) preferred over other chlorinating agents like oxalyl chloride? A1: Thionyl chloride is often preferred for several practical reasons. First, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which makes their removal from the reaction mixture straightforward. This simplifies the product workup compared to agents like phosphorus pentachloride (PCl₅), which produces solid byproducts (POCl₃). While oxalyl chloride also produces gaseous byproducts, it is generally more expensive and can sometimes be too reactive, leading to side reactions if not carefully controlled. For this specific synthesis, the high boiling point of SOCl₂ (76 °C) also allows it to be used as the solvent, simplifying the reaction setup.
Q2: How can I confirm that I have successfully synthesized the acyl chloride? A2: Infrared (IR) spectroscopy is a powerful and rapid technique for confirmation. You should look for two key changes in the spectrum:
-
Disappearance of the broad O-H stretch from the carboxylic acid, which typically appears between 2500-3300 cm⁻¹.
-
Appearance of a sharp, strong C=O (carbonyl) stretch for the acyl chloride at a higher wavenumber, typically in the range of 1750-1815 cm⁻¹. The shift to a higher frequency compared to the carboxylic acid C=O (around 1700-1725 cm⁻¹) is a clear indicator of acyl chloride formation.
Proton NMR (¹H NMR) can also be used, but the product is often used immediately in the next step due to its moisture sensitivity. If an NMR is taken, you would expect to see the characteristic aromatic protons and the methylene (-CH₂-) protons.
Q3: What are the critical safety precautions for handling thionyl chloride and the product? A3: Safety is paramount.
-
Thionyl Chloride (SOCl₂): It is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene). Have a sodium bicarbonate or other suitable neutralizing agent ready for spills.
-
4-(Aminomethyl)benzoyl chloride hydrochloride: As an acyl chloride, it is a lachrymator and is corrosive. It will react with moisture on the skin or in the lungs to produce HCl. Handle it in a fume hood and wear appropriate PPE.
Optimized Experimental Protocol
This protocol is based on established literature procedures and incorporates the best practices discussed above.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-(Aminomethyl)benzoic acid hydrochloride | 187.63 | 5.00 | 26.65 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 15.85 (9.7 mL) | 133.25 | 5.0 |
Step-by-Step Methodology
-
Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Charging the Flask: To the cooled flask, add 4-(aminomethyl)benzoic acid hydrochloride (5.00 g, 26.65 mmol).
-
Reagent Addition: In a chemical fume hood, carefully and slowly add thionyl chloride (9.7 mL, 133.25 mmol) to the flask at room temperature with gentle stirring. The solid will be suspended in the liquid.
-
Reaction: Equip the condenser with a drying tube or bubble the outlet gas through an oil bubbler connected to a base trap (NaOH solution). Heat the reaction mixture to a gentle reflux (oil bath temperature of ~80 °C).
-
Monitoring: Maintain the reflux for 3-4 hours. The reaction is typically complete when the solid starting material has dissolved and gas evolution has ceased.
-
Workup - Removal of Excess SOCl₂: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by rotary evaporation, ensuring the vacuum pump is protected by a cold trap and a base trap.
-
Isolation: The resulting solid is the crude 4-(aminomethyl)benzoyl chloride hydrochloride.
-
Purification (Optional, if used for storage): To the crude solid, add a small amount of anhydrous dichloromethane to dissolve it, then add anhydrous hexane or diethyl ether dropwise until a precipitate forms. Cool the mixture in an ice bath to maximize precipitation.
-
Final Steps: Isolate the white solid product by filtration under a blanket of nitrogen. Wash the solid with a small amount of cold, anhydrous hexane. Dry the product under high vacuum. The product should be stored in a desiccator under an inert atmosphere and used as quickly as possible.
References
-
Title: A convenient synthesis of 4-(chlorocarbonyl)benzylamine hydrochloride and N-substituted 4-(aminomethyl)benzamides Source: Synthetic Communications, 2002 URL: [Link]
-
Title: Synthesis of 4-(Aminomethyl)benzoyl Chloride Hydrochloride Source: Organic Syntheses, 2007 URL: [Link]
-
Title: Infrared Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]
-
Title: Preparation of 4-aminomethyl-benzoyl chloride hydrochloride salt Source: PrepChem URL: [Link]
4-(Aminomethyl)benzoyl chloride stability and degradation pathways
Technical Support Center: 4-(Aminomethyl)benzoyl Chloride
Welcome to the technical support guide for 4-(Aminomethyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and practical protocols related to the stability and handling of this bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What is 4-(Aminomethyl)benzoyl chloride, and why is it considered a challenging reagent?
A1: 4-(Aminomethyl)benzoyl chloride is a bifunctional molecule containing both a highly reactive acyl chloride and a nucleophilic aminomethyl group.[1] This dual reactivity makes it a valuable building block for synthesizing complex molecules, particularly in pharmaceutical and polymer chemistry. However, the presence of both an electrophilic site (acyl chloride) and a nucleophilic site (amine) on the same molecule leads to inherent instability, primarily through self-reaction or polymerization. For this reason, it is almost exclusively supplied and handled as its hydrochloride salt, which protects the amine group.
Q2: Why is this reagent typically supplied as a hydrochloride salt?
A2: The hydrochloride salt form is crucial for the stability and shelf-life of the compound. In this form, the aminomethyl group is protonated to form an ammonium salt (-CH₂NH₃⁺Cl⁻). This protonation effectively deactivates the amine's nucleophilicity, preventing it from attacking the highly electrophilic acyl chloride of a neighboring molecule. This strategy inhibits intermolecular side reactions and polymerization, ensuring the reagent's integrity during storage.[2]
Q3: What are the primary degradation pathways for 4-(Aminomethyl)benzoyl chloride?
A3: The two main degradation pathways stem from its bifunctional nature:
-
Hydrolysis: The acyl chloride group is extremely sensitive to moisture.[3][4] It readily reacts with water, even atmospheric moisture, to hydrolyze into the corresponding 4-(aminomethyl)benzoic acid.[5][6] This is often the most immediate and common degradation pathway if the compound is not handled under strictly anhydrous conditions.
-
Intermolecular Reaction (Polymerization): In its free amine form (not the hydrochloride salt), the aminomethyl group of one molecule can act as a nucleophile and attack the acyl chloride of another molecule. This leads to the formation of amide bonds, resulting in oligomers or a polyamide. This is a significant concern if the free amine is generated and not immediately used in a controlled reaction.
Q4: What are the ideal storage conditions for 4-(Aminomethyl)benzoyl chloride hydrochloride?
A4: To ensure maximum stability, the compound must be protected from moisture. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-10 °C recommended).[3] | Reduces the rate of any potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[3] | Prevents exposure to atmospheric moisture, which causes rapid hydrolysis. |
| Container | Keep in a tightly sealed container.[7][8] | Provides a physical barrier against moisture ingress. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with water, bases, or other reactive substances. |
Q5: How do I regenerate the free amine from the hydrochloride salt for a reaction?
A5: The free amine is typically generated in situ just before or during the reaction. This is achieved by adding a non-nucleophilic base, such as a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[9] A stoichiometric amount of base is required to neutralize the HCl salt and liberate the free amine, which can then participate in the desired reaction. An additional equivalent of base is often needed to scavenge the HCl generated from the subsequent acylation reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during experiments.
Issue 1: My reaction yield is low, and I've isolated 4-(aminomethyl)benzoic acid as a major byproduct.
-
Probable Cause: This is a classic sign of reagent degradation via hydrolysis. The acyl chloride has reacted with water instead of your intended nucleophile.
-
Causality: Acyl chlorides are highly electrophilic and react rapidly with water.[5][6] This can happen if your solvents or glassware were not perfectly dry, if the reaction was exposed to the atmosphere, or if the starting material itself was already partially hydrolyzed from improper storage.
-
Solution Workflow:
-
Verify Reagent Quality: Before starting, run a quick quality check on your 4-(aminomethyl)benzoyl chloride hydrochloride. An IR spectrum should show a strong C=O stretch for the acyl chloride (~1770-1800 cm⁻¹). The absence or weakness of this peak and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹) indicates hydrolysis.
-
Ensure Anhydrous Conditions:
-
Thoroughly oven-dry or flame-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).[9]
-
Use anhydrous solvents from a reputable supplier or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to reaction quenching.
-
-
Issue 2: My reaction produced an insoluble white solid that is not my desired product.
-
Probable Cause: You have likely formed a polyamide through self-condensation of the reagent.
-
Causality: This occurs if the free amine was generated in the absence of your target nucleophile or under conditions that favor polymerization (e.g., high concentration, elevated temperature). The liberated amine of one molecule attacks the acyl chloride of another, initiating a chain reaction.
-
Solution Workflow:
-
Control the Stoichiometry of the Base: Add the base carefully. If your protocol involves pre-mixing the reagent with a base to generate the free amine, ensure your target nucleophile is already present in the flask.
-
Optimize Addition Order: The preferred method is often to have your target nucleophile and the base in the reaction flask, and then add the 4-(aminomethyl)benzoyl chloride hydrochloride solution dropwise. This ensures that as soon as the free amine is generated, it is in a high concentration of the desired reaction partner, favoring the intended reaction over self-polymerization.
-
Maintain Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3]
-
Issue 3: The reaction is sluggish or does not proceed to completion.
-
Probable Cause: Insufficient activation of the free amine or poor solubility.
-
Causality: The hydrochloride salt itself is unreactive in acylation. An inadequate amount of base will result in only partial formation of the free amine, leading to an incomplete reaction. The hydrochloride salt may also have limited solubility in some common anhydrous organic solvents.
-
Solution Workflow:
-
Check Base Equivalents: Ensure you are using at least one equivalent of a suitable base (e.g., TEA, DIPEA) to neutralize the hydrochloride salt, plus an additional equivalent to scavenge the HCl produced during the subsequent reaction.[9]
-
Solvent Selection: Use a solvent in which both the hydrochloride salt and the free base have reasonable solubility. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[9] In some cases, adding a co-solvent may be necessary to improve solubility.
-
Monitor the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to track the consumption of your starting materials.[9] This will give you a clear picture of whether the reaction is stalling.
-
Key Degradation & Reaction Pathways
The following diagrams illustrate the critical chemical transformations of 4-(Aminomethyl)benzoyl chloride.
Caption: Primary degradation pathways of 4-(Aminomethyl)benzoyl chloride.
Experimental Protocols
Protocol 1: Quality Assessment of 4-(Aminomethyl)benzoyl chloride Hydrochloride via Derivatization
-
Objective: To confirm the reactivity of the acyl chloride group before committing a large amount of material to a reaction. This is a functional test.
-
Rationale: Reacting a small sample with a simple nucleophile like benzylamine and analyzing the result by TLC or LC-MS provides definitive proof of the reagent's integrity.
-
Procedure:
-
Preparation: In a dry vial under an Argon atmosphere, dissolve a small amount (~10 mg) of 4-(aminomethyl)benzoyl chloride hydrochloride in 1 mL of anhydrous DCM.
-
Base Addition: Add 2.5 equivalents of triethylamine.
-
Nucleophile Addition: Add 1.1 equivalents of benzylamine.
-
Reaction: Stir the mixture at room temperature for 15 minutes.
-
Analysis: Spot the reaction mixture directly onto a TLC plate and elute with an appropriate solvent system (e.g., 5-10% Methanol in DCM). A new, less polar spot corresponding to the newly formed amide should be visible, and the starting material spot should be significantly diminished. For more detailed analysis, inject a quenched sample into an LC-MS.
-
Protocol 2: General Procedure for Acylation of a Primary Amine
-
Objective: To provide a reliable starting point for the synthesis of N-substituted-4-(aminomethyl)benzamides.
-
Rationale: This protocol utilizes dropwise addition of the acylating agent to a solution of the amine and base to maximize the yield of the desired product and minimize self-reaction.
-
Workflow Diagram:
Caption: Experimental workflow for a typical acylation reaction.
-
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet. Purge the system with Argon or Nitrogen.
-
Reagent Preparation: In the flask, dissolve your primary amine substrate (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve 4-(aminomethyl)benzoyl chloride hydrochloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A precipitate (triethylamine hydrochloride) will likely form. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[9]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
References
-
4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111. PubChem. Available from: [Link]
-
Sustainability in the organic chemistry lab course - NOP. Available from: [Link]
-
Safety Data Sheet: Benzoyl chloride. Carl ROTH. Available from: [Link]
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Bulletin of the Korean Chemical Society. Available from: [Link]
-
How can I prepare 4 aminomethyl benzoyl chloride from 4 aminomethylbenzoic acid and thoinyl chloride and which method and what solvent I have to use? ResearchGate. Available from: [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Available from: [Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Available from: [Link]
-
BENZOYL CHLORIDE. Ataman Kimya. Available from: [Link]
-
Benzoyl chloride. PENTA. Available from: [Link]
-
Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology. Available from: [Link]
-
A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. RSC Publishing. Available from: [Link]
-
MATERIAL SAFETY DATA SHEET Benzoyl chloride. LASEC. Available from: [Link]
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar. Available from: [Link]
- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides. Google Patents.
-
Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed. Available from: [Link]
Sources
- 1. 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.lasec.co.za [cdn.lasec.co.za]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for reactions involving 4-(Aminomethyl)benzoyl chloride
The following technical guide addresses the specific challenges of using 4-(Aminomethyl)benzoyl chloride (typically supplied as the Hydrochloride salt ).
This reagent presents a unique "Trojan Horse" challenge in synthesis: it contains both a highly reactive electrophile (acid chloride) and a potent nucleophile (benzyl amine) within the same molecule. Improper handling triggers rapid self-polymerization, often resulting in insoluble "bricks" or gels.
Product Overview & Stability
-
Active Species: 4-(Aminomethyl)benzoyl chloride[1]
-
Stable Form: 4-(Aminomethyl)benzoyl chloride Hydrochloride (HCl salt).
-
CAS (Parent): 80610-53-3 (Free base) / Note: Commercial sources typically supply the HCl salt to prevent polymerization.
-
Key Characteristic: The benzylic amine (
) is significantly more nucleophilic than an aniline. Once deprotonated, it attacks the acid chloride moiety of neighboring molecules faster than many external nucleophiles.
Part 1: The Golden Rule of Addition
90% of user failures stem from incorrect order of addition.
THE ERROR: Dissolving the reagent in solvent and adding base before the target amine is present.
-
Result: The base neutralizes the HCl salt, generating the free amine. The free amine immediately attacks the acid chloride of a neighbor. You create a polyamide polymer, not your product.
THE SOLUTION: Inverse Addition Strategy. You must ensure your Target Nucleophile is present in high concentration and the Base is ready before the reagent enters the solution.
Optimized Protocol: Amide Coupling
Reagents:
-
A: Target Amine (1.0 equiv)
-
B: Base (DIPEA or TEA, >2.5 equiv)
-
C: 4-(Aminomethyl)benzoyl chloride HCl (1.1 equiv)
-
Solvent: Anhydrous DCM or THF.
Step-by-Step:
-
Preparation: Dissolve Target Amine (A) and Base (B) in the solvent. Cool to 0°C.[2][3]
-
Addition: Add Reagent (C) as a solid in small portions directly to the stirring solution of A+B.
-
Why Solid? It limits the concentration of the dissolved reagent. As each particle dissolves, it is immediately surrounded by the Target Amine (A).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add water to hydrolyze any remaining acid chloride and dissolve the amine hydrochloride salts.
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned into an insoluble white gel/solid immediately. What happened?
Diagnosis: Self-Polymerization (Oligomerization). You likely generated the free base of the reagent in the absence of a trapping nucleophile. The benzylic amine attacked the acid chloride, forming a linear polyamide (nylon-like structure) which is highly insoluble. Fix:
-
Discard the batch; the polymer is intractable.
-
Follow the Inverse Addition protocol above.
-
Ensure your Target Amine is soluble and in excess at the moment of reagent addition.
Q2: I see low yield and a major byproduct that is not the polymer. What is it?
Diagnosis: Hydrolysis (Benzoic Acid formation). The acid chloride is moisture-sensitive.[4] If your solvent was "wet" or the reagent was old, it hydrolyzed to 4-(aminomethyl)benzoic acid . Fix:
-
Solvent Check: Use anhydrous DCM/THF (water <50 ppm).
-
Reagent Check: Verify the quality of the acid chloride. If it smells strongly of HCl gas or looks sticky (clumped), it may have partially hydrolyzed.
-
Test: Take a small amount of reagent, add to excess methanol + TEA. If you don't get the methyl ester quantitatively, your reagent is bad.
Q3: The reagent (HCl salt) is not dissolving in DCM. Can I use DMF?
Diagnosis: Solubility vs. Stability Trade-off. The HCl salt is polar and poorly soluble in DCM. However, dissolving it in DMF (a polar aprotic solvent) often accelerates self-condensation because the free base is more soluble in DMF once generated. Fix:
-
Stick to DCM/THF: It is okay if the reagent is a suspension initially. As the reaction proceeds (heterogeneous mixture), the solid dissolves and reacts.
-
If DMF is required: You must mix the Target Amine and Base in DMF first, then add the solid reagent at -20°C to slow down the self-reaction rate relative to the cross-coupling.
Q4: Can I wash the product with acid to remove unreacted amine?
Diagnosis: Zwitterionic Product Behavior. Your product (an amide) likely still contains the 4-(aminomethyl) group.
-
Acid Wash (1M HCl): Will protonate the amine, making your product water-soluble. You will lose it in the aqueous layer.
-
Base Wash (NaHCO3): Will keep the amine neutral (organic soluble), but won't remove unreacted target amine effectively. Fix:
-
Purification: Use Reverse Phase (C18) Chromatography with an acidic modifier (0.1% TFA) to separate the amines based on hydrophobicity.
-
Alternative: If your product is non-polar, extract with DCM at pH 10 (keep amine free), then use silica chromatography (DCM:MeOH:NH4OH).
Part 3: Mechanistic Visualization
Figure 1: The "Ticking Clock" Mechanism
This diagram illustrates the competition between the desired pathway (Amide Formation) and the fatal pathway (Self-Polymerization).
Caption: The "Transient Free Base" is the critical junction. If the Target Amine is not immediately available to capture it, the Free Base reacts with itself to form polymers.
Figure 2: Optimized Workflow (Inverse Addition)
Caption: The Inverse Addition workflow ensures the Target Amine always outnumbers the reactive Free Base species.
Part 4: Quantitative Data & Specifications
| Property | Specification | Note |
| Molecular Weight | 206.07 g/mol (HCl Salt) | 169.61 g/mol (Free Base) |
| Solubility (HCl Salt) | Water, Methanol, DMSO | Poor in DCM, THF, Toluene |
| Solubility (Free Base) | DCM, THF, DMF | Unstable (Polymerizes) |
| Recommended Base | DIPEA (Hünig's Base) | Non-nucleophilic, soluble in DCM |
| Stoichiometry | Reagent (1.1) : Target (1.0) | Slight excess of reagent ensures conversion |
References
-
PubChem. (2025).[1] 4-(Aminomethyl)benzoyl chloride.[1] National Library of Medicine. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
Safe disposal of 4-(Aminomethyl)benzoyl chloride waste
Technical Support Center: Safe Disposal of 4-(Aminomethyl)benzoyl Chloride
Welcome to the Reactive Chemical Disposal Support Hub
Current Status: Operational | Topic: 4-(Aminomethyl)benzoyl Chloride (HCl Salt & Free Base) Assigned Specialist: Senior Application Scientist, Process Safety Group
Introduction: The "Dual-Threat" Molecule
You are likely handling 4-(Aminomethyl)benzoyl chloride (often supplied as the hydrochloride salt to prevent self-destruction). This molecule presents a unique disposal challenge compared to standard acid chlorides (like benzoyl chloride) because it is bifunctional :
-
Acid Chloride (-COCl): Highly reactive with water, releasing hydrochloric acid (HCl) gas.
-
Amine (-NH₂): A nucleophile that can react with the acid chloride of a neighboring molecule, leading to rapid, exothermic self-polymerization if the mixture becomes neutral or basic before hydrolysis is complete.
Critical Warning: If you possess the free base form (not the HCl salt), it is unstable and may polymerize violently. The protocols below prioritize controlling this reactivity.
Module 1: Critical Incident Response (Triage)
Use this section if you are currently facing an active spill or uncontrolled reaction.
Scenario A: The material is smoking/fuming (White Smoke)
-
Cause: The container has been compromised by moisture. The "smoke" is HCl gas reacting with atmospheric humidity.
-
Immediate Action:
-
Do NOT add water. Water will accelerate the reaction and heat generation.
-
Isolate: Move the container to a fume hood immediately if safe to do so.
-
Cover: Cover the spill or open container with dry sand , vermiculite , or calcium carbonate (Lime) to suppress fumes.
-
Ventilate: Maximize hood sash airflow.
-
Scenario B: Skin/Eye Contact
-
Mechanism: The acid chloride reacts with the water in your tissue to produce HCl and heat (thermal + chemical burn).
-
Action:
Module 2: Standard Quenching & Disposal Protocol
Follow this workflow for routine disposal of waste, old reagents, or reaction mixtures.
The "Cold-Base" Quench Method
This protocol prevents the release of HCl gas and manages the heat of hydrolysis.
Prerequisites:
-
PPE: Neoprene/Nitrile gloves (double gloved), chemical splash goggles, face shield, lab coat.
-
Location: Functioning fume hood.
Step-by-Step Methodology:
-
Prepare the Trap (The "Heel"):
-
In a large beaker (3x the volume of waste), prepare a 5-10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Expert Tip: Add crushed ice to this solution. The hydrolysis is exothermic; keeping it near 0°C prevents splashing and vaporization.
-
-
Dilution (The "Carrier"):
-
Dilute your acid chloride waste with an inert solvent (e.g., Dichloromethane or Toluene) if it is not already in solution. This acts as a heat sink.
-
Note: Do not use alcohols yet; they react to form esters, which might be an unwanted side reaction for waste characterization.
-
-
Controlled Addition:
-
CRITICAL: Add the Acid Chloride TO the Base . Never add water/base to the acid chloride.
-
Use a dropping funnel or pipette to add the waste solution slowly to the stirred ice/base mixture.
-
Observation: You will see bubbling (CO₂ if using bicarbonate) or heat generation. Wait for it to subside between additions.
-
-
The "Isoelectric Trap" (Troubleshooting Precipitates):
-
The hydrolysis product is 4-(Aminomethyl)benzoic acid . This is a zwitterion.
-
At neutral pH (~pH 7), it is least soluble and may precipitate as a white solid, clogging your waste container.
-
Solution: Ensure the final waste stream is strongly basic (pH > 10) or strongly acidic (pH < 2) to keep the product soluble as a salt. For disposal, basic is usually preferred to neutralize the HCl.
-
-
Final Verification:
Visualizing the Quench Workflow
Figure 1: Decision tree for the safe quenching of 4-(Aminomethyl)benzoyl chloride, accounting for physical state and solubility issues.
Module 3: Troubleshooting & FAQs
Q1: The waste container has a hard white solid at the bottom after quenching. What is it?
Diagnosis: This is likely 4-(Aminomethyl)benzoic acid at its isoelectric point.
-
The Science: The hydrolysis product has both an amine (basic) and carboxylic acid (acidic) group. At pH ~6-7, it forms a zwitterion with net zero charge, minimizing water solubility.
-
Fix: Do not try to scrape it out.[6] Add 5M NaOH slowly. The solid will deprotonate the carboxylic acid, becoming anionic and highly soluble.
Q2: I have an old bottle of the "Hydrochloride salt" that has turned into a solid brick. How do I dispose of it?
Diagnosis: Moisture ingress has caused partial hydrolysis and polymerization on the surface, sealing the bottle.
-
Protocol:
-
Do NOT attempt to chip it out with a metal spatula (risk of friction/spark).
-
Inject a solvent like Dichloromethane (DCM) into the bottle if possible to dissolve the unreacted chloride.
-
If it won't dissolve, place the entire open bottle into a large bucket of dilute NaOH/Ice water in the fume hood and let it sit for 24-48 hours. The liquid will slowly diffuse and hydrolyze the solid.
-
Q3: Can I mix this with other organic waste streams?
Strictly NO.
-
Incompatibility: Do not mix unquenched acid chlorides with:
-
Rule: Always quench fully (verify no reactivity) before combining with general waste.
Module 4: Technical Data for Safety Assessment
Table 1: Physical & Reactive Properties
| Property | Value/Description | Relevance to Disposal |
| CAS Number | 56-91-7 (Parent Acid) | Use this for waste manifesting after quenching. |
| Molecular Weight | 169.61 g/mol (Acid Chloride) | Calculation of stoichiometric base required. |
| Hydrolysis Product | 4-(Aminomethyl)benzoic acid | The stable, non-corrosive endpoint. |
| Water Solubility | Reacts violently | Never use water as the primary solvent. |
| Isoelectric Point (pI) | ~6.0 - 7.0 (Est.) | pH region where precipitation occurs. |
Table 2: Chemical Compatibility Matrix
| Substance | Compatibility | Result of Mixing |
| Water | 🔴 Incompatible | Release of HCl gas + Heat. |
| Alcohols (MeOH/EtOH) | 🟡 Caution | Exothermic esterification; releases HCl. |
| Strong Bases (Conc.) | 🟡 Caution | Violent exotherm; use dilute/ice-cold base only. |
| Dichloromethane | 🟢 Compatible | Good carrier solvent for dilution.[6] |
Module 5: Reaction Mechanism Visualization
Understanding why we use base is critical. The base acts as a "proton sponge" for the HCl and a solubilizer for the zwitterion.
Figure 2: Hydrolysis pathway showing the necessity of high pH to prevent precipitation of the zwitterionic product.
References
-
Sigma-Aldrich. (2024).[8] Safety Data Sheet: 4-(Aminomethyl)benzoic acid (Hydrolysis Product).Link
-
Thermo Fisher Scientific. (2024).[8] Safety Data Sheet: Benzoyl Chloride derivatives.Link
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides.Link
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Reactivity of Acid Chlorides.[5]Link
-
University of California, Los Angeles (UCLA). (n.d.). SOP: Quenching of Reactive Chemicals.Link
(Note: Always consult your institution's specific Environmental Health & Safety (EHS) officer before final disposal, as local regulations regarding halogenated waste may vary.)
Sources
- 1. stobec.com [stobec.com]
- 2. fishersci.com [fishersci.com]
- 3. Documents [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 7. download.basf.com [download.basf.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparing 4-(Aminomethyl)benzoyl chloride to other acylating agents
Advanced Acylation Strategies: A Comparative Guide of 4-(Aminomethyl)benzoyl Chloride Against Alternative Acylating Agents
Introduction
Acylation is a cornerstone reaction in bioconjugation, solid-phase peptide synthesis (SPPS), and small-molecule drug development. When designing a synthetic route, the choice of acylating agent dictates not only the reaction kinetics but also the chemoselectivity and the potential for downstream modifications.
4-(Aminomethyl)benzoyl chloride (AMBC)[1] stands out as a highly reactive, bifunctional reagent. Unlike simple capping agents such as acetic anhydride or benzoyl chloride, AMBC introduces a rigid aromatic spacer terminating in a primary amine. This makes it an invaluable linker for modular synthesis, allowing researchers to build complex, multi-functional conjugates.
Mechanistic Profiling: Causality in Reactivity
To understand how AMBC performs against alternatives, we must analyze the causality behind its reactivity.
The defining characteristic of AMBC is its acyl chloride functional group. The highly electronegative chloride ion pulls electron density away from the carbonyl carbon, rendering it exceptionally electrophilic. This results in near-instantaneous acylation of primary amines and alcohols. However, this extreme reactivity comes with a trade-off: rapid hydrolysis. In aqueous environments, the acyl chloride moiety hydrolyzes to the corresponding carboxylic acid in seconds to minutes.
To mitigate this, chemists must choose between two controlled environments:
-
Anhydrous Organic Conditions: Utilizing non-nucleophilic bases in dry solvents to neutralize the HCl byproduct without competing for the electrophile. To prevent self-polymerization of the free amine, AMBC is typically deployed as an Fmoc-protected derivative (Fmoc-AMBC)[2].
-
Schotten-Baumann Conditions: A biphasic system where the acyl chloride is dissolved in an organic layer and reacts at the interface with an aqueous solution containing the target nucleophile and a base (e.g., Na₂CO₃)[3],[4].
In contrast, N-Hydroxysuccinimide (NHS) esters, such as 4-(aminomethyl)benzoic acid NHS ester (AMBA-NHS), utilize a stabilized leaving group. This reduces their electrophilicity, granting them a hydrolysis half-life of 4–5 hours at pH 7.0[5],[6]. While NHS esters permit homogeneous aqueous reactions, they are significantly slower and strictly chemoselective for primary amines, failing to efficiently acylate alcohols.
Quantitative Comparison
The following table summarizes the performance metrics of AMBC compared to standard alternatives to aid in reagent selection:
| Property | 4-(Aminomethyl)benzoyl chloride | Benzoyl Chloride | AMBA-NHS Ester | Acetic Anhydride |
| Reactivity Level | Extremely High | Extremely High | Moderate | High |
| Chemoselectivity | Low (Amines, Alcohols, Water) | Low | High (Primary Amines) | Moderate |
| Bifunctionality | Yes (Aminomethyl handle) | No (Terminal capping) | Yes (Aminomethyl handle) | No |
| Hydrolysis t½ (pH 7.0) | Seconds to Minutes | Seconds to Minutes | 4–5 Hours[5] | Minutes |
| Optimal Environment | Anhydrous / Biphasic | Anhydrous / Biphasic | Aqueous Buffer (pH 7–9) | Organic / Aqueous |
Workflow Decision Matrix
Selecting the correct agent requires balancing target solubility, required reactivity, and downstream conjugation goals.
Figure 1: Decision matrix for selecting the optimal acylating agent based on reaction conditions.
Self-Validating Experimental Protocols
Protocol 1: Anhydrous N-Acylation using Fmoc-AMBC
Objective: Attach a protected aminomethyl spacer to a primary amine-bearing scaffold.
-
Step 1 (Preparation): Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently neutralizes the HCl generated during the reaction to prevent stalling.
-
-
Step 2 (Activation): Cool the solution to 0°C using an ice bath.
-
Causality: Lowering the temperature controls the highly exothermic reaction and minimizes the formation of ketene side-products.
-
-
Step 3 (Addition): Dissolve Fmoc-AMBC (1.2 eq)[2] in a minimal volume of anhydrous DCM and add dropwise over 15 minutes.
-
Step 4 (Validation In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC). Perform a Ninhydrin stain on the TLC plate. The reaction is self-validated as complete when the starting material spot (which stains purple for primary amines) completely disappears, replaced by a new UV-active product spot.
-
Step 5 (Quenching): Add 1 mL of anhydrous methanol and stir for 10 minutes.
-
Causality: Methanol rapidly reacts with any residual Fmoc-AMBC to form a volatile methyl ester. This prevents the acyl chloride from reacting with ambient moisture during workup to form an insoluble carboxylic acid that complicates column chromatography.
-
Protocol 2: Aqueous Acylation via Schotten-Baumann Conditions
Objective: Acylate a water-soluble polyol or amine using AMBC·HCl.
-
Step 1 (Preparation): Dissolve the target molecule in a saturated aqueous Na₂CO₃ solution.
-
Step 2 (Biphasic Setup): Add an equal volume of DCM to create a vigorously stirring biphasic mixture.
-
Step 3 (Addition): Add AMBC·HCl (1.5 eq) in small portions over 30 minutes.
-
Step 4 (Validation In-Process): Continuously monitor the aqueous layer's pH. The pH must remain >8.0. If the pH drops, hydrolysis is outcompeting acylation; add more Na₂CO₃. Complete consumption of the acyl chloride is physically validated by the cessation of pH dropping and the disappearance of the sharp, pungent odor of the acyl chloride[3].
-
Step 5 (Isolation): Separate the organic layer, acidify the aqueous layer (if the product is acidic), and extract.
Conclusion
While NHS esters offer ease of use in homogeneous aqueous buffers, 4-(Aminomethyl)benzoyl chloride remains unmatched for rapid, high-yielding acylations, particularly when modifying hindered nucleophiles or alcohols. By strictly controlling the reaction microenvironment—either through rigorous exclusion of water or strategic biphasic partitioning—chemists can harness the extreme reactivity of AMBC to build complex, modular bioconjugates.
References
-
Title : PubChem Compound Summary for CID 19604111, 4-(Aminomethyl)benzoyl chloride Source : National Center for Biotechnology Information (PubChem) URL :[Link]
-
Title : Epitope topography controls bioactivity in supramolecular nanofibers Source : Biomaterials (PMC - NIH) URL :[Link]
-
Title : Schotten Baumann Reaction: Introduction, mechanism, procedure Source : Chemistry Notes URL :[Link]
-
Title : Aromatic Acylation Reaction of Water-Soluble Polysaccharides by a Schotten-Baumann Condition Source : Kobunshi Ronbunshu (J-STAGE) URL :[Link]
-
Title : Bioconjugate Techniques (3rd Edition) Source : Academic Press (ScienceDirect) URL :[Link]
Sources
- 1. 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epitope topography controls bioactivity in supramolecular nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. A Schotten-Baumann Condition for Protecting Water-Soluble Polysaccharides [jstage.jst.go.jp]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. korambiotech.com [korambiotech.com]
Alternative reagents for the functionalization of amines
Beyond Reductive Amination: A Comparative Guide to Modern Amine Functionalization Reagents
Executive Summary & Strategic Context
For decades, the functionalization of amines has been dominated by two pillars: Reductive Amination (using NaBH(OAc)₃ or NaCNBH₃) and Nucleophilic Substitution (using alkyl halides). While reliable, these methods carry inherent liabilities for modern drug development:
-
Genotoxicity: Alkyl halides are often potent genotoxins (PGIs), requiring rigorous downstream purging.
-
Atom Economy: Reductive amination generates stoichiometric boron waste.
-
Scope Limitations: Traditional methods struggle with late-stage functionalization of complex scaffolds.
This guide evaluates three "Next-Generation" reagent classes that solve these specific bottlenecks. We move beyond simple recipe listing to analyze the causality of reaction failure and success.
Reagent Class A: Iridium Catalysts for "Borrowing Hydrogen"
Target Transformation: N-Alkylation using Alcohols (instead of Halides/Aldehydes).
The "Borrowing Hydrogen" (BH) or Hydrogen Autotransfer methodology is the superior alternative to using alkyl halides. It utilizes stable, non-toxic alcohols as electrophiles.
The Mechanistic Logic
Unlike reductive amination, which requires an external hydride source, BH catalysts abstract two protons from the alcohol to form a transient aldehyde (in situ). The amine condenses to form an imine, and the catalyst returns the "borrowed" hydrogen to reduce the imine to the final amine.[1]
-
Reagent of Choice: [Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium(III) chloride dimer).[4]
Experimental Protocol: Ir-Catalyzed N-Alkylation
This protocol is optimized for coupling anilines with primary alcohols.[5][6]
Reagents:
-
Substrate: Aniline (1.0 equiv), Benzyl Alcohol derivative (1.1 equiv)
-
Catalyst: [Cp*IrCl2]2 (1.0 mol%)[4]
-
Base: NaHCO₃ (10 mol%) - Crucial for catalyst activation, not stoichiometric consumption.
-
Solvent: Toluene (0.5 M)
Step-by-Step Workflow:
-
Catalyst Pre-Activation: In a dry Schlenk tube, charge [Cp*IrCl2]2 and NaHCO₃. Add 20% of the toluene volume. Stir at RT for 5 mins. Checkpoint: The solution should turn from orange to a deep red/brown, indicating formation of the active monomeric species.
-
Substrate Addition: Add the amine and alcohol sequentially.
-
Thermal Cycle: Seal the tube and heat to 110°C for 12 hours. Note: Lower temperatures (80°C) often stall at the imine stage because the energy barrier for the hydrogenation step is higher than the dehydrogenation step.
-
Workup: Cool to RT. Filter through a short pad of Celite to remove Iridium black. Concentrate.
Mechanistic Visualization (Graphviz)
Figure 1: The Hydrogen Autotransfer Cycle.[7][8] The catalyst shuttles protons and electrons, rendering the use of stoichiometric reducing agents obsolete.
Reagent Class B: Copper(II) / Boronic Acids (Chan-Lam Coupling)
Target Transformation: N-Arylation (forming Biarylamines).
Buchwald-Hartwig (Pd-catalyzed) is the gold standard, but it requires inert atmosphere (glovebox) and expensive ligands. The Chan-Lam coupling is the robust alternative for "open-flask" chemistry, particularly useful when the amine substrate contains sulfur or other motifs that poison Palladium.
Comparative Analysis: Chan-Lam vs. Buchwald-Hartwig
| Feature | Buchwald-Hartwig (Pd) | Chan-Lam (Cu) |
| Atmosphere | Strictly Inert (Ar/N2) | Open Air (O2 required) |
| Reagent Cost | High (Pd + Phosphine Ligands) | Low (Cu(OAc)2 + Boronic Acid) |
| Temp | 80°C - 120°C | RT - 40°C |
| Tolerance | Poor with S-heterocycles | Excellent |
Experimental Protocol: Oxidative Coupling
Reagents:
-
Substrate: Amine (1.0 equiv), Aryl Boronic Acid (2.0 equiv - excess is needed due to protodeboronation).
-
Catalyst: Cu(OAc)₂ (10-20 mol% or 1.0 equiv for difficult substrates).
-
Base: Pyridine or Et₃N (2.0 equiv).
-
Solvent: DCM or Dioxane (Open to air).
Self-Validating Steps:
-
The "Blue" Check: Dissolve Cu(OAc)₂ in DCM with the base. The solution must be a deep blue/green. If it turns yellow/orange precipitate, the Cu(II) is disproportionating to Cu(I) too early, and the reaction will fail.
-
Oxygen Sparging: While "open air" works, actively bubbling a balloon of O₂ into the reaction mixture for the first 15 minutes significantly accelerates the re-oxidation of Cu(I) to the active Cu(II) species.
-
Drying: Add 4Å Molecular Sieves. Water promotes the competitive protodeboronation of the boronic acid (turning it into benzene), effectively killing the electrophile.
Reagent Class C: Photoredox Catalysts (Late-Stage Functionalization)
Target Transformation:
Standard alkylation adds a group to the nitrogen. Photoredox catalysis allows you to modify the carbon next to the nitrogen (the
The Mechanistic Logic
Visible light excites a photocatalyst (e.g., Ir(ppy)3), which performs a Single Electron Transfer (SET) oxidation of the amine. This generates an amine radical cation, which is deprotonated to form an
Experimental Protocol: -Alkylation with Acrylates
Reagents:
-
Substrate: Tertiary Amine (e.g., N-phenylpyrrolidine).
-
Trap: Methyl Acrylate (1.5 equiv).
-
Photocatalyst: Ir(ppy)3 (1.0 mol%) or Ru(bpy)3Cl2.
-
Light Source: Blue LED (450 nm).
-
Solvent: DMF (degassed).
Step-by-Step Workflow:
-
Degassing (Critical): Oxygen is a potent quencher of the excited triplet state of Iridium. You must freeze-pump-thaw or sparge with Argon for 20 mins.
-
Setup: Place the vial 2-3 cm from the LED source. Use a fan to keep the reaction at RT (LEDs generate heat, which can degrade the radical intermediates).
-
Monitoring: Reaction progress is often indicated by the fluorescence quenching. If the solution stops fluorescing (and you are using a fluorescent catalyst), the catalyst may have bleached/degraded.
Pathway Visualization (Graphviz)
Figure 2: Photoredox cycle for generating reactive
Comparative Performance Summary
| Metric | Reductive Amination | Borrowing Hydrogen (Ir) | Chan-Lam (Cu) | Photoredox ( |
| Primary Use | Standard N-alkylation | Green N-alkylation | N-Arylation | C-H Functionalization |
| Atom Economy | Low (Boron waste) | High (Water waste) | Moderate | High |
| Toxicity | Moderate (Borohydrides) | Low (Catalytic Ir) | Low (Cu) | Low (Catalytic) |
| Air Sensitivity | Low | Moderate | None (Requires Air) | High (Requires Argon) |
| Key Limitation | Genotoxic intermediates | Steric bulk sensitivity | Stoichiometric Cu often needed | Substrate specific (tertiary amines) |
References
-
Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[1][2][10][11] Advanced Synthesis & Catalysis.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[12][13][14] Synthesis.
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.
-
Hollmann, F., et al. (2011). "Enzymatic reduction of nitriles and reductive amination." Green Chemistry.
Sources
- 1. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 2. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digital.csic.es [digital.csic.es]
- 9. Photoredox-catalyzed Site-selective α-C(sp3)-H Alkylation of Primary Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistryforsustainability.org [chemistryforsustainability.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
Validation of analytical methods for 4-(Aminomethyl)benzoyl chloride
An In-Depth Comparative Guide to the Validation of Analytical Methods for 4-(Aminomethyl)benzoyl chloride
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, ensuring the quality, purity, and stability of reactive intermediates is paramount. 4-(Aminomethyl)benzoyl chloride, a bifunctional molecule featuring a highly reactive acyl chloride and a nucleophilic aminomethyl group, presents unique analytical challenges. Its susceptibility to hydrolysis and potential for self-reaction or degradation necessitates robust, validated analytical methods to ensure it meets the stringent specifications required for pharmaceutical development and manufacturing.
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 4-(Aminomethyl)benzoyl chloride. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present comparative validation data, grounding our discussion in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The objective is not merely to present protocols, but to explain the causality behind methodological choices, empowering you to select and validate the most appropriate analytical technique for your specific application.
The Imperative of Validation: A Foundation of Trust
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] It is the cornerstone of data integrity, ensuring that the results generated are reliable, reproducible, and scientifically sound.[6] For a reactive compound like 4-(Aminomethyl)benzoyl chloride, a validated method is critical for:
-
Purity Assessment: Quantifying the main component and detecting process-related impurities.
-
Assay Determination: Accurately measuring the concentration or strength of the substance.
-
Stability Testing: Developing stability-indicating methods that can separate the intact molecule from its degradation products.[7][8]
The core validation parameters, as stipulated by ICH Q2(R2), form the framework for our comparison.[3][9] These include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantitation (LOQ).[1][5]
Sources
- 1. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. wjarr.com [wjarr.com]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
Efficacy of 4-(Aminomethyl)benzoyl chloride in specific synthetic routes
An in-depth technical analysis of 4-(Aminomethyl)benzoyl chloride (PubChem CID 19604111) requires a fundamental understanding of its bifunctional reactivity. As a building block, it possesses both a highly nucleophilic primary amine and a highly electrophilic acyl chloride[1]. If generated as an unprotected free base, the molecule undergoes rapid, spontaneous intermolecular condensation, resulting in the formation of an insoluble polymer: poly[4-(aminomethyl)benzamide].
To harness its efficacy in synthetic routes—ranging from supramolecular nanofibers to small-molecule active pharmaceutical ingredients (APIs)—chemists must mask the amine's nucleophilicity. This guide objectively compares the two dominant, field-proven methodologies for utilizing this compound: Steric/Electronic Shielding (Fmoc-Protection) and Protonation (Hydrochloride Salt Formation) .
Mechanistic Visualization of the Polymerization Risk
Fig 2: Mechanistic pathway of spontaneous polymerization in the unprotected free base molecule.
Route A: Fmoc-Protected Solid-Phase Peptide Synthesis (SPPS)
Context & Causality In the synthesis of peptide-based therapeutics and epitope-presenting supramolecular nanofibers, the 4-(aminomethyl)benzoic acid moiety is frequently inserted as a rigid aromatic spacer. To achieve this, the amine is protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
The critical experimental choice in this route is the selection of the chlorinating agent. While thionyl chloride (
Self-Validating Experimental Protocol Adapted from established supramolecular nanofiber synthesis protocols[2].
-
Suspension: Suspend 612 mg of Fmoc-4-(aminomethyl)benzoic acid in 5.0 mL of anhydrous dichloromethane (
) under an inert atmosphere (nitrogen or argon). -
Activation: Add 4.0 mL of oxalyl chloride to the suspension, followed immediately by a catalytic injection of 10 µL anhydrous DMF.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 2 hours. The self-validation of this step is visual: the opaque suspension will transition into a homogeneous, pale yellow solution as the insoluble carboxylic acid converts into the highly soluble acyl chloride.
-
Purification: Concentrate the solution in vacuo. To ensure the complete removal of unreacted, volatile oxalyl chloride, reconstitute the residue in fresh
and concentrate in vacuo a second time. -
Drying: Dry the resulting white powder under high vacuum for 1 hour.
-
Coupling: Use the Fmoc-4-(aminomethyl)benzoyl chloride immediately in SPPS by dissolving it in N-Methyl-2-pyrrolidone (NMP) with 6 equivalents of N,N-Diisopropylethylamine (DIEA) to drive the amidation with the resin-bound peptide.
Route B: Solution-Phase Amidation via Hydrochloride Salt
Context & Causality For small-molecule API synthesis, such as the preparation of pyrazole-4-carboxamide derivatives, atom economy and scalability are paramount[3]. Introducing and subsequently cleaving an Fmoc group adds unnecessary synthetic steps and reduces overall yield.
Instead, the amine's nucleophilicity is neutralized via protonation . By converting 4-(aminomethyl)benzoic acid into its hydrochloride salt (
Self-Validating Experimental Protocol Adapted from patent literature for pyrazole-4-carboxamide intermediates[3].
-
Salt Formation: Suspend 4-(aminomethyl)benzoic acid in an inert solvent and bubble anhydrous HCl gas through the mixture until salt formation is complete (or start directly with commercially available 4-(aminomethyl)benzoic acid hydrochloride).
-
Chlorination: Add 5 equivalents of thionyl chloride (
) and a catalytic amount of DMF. -
Reaction: Heat the mixture to gentle reflux (approx. 75 °C) for 3–4 hours until gas evolution (
and ) ceases and the solution clears. -
Concentration: Remove excess
by rotary evaporation. Co-evaporate twice with anhydrous toluene to strip residual chlorinating agents, yielding 4-(aminomethyl)benzoyl chloride hydrochloride as a crystalline solid. -
Coupling: Dissolve the target amine in anhydrous Tetrahydrofuran (THF) with 3.0 equivalents of DIEA. Dropwise, add a solution of the synthesized acid chloride at 0 °C. The reaction is validated by the immediate precipitation of DIEA-HCl salts, indicating successful amide bond formation.
Comparative Efficacy Data
The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes based on empirical laboratory data.
| Performance Metric | Route A: Fmoc-Protected SPPS | Route B: Hydrochloride Salt Amidation |
| Primary Application | Peptides, Supramolecular Nanofibers | Small Molecule APIs, Bulk Synthesis |
| Atom Economy | Low (Heavy Fmoc group discarded later) | High (Only HCl is lost as a byproduct) |
| Typical Crude Yield | > 95% (Highly efficient Vilsmeier-Haack) | 80% - 90% (Dependent on target amine) |
| Reaction Temperature | Room Temperature (20–25 °C) | Reflux (75 °C) for |
| Polymerization Risk | Negligible (Sterically/Electronically blocked) | Low to Moderate (Requires strict base control) |
| Scalability | Milligram to Gram scale | Multi-Gram to Kilogram scale |
Divergent Synthetic Workflows
Fig 1: Divergent synthetic pathways for 4-(Aminomethyl)benzoyl chloride to prevent polymerization.
References
-
PubChem , "4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111", National Center for Biotechnology Information. 1
-
National Institutes of Health (NIH - PMC) , "Epitope topography controls bioactivity in supramolecular nanofibers". 2
-
Google Patents , "WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide". 3
Sources
- 1. 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epitope topography controls bioactivity in supramolecular nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
Beyond the Benzene Linker: Bioisosteric Strategies for the 4-(Aminomethyl)benzoyl Moiety
Executive Summary
The 4-(aminomethyl)benzoyl moiety (often derived from 4-(aminomethyl)benzoic acid, or PAMBA) is a privileged scaffold in medicinal chemistry. It frequently serves as a lysine mimetic, bridging a cationic interaction (via the primary amine) and a hydrogen-bonding network (via the carbonyl) across a rigid ~5.8 Å spacer.
However, this moiety carries inherent liabilities:
-
Metabolic Instability: The benzylic amine is highly susceptible to oxidative deamination by monoamine oxidases (MAO) or cytochrome P450s.
-
Solubility Limitations: The planar aromatic ring contributes to "flatland" issues, potentially reducing aqueous solubility and increasing non-specific binding.
-
Toxicity: Cleavage of the amide bond can release aniline-like metabolites, which are structural alerts for genotoxicity.
This guide objectively compares three bioisosteric replacement strategies—Saturated Systems , 3D-Scaffolds (Bicyclo[1.1.1]pentanes) , and Heterocycles —providing experimental evidence to guide your lead optimization.
Part 1: The Reference Standard vs. Strategic Replacements
The Reference: 4-(Aminomethyl)benzoyl (PAMBA)
-
Geometry: Planar,
hybridized linker. -
Key Interaction:
- stacking capability; distance between amine N and carbonyl C is ~5.8 Å. -
Liability: High metabolic clearance via benzylic oxidation.
Strategy A: Ring Saturation (The Tranexamic Acid Approach)
Replacing the phenyl ring with a trans-1,4-cyclohexylene ring.
-
Mechanism: Increases
character ( ), disrupting planarity while maintaining the vector of substituents. -
Key Advantage: The trans-isomer is often more potent than the aromatic parent due to a specific "chair" conformation that mimics the bioactive distance of lysine more effectively than the flat benzene ring.
Strategy B: "Escape from Flatland" (Bicyclo[1.1.1]pentane - BCP)
Replacing the phenyl ring with a bicyclo[1.1.1]pentane unit.[1][2]
-
Mechanism: Acts as a linear, non-aromatic spacer.
-
Key Advantage: Maintains the linear exit vector (180°) but significantly improves metabolic stability (removes benzylic protons) and permeability.
Strategy C: Heterocyclic Replacement (Pyridine)
Replacing the phenyl ring with a pyridine core (e.g., 6-(aminomethyl)nicotinoyl).
-
Mechanism: Lowers LogP via the introduction of a basic nitrogen.
-
Key Advantage: Improves aqueous solubility; the ring nitrogen can participate in additional H-bond interactions.
Part 2: Comparative Performance Data
The following table synthesizes data from classic antifibrinolytic research (PAMBA vs. Tranexamic Acid) and modern medicinal chemistry campaigns (Phenyl vs. BCP in
| Feature | PAMBA (Reference) | trans-Cyclohexane (Tranexamic) | Bicyclo[1.1.1]pentane (BCP) | Pyridine Analog |
| Geometry | Planar ( | Rigid Chair ( | Linear Cage ( | Planar ( |
| Linker Length | ~5.8 Å | ~5.7 Å (similar) | ~5.0 Å (shorter) | ~5.8 Å |
| Metabolic Stability | Low (Benzylic oxidation) | High (No aromatic activation) | Excellent (Sterically protected) | Moderate (Positional dependent) |
| Potency (Relative) | 1.0x (Baseline) | 6–10x Higher (in Antifibrinolytic assays) | Equipotent (in | Variable |
| Solubility | Low to Moderate | Moderate | High | High |
| Toxicity Risk | Aniline metabolite risk | Low | Low | Low |
Key Case Study: -Secretase Inhibitors
In a study by Stepan et al. (Pfizer), replacing a fluorophenyl ring with BCP resulted in:
-
Potency: Maintained (
nM). -
Permeability (
): Increased from to cm/s. -
Solubility: Significant improvement due to disruption of crystal packing.
Part 3: Decision Framework & Visualization
Diagram 1: Structural Overlay & Pharmacophore Mapping
This diagram illustrates how the bioisosteres map onto the original PAMBA scaffold.
Caption: Structural divergence from the PAMBA reference standard. Each path addresses a specific liability (Metabolism, Solubility, or Potency).
Diagram 2: Selection Logic Flow
Use this logic gate to select the correct bioisostere for your specific problem.
Caption: Decision matrix for selecting the optimal bioisostere based on ADME/T liabilities.
Part 4: Experimental Protocols
Protocol 1: Synthesis of BCP-Amide Analog
Rationale: Coupling amines to BCP-carboxylic acids can be sterically demanding. This protocol ensures high yield without decarboxylation.
Materials:
-
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-Building Block)
-
Target Amine (
) -
HATU (Coupling Reagent)
-
DIPEA (Base)
-
DMF (Solvent)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of BCP-carboxylic acid in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at
for 15 minutes. Note: Pre-activation at low temp prevents potential side reactions. -
Coupling: Add 1.1 eq of the Target Amine. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Monitoring: Monitor via LC-MS. The BCP moiety is distinctively non-UV active compared to the benzoyl; rely on MS signal or the UV trace of the attached amine
. -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated
, and brine. Dry over .
Protocol 2: Microsomal Stability Assay (Metabolic Validation)
Rationale: To quantify the improvement in metabolic stability of the BCP or Cyclohexane analog over the PAMBA parent.
Materials:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Regenerating System
-
Test Compounds (1 µM final conc.)
Step-by-Step:
-
Incubation: Pre-incubate microsomes (0.5 mg/mL protein) with Test Compound (1 µM) in phosphate buffer (pH 7.4) at
for 5 min. -
Initiation: Add NADPH regenerating system to initiate metabolism.
-
Sampling: Take aliquots at
min. -
Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ) using the slope ( ).-
Success Criteria: A successful bioisosteric replacement should reduce
by >50% compared to the PAMBA parent.
-
References
-
Okamoto, S., et al. (1962).[3] "Amino-methyl-cyclohexane-carboxylic acid: AMCHA.[3][4] A new potent inhibitor of the fibrinolysis." Keio Journal of Medicine.
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.
-
Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications. [5]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Tranexamic acid â choosing the best dose [bjan-sba.org]
- 4. trans-4-(Aminomethyl)cyclohexane carboxylic acid methylamide (t-AMCHA methylamide) inhibits the physical interaction between urokinase-type plasminogen activator and stratum corneum, and accelerates the recovery of barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzene Bioisosteric Replacements - Enamine [enamine.net]
Cross-reactivity studies of 4-(Aminomethyl)benzoyl chloride
Publish Comparison Guide: Comparative Selectivity & Performance of 4-(Aminomethyl)benzoyl Chloride (4-AMBC)
Executive Summary & Core Directive
This technical guide evaluates 4-(Aminomethyl)benzoyl chloride (4-AMBC) , a specialized acylating reagent used primarily for LC-MS/MS derivatization and combinatorial synthesis . Unlike standard benzoyl chloride, 4-AMBC introduces a protonatable amine moiety, significantly enhancing ionization efficiency in mass spectrometry (positive mode).
The "Cross-Reactivity" Challenge: In the context of reactive acyl chlorides, "cross-reactivity" refers to chemical selectivity . The core challenge is distinguishing between the target functional groups (primary/secondary amines) and interfering nucleophiles (phenols, alcohols, thiols, and water). This guide compares 4-AMBC against industry standards—Benzoyl Chloride (BzCl) and Dansyl Chloride (Dns-Cl) —to establish its specificity profile and optimal application protocols.
Mechanism of Action & Reactivity Profile
4-AMBC operates via a Nucleophilic Acyl Substitution (Schotten-Baumann reaction) . The reagent is typically supplied as a hydrochloride salt to prevent self-polymerization (intermolecular reaction between the amine of one molecule and the acid chloride of another).
Critical Mechanistic Insight:
Upon neutralization with a base (e.g., Triethylamine or Pyridine), the acyl chloride becomes active. The para-aminomethyl group (
DOT Diagram: Reaction Pathway & Selectivity
Caption: Kinetic competition between amide formation (target), esterification (interference), and hydrolysis. Amide formation is kinetically favored (k1 > k2).
Comparative Cross-Reactivity Studies
This section details the selectivity of 4-AMBC compared to alternatives. Data is synthesized from kinetic profiling of benzoyl-class reagents.
Table 1: Chemical Selectivity & Performance Comparison
| Feature | 4-(Aminomethyl)benzoyl Chloride (4-AMBC) | Benzoyl Chloride (BzCl) | Dansyl Chloride (Dns-Cl) |
| Primary Target | Primary/Secondary Amines | Amines, Phenols, Alcohols | Primary Amines |
| Cross-Reactivity (Phenols) | Moderate (Forms esters, hydrolyzable at high pH) | High (Forms stable esters) | High (Forms sulfonates) |
| Cross-Reactivity (Alcohols) | Low (Requires forcing conditions) | Moderate (Reacts with primary alcohols) | Very Low |
| MS Sensitivity (ESI+) | Excellent (Introduces protonatable -NH2) | Good (Increases hydrophobicity) | Good (Fluorescence focused) |
| Reaction Speed | < 5 mins (Room Temp) | < 2 mins (Room Temp) | 30–60 mins (Heated) |
| Stability | Hygroscopic solid (HCl salt) | Liquid (Hydrolyzes in air) | Solid (Light sensitive) |
Analysis of Cross-Reactivity:
-
Amine vs. Hydroxyl Specificity: 4-AMBC is highly selective for amines over alcohols in aqueous/organic mixtures. However, like BzCl, it will derivatize phenolic hydroxyls (e.g., Tyrosine, Estradiol).
-
Mitigation: Phenolic esters formed by 4-AMBC are less stable than amides. A short incubation at high pH (pH > 11) after the reaction can selectively hydrolyze the esters while retaining the amide signal, effectively removing "chemical cross-reactivity" interference [1].
-
-
Biological Cross-Reactivity (Protease Inhibition):
-
The 4-(aminomethyl)benzoyl moiety mimics the side chain of Lysine/Arginine.
-
Observation: Derivatives of 4-AMBC act as competitive inhibitors for serine proteases like Plasmin and Thrombin .
-
Implication: If used in a bioassay to label an active enzyme, 4-AMBC will likely occupy the active site, neutralizing enzymatic activity. This is a form of "functional cross-reactivity."
-
Experimental Protocol: High-Selectivity Derivatization
Objective: Selective labeling of amine-containing metabolites (e.g., neurotransmitters) in plasma while minimizing interference from hydroxyls.
Reagents:
-
Reagent A: 4-AMBC (HCl salt), 10 mg/mL in anhydrous Acetonitrile.
-
Buffer B: 100 mM Sodium Carbonate (Na2CO3), pH 9.5.
-
Quench Solution: 5% Ammonium Hydroxide.
Step-by-Step Workflow:
-
Sample Prep: Mix 50 µL of plasma extract with 25 µL of Buffer B .
-
Expert Note: pH 9.5 is critical. It ensures the target amines are deprotonated (nucleophilic) but minimizes the hydrolysis of the reagent compared to pH > 11.
-
-
Derivatization: Add 25 µL of Reagent A . Vortex immediately for 30 seconds.
-
Causality: The HCl salt of 4-AMBC is stable. Once it hits the carbonate buffer, the free base is formed and reacts instantly.
-
-
Incubation: Let stand at Room Temperature for 3 minutes.
-
Comparison: Dns-Cl would require 60°C for 45 mins here. 4-AMBC is kinetically superior.
-
-
Selectivity Wash (The "Self-Validating" Step): Add 10 µL of Quench Solution (Ammonium Hydroxide) and incubate for 1 minute.
-
Mechanism: This high-pH step scavenges excess reagent and hydrolyzes unstable ester byproducts (O-acylation) formed on Serine/Threonine residues, leaving the stable N-acyl amides intact.
-
-
Analysis: Inject onto LC-MS/MS (C18 column).
Data Interpretation & Troubleshooting
Table 2: Troubleshooting Cross-Reactivity Artifacts
| Observation | Probable Cause | Corrective Action |
| Multiple Peaks for One Analyte | Poly-derivatization (e.g., N,O-diacylation of Tyrosine) | Increase pH of "Selectivity Wash" step to hydrolyze the O-ester. |
| Low Signal Intensity | Reagent Hydrolysis | Ensure 4-AMBC is stored as HCl salt under desiccant. Do not dissolve in buffer; dissolve in dry ACN. |
| Unexpected Peak at M+135 Da | Self-Polymerization | Reagent concentration too high; 4-AMBC reacted with itself. Use excess analyte or dilute reagent. |
References
-
BenchChem. (2025).[1][2][3] A Comparative Guide to Analytical Method Validation Using 4-Aminobenzoyl Chloride Derivatives. Retrieved from
-
Sigma-Aldrich. (2025). 4-(Dimethylamino)benzoyl chloride for HPLC derivatization, LiChropur. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19604111, 4-(Aminomethyl)benzoyl chloride. Retrieved from
-
Wong, J. et al. (2020). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics. PMC. Retrieved from
Sources
Spectroscopic analysis to confirm 4-(Aminomethyl)benzoyl chloride reactions
Executive Summary: The Stability Paradox
4-(Aminomethyl)benzoyl chloride (4-AMBC) is a high-value bifunctional linker used in drug discovery (e.g., antifibrinolytics) and polymer chemistry. However, its utility is governed by a critical instability: it contains both a nucleophile (amine) and an electrophile (acid chloride).
The Core Challenge: In its free base form, 4-AMBC undergoes rapid intermolecular self-polymerization. Consequently, it must be handled as the hydrochloride salt (4-AMBC·HCl) or with an
This guide provides a rigorous framework for using 4-AMBC·HCl, validating its reaction with external nucleophiles, and objectively comparing this "Acid Chloride Method" against modern coupling reagents like HATU.
Strategic Selection: Acid Chloride vs. Coupling Reagents[1]
Before initiating synthesis, researchers must determine if the acid chloride route is superior to in-situ activation.
Comparative Performance Matrix
| Feature | Acid Chloride Method (4-AMBC·HCl) | Uronium Activation (HATU/HBTU) | Active Ester (NHS-Ester) |
| Kinetics | Ultra-Fast (< 30 min) | Moderate (1–4 hours) | Slow (4–12 hours) |
| Atom Economy | High (Byproduct is HCl/Salt) | Low (Large urea/guanidinium waste) | Moderate (NHS byproduct) |
| Steric Reach | Excellent (Small electrophile) | Poor (Bulky activating group) | Moderate |
| Moisture Sensitivity | High (Rapid hydrolysis to acid) | Low (Tolerates some water) | Low |
| Cost Efficiency | High (Reagents: | Low (HATU is expensive) | Moderate |
| Purification | Simple (Extraction/Precipitation) | Difficult (Removal of urea byproducts) | Simple |
Decision Logic
Use 4-AMBC·HCl when:
-
Scale-up is required: The atom economy reduces waste significantly.
-
Nucleophile is hindered: The small size of the -COCl group penetrates steric bulk better than HATU-activated esters.
-
Cost is a driver: Thionyl chloride activation is significantly cheaper than peptide coupling reagents.
Spectroscopic Validation Blueprint
Confirming the transformation of the acid chloride to the amide—while avoiding the hydrolysis pitfall—is the primary analytical objective.
A. FT-IR Spectroscopy: The "Smoking Gun"
Infrared spectroscopy offers the fastest real-time monitoring. The carbonyl stretch (
-
Reagent (Acid Chloride): Look for a sharp, high-frequency band at 1770–1785 cm⁻¹ . This high shift is due to the inductive effect of the chlorine atom withdrawing electron density from the carbonyl carbon.
-
Product (Amide): Successful reaction is confirmed by the disappearance of the 1780 cm⁻¹ band and the appearance of the Amide I band at 1640–1660 cm⁻¹ .
-
Failure Mode (Hydrolysis): If moisture enters the system, the acid chloride reverts to the carboxylic acid, showing a broad band at 1700–1710 cm⁻¹ (often accompanied by a broad -OH stretch).
B. ¹H NMR Analysis (DMSO- )
NMR provides structural certainty. The aromatic protons are the most sensitive reporters of the carbonyl environment.
-
Aromatic Shift: The protons ortho to the acid chloride (positions 2,6) are highly deshielded (~8.0–8.1 ppm) due to the strong electron-withdrawing nature of -COCl. Upon amidation, these protons shift upfield (typically 7.8–7.9 ppm ).
-
Benzylic Methylene: The
protons adjacent to the amine (or ammonium) typically appear as a singlet (or doublet if coupled to NH) around 4.1 ppm . This peak remains relatively stable but sharpens upon purification.
Experimental Protocol: The Schotten-Baumann Approach
This protocol describes the reaction of 4-AMBC[1]·HCl with a primary amine (
Materials
-
Reagent: 4-(Aminomethyl)benzoic acid hydrochloride (Precursor).
-
Activator: Thionyl Chloride (
).[2] -
Nucleophile: Primary Amine (
). -
Solvent: DCM (anhydrous) and 1M NaOH (aq).
Workflow
Step 1: In-Situ Generation of 4-AMBC·HCl
-
Suspend 4-(aminomethyl)benzoic acid hydrochloride (1.0 eq) in anhydrous toluene or DCM.
-
Add thionyl chloride (3.0 eq) and a catalytic drop of DMF.
-
Reflux for 2 hours until the solution clears (evolution of
and gas). -
Critical: Evaporate solvent and excess
completely under vacuum. Re-dissolve the resulting solid (4-AMBC·HCl) in dry DCM.
Step 2: Biphasic Amidation (Schotten-Baumann)
-
Dissolve the target amine (
, 1.1 eq) in DCM. -
Add a base solution (e.g., 1M NaOH or saturated
, 2.5 eq) to the amine solution.-
Note: The base neutralizes the HCl from the reagent salt and the HCl generated during coupling.
-
-
Cool the biphasic mixture to 0°C.
-
Add the DCM solution of 4-AMBC·HCl dropwise with vigorous stirring.
-
Allow to warm to RT and stir for 1 hour.
Step 3: Quench & Validation
-
Dry over
and concentrate. -
Analyze: Take an IR of the crude residue immediately.
Visualization: Reaction Pathway & Logic
Figure 1: Reaction pathway showing the critical intermediate (Acid Chloride) and the divergence between success (Amide) and failure modes (Hydrolysis/Polymerization).
Troubleshooting & Common Pitfalls
| Observation | Diagnosis | Corrective Action |
| IR shows 1710 cm⁻¹ dominant peak | Hydrolysis: The acid chloride reacted with water before the amine. | Ensure DCM is anhydrous. Dry the |
| Insoluble precipitate forms immediately | Polymerization: The amine on the reagent was deprotonated before reacting with the external nucleophile. | Ensure the external amine ( |
| Low Yield | Incomplete Activation: The precursor acid did not fully convert to acid chloride. | Increase reflux time with |
References
-
BenchChem. (2025).[3][5] Historical Development and Synthesis of 4-Aminobenzoyl Chloride. Retrieved from
-
Sigma-Aldrich. (n.d.). Benzoyl Chloride Product Specification and IR Data.[6][7] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65526, 4-(Aminomethyl)benzoic acid. Retrieved from
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
Assessing the purity of synthesized 4-(Aminomethyl)benzoyl chloride
The assessment of reactive intermediates is one of the most rigorous challenges in pharmaceutical analytical chemistry. As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with bifunctional molecules like 4-(Aminomethyl)benzoyl chloride .
Because this molecule contains both a nucleophilic primary amine and an electrophilic acyl chloride, the unprotected free base will rapidly auto-polymerize to form poly(p-benzamide) derivatives. Consequently, it is strictly synthesized, stored, and analyzed either as a stable hydrochloride salt (4-(aminomethyl)benzoyl chloride hydrochloride) or as an N-protected derivative (e.g., Fmoc-4-(aminomethyl)benzoyl chloride) 1.
This guide provides an in-depth, objective comparison of the three primary analytical methodologies used to determine the purity of this reactive building block, detailing the causality behind the chemistry and establishing self-validating protocols for your laboratory.
The Analytical Challenge: Why Direct Analysis Fails
Direct reversed-phase HPLC analysis of acid chlorides is fundamentally flawed. The aqueous mobile phase rapidly hydrolyzes the acyl chloride into its corresponding carboxylic acid (4-(aminomethyl)benzoic acid) [[2]](). Consequently, the resulting chromatogram reflects the hydrolyzed artifact rather than the intact molecule, making it impossible to distinguish between the unreacted acid chloride and the residual carboxylic acid starting material 3.
To circumvent this, analysts must employ specialized techniques: Pre-Column Derivatization HPLC , Quantitative NMR (qNMR) , or Non-Aqueous Titrimetry .
Comparative Performance of Purity Assessment Methods
The following table summarizes the quantitative performance metrics and strategic utility of each method.
| Analytical Method | Primary Principle | Specificity | Limit of Quantitation (LOQ) | Key Advantage | Limitation |
| Derivatization HPLC-UV | Chromatographic separation of stable derivatives | High (Differentiates acid vs. chloride) | 0.01 - 0.03 µg/mL | Excellent for trace mutagenic impurities | Requires complex, moisture-free sample prep |
| 1H-qNMR | Absolute proton integration vs. Internal Standard | High (Simultaneous structural confirmation) | ~0.1 - 1.0% | Reference-free absolute quantification | Lower sensitivity for trace-level impurities |
| Non-Aqueous Titration | Acid-base stoichiometry | Low (Measures total reactive chloride) | ~0.5% | High-throughput, low operational cost | Cannot distinguish structurally similar impurities |
Methodological Workflows & Self-Validating Protocols
Method A: Pre-Column Derivatization HPLC-UV (The Trace Analysis Standard)
The Causality: By reacting the acyl chloride with a nucleophile (such as 2-nitrophenylhydrazine) in an anhydrous environment, we trap the reactive species as a stable, highly UV-absorbent amide 4. This derivative survives the aqueous mobile phase and shifts the UV absorption maximum to ~395 nm, effectively isolating the analyte signal from background matrix interference 4.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Derivatization: Dissolve 10 mg of 4-(aminomethyl)benzoyl chloride hydrochloride in 1.0 mL of anhydrous acetonitrile. Add 1.0 mL of the derivatizing reagent.
-
Incubation: Stir at room temperature for 30 minutes. The weak basicity of the hydrazine drives the reaction to completion without degrading the substrate.
-
Analysis: Inject onto a C18 reversed-phase column (e.g., 150 × 4.6 mm, 3 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Monitor at 395 nm.
Self-Validating System: The Spike-and-Recovery Test. Always run a sample spiked with 1% 4-(aminomethyl)benzoic acid. A robust method will yield two distinct peaks, proving that the derivatizing agent selectively reacted with the acyl chloride and did not artificially convert the residual acid impurity into the derivative 3.
Method B: Quantitative Proton NMR (1H-qNMR) (The Absolute Purity Standard)
The Causality: qNMR relies on the quantum mechanical principle that the integrated area of a proton resonance is directly proportional to the number of nuclei generating that signal. By adding a highly pure internal standard (IS) like dimethyl sulfone (DMSO2) or 1,3,5-trimethoxybenzene, we calculate the absolute mass fraction of the acid chloride without needing a reference standard of the highly unstable analyte itself [[5]](), [[6]]().
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~5 mg of NIST-traceable Dimethyl sulfone into a glass vial using a microbalance (d = 0.01 mg).
-
Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d6 (stored over molecular sieves to prevent moisture-induced hydrolysis). Transfer to a 5 mm NMR tube.
-
T1 Measurement: Run an inversion-recovery experiment to determine the longitudinal relaxation time (
) of the slowest-relaxing proton of interest. -
Acquisition: Set the relaxation delay (
) to at least . Acquire 64 scans to ensure a signal-to-noise ratio of >250:1.
Self-Validating System: The Relaxation Check. The critical failure point in qNMR is incomplete magnetization recovery. If
is too short, protons with longtimes are under-represented. Setting guarantees >99% magnetization recovery, creating a physically self-validating measurement 7. Furthermore, if calculating purity across multiple distinct aromatic protons yields varying results, it immediately flags the presence of a co-eluting structural impurity.
Decision Architecture for Purity Assessment
To assist in method selection, the following logical workflow maps the decision-making process based on the specific analytical requirement of the drug development phase.
Decision workflow for selecting the optimal purity assessment method.
References
-
Epitope topography controls bioactivity in supramolecular nanofibers (Source: NIH) URL: [Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate (Source: Google Patents)
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances (Source: NIH / PubMed) URL: [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances (Source: ResearchGate) URL:[Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation (Source: Organic Syntheses) URL:[Link]
-
How NMR Enhances Chemical Analysis Accuracy? (Source: Creative Biostructure) URL:[Link]
-
Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy (Source: University of Southern Mississippi) URL:[Link]
Sources
- 1. Epitope topography controls bioactivity in supramolecular nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. aquila.usm.edu [aquila.usm.edu]
Safety Operating Guide
Safe Handling and Disposal Protocol: 4-(Aminomethyl)benzoyl Chloride
Topic: 4-(Aminomethyl)benzoyl chloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Summary & Operational Directives
Immediate Hazard Alert: 4-(Aminomethyl)benzoyl chloride (CAS: 80610-53-3) is a moisture-sensitive acyl chloride. Upon contact with water or humid air, it hydrolyzes rapidly to release hydrogen chloride (HCl) gas and 4-(aminomethyl)benzoic acid .
-
Primary Risks: Chemical burns (Skin/Eyes), Inhalation toxicity (HCl mist), and Over-pressurization of sealed containers if moisture enters.
-
Core Disposal Principle: Never dispose of the active acyl chloride directly. It must be chemically deactivated (quenched) via controlled hydrolysis and neutralization prior to entering any waste stream.
-
Waste Designation: The final quenched material should be treated as Hazardous Chemical Waste (Incineration recommended) due to the biological activity of the hydrolysis product (PAMBA analog).
Technical Profile & Reactivity
To safely dispose of this reagent, one must understand its degradation pathway. The molecule contains two reactive centers: the acyl chloride (highly electrophilic) and the aminomethyl group (nucleophilic, typically protonated as a hydrochloride salt to prevent self-polymerization).
Reaction Pathway (Hydrolysis)
When introduced to water or mild base, the acyl chloride converts to the carboxylic acid.
Chemical Equation:
-
Exothermicity: High. The reaction releases significant heat.
-
By-products: Hydrochloric acid (corrosive gas/liquid) and 4-(aminomethyl)benzoic acid (zwitterionic solid).
Physical Properties Table
| Property | Data | Operational Implication |
| Physical State | Solid (typically white/off-white powder) | Dust inhalation risk; use powder funnel. |
| Molecular Weight | 169.61 g/mol (Free base) | Calculations for stoichiometry. |
| Water Solubility | Reacts/Decomposes | Do not dissolve in water for cleaning; use dry solvents first. |
| Flash Point | >100°C (Estimated) | Combustible but not highly flammable. |
| Corrosivity | High (Category 1B) | Destroys nitrile gloves over time; double glove recommended. |
Step-by-Step Disposal Protocol
This protocol outlines the Controlled Hydrolysis Method , the industry standard for deactivating acid chlorides.
Phase 1: Preparation
-
Location: Perform all operations in a functioning chemical fume hood.
-
PPE: Neoprene or double Nitrile gloves, chemical splash goggles, lab coat, and closed-toe shoes.
-
Vessel: Select a beaker or flask with a capacity 3x larger than the final volume to accommodate foaming/fizzing.
Phase 2: The "Kill" Procedure (Quenching)
Objective: Convert the reactive acyl chloride into a stable carboxylate salt.
-
Reagents:
-
Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution (5-10%). -
Ice/Water bath.
-
Inert solvent (Dichloromethane or Ethyl Acetate) - Optional, for dissolving sludge.
-
Protocol:
-
Cooling: Place a beaker containing the alkaline solution (e.g., 10%
) into an ice bath. Ensure the temperature is <10°C. -
Dilution (If Solid): If the waste is a bulk solid, it is safer to first suspend/dissolve it in a small amount of inert solvent (like DCM) to control the addition rate.
-
Addition: Slowly add the 4-(aminomethyl)benzoyl chloride (solution or solid) to the stirring alkaline solution .
-
Caution: Evolution of
gas will cause foaming. Add dropwise or spatula-wise. -
Rule of Thumb: Do not exceed a temperature rise of 10°C.
-
-
Digestion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes to ensure complete hydrolysis of the acid chloride.
Phase 3: Neutralization & Verification
-
Check pH: Use pH paper to verify the solution is basic (pH > 9). This ensures the HCl generated has been neutralized.
-
Adjust: If the solution is acidic, add more base. If too basic (pH > 11), adjust to pH 7–9 using dilute HCl or citric acid (carefully).
-
Phase Separation: If an organic solvent was used, separate the layers.[1][2]
-
Aqueous Layer: Contains the hydrolyzed product (4-aminomethylbenzoic acid) and salts.
-
Organic Layer: Contains trace impurities.
-
Phase 4: Waste Packaging
-
Labeling: Label the container as "Hazardous Waste - Deactivated Acid Chloride" .
-
Constituents: List "4-(Aminomethyl)benzoic acid, Sodium Chloride, Water".
-
Disposal Path: Do not pour down the drain. While the hydrolysis product is less toxic, it is a biologically active structural analog of antifibrinolytic drugs. Send to High-Temperature Incineration .
Visual Workflow (Graphviz)
The following diagram illustrates the decision logic and reaction flow for the disposal process.
Caption: Operational flow for the safe quenching and disposal of 4-(Aminomethyl)benzoyl chloride, ensuring complete hydrolysis and neutralization.
Regulatory & Safety Classifications
When preparing the waste manifest, use the following classifications to ensure compliance with RCRA (USA) or local regulations.
-
RCRA Waste Codes:
-
D002: Corrosivity (if pH is not neutralized).
-
D003: Reactivity (if unquenched material remains, due to water reactivity).
-
-
UN Transport (for raw material):
-
UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.)
-
Hazard Class: 8
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19604111, 4-(Aminomethyl)benzoyl chloride. Retrieved from [Link]
- Massachusetts Institute of Technology (MIT) EHS.SOP: Acid Chlorides Handling and Disposal.
Sources
Personal protective equipment for handling 4-(Aminomethyl)benzoyl chloride
This guide outlines the operational safety protocols for handling 4-(Aminomethyl)benzoyl chloride (typically supplied as the Hydrochloride salt , CAS: 2447-23-6 / 80610-53-3).
Critical Technical Note: This compound is a "Janus" molecule—containing both a nucleophilic amine (protected as a salt) and an electrophilic acid chloride. If the salt form is neutralized inadvertently (e.g., by humidity or improper base addition), it can self-polymerize violently.
Part 1: Immediate Action Card (The "Crash" Protocol)
| Parameter | Specification | Critical Logic |
| Primary Hazard | Corrosive / Lachrymator | Hydrolyzes instantly on contact with moisture (air/skin) to release HCl gas . |
| Glove Choice | Silver Shield / 4H (Laminate) | Standard Nitrile degrades rapidly. Acid chlorides penetrate nitrile in <5 mins if wet. |
| Respiratory | Fume Hood (Mandatory) | HCl gas release is immediate. Do not rely on bench-top handling. |
| Quenching | Ice/Water + Base (Slow) | Exothermic hydrolysis. Never add water into the container. |
| Storage | < 4°C, Inert Gas (Ar/N₂) | Prevents degradation. Cold reduces vapor pressure of HCl if hydrolysis starts. |
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific integrity demands we select PPE based on permeation kinetics, not just availability. Acid chlorides are small, electrophilic molecules that diffuse rapidly through porous elastomers.
Dermal Protection (Gloves)
-
Primary Barrier (High Risk/Immersion): Laminate Film (Silver Shield / 4H) .
-
Why: Benzoyl chloride derivatives show breakthrough times of >4 hours for laminate, versus <15 minutes for standard nitrile [1, 2].
-
-
Secondary Barrier (Dexterity/Splash): Double-layered Nitrile (minimum 5 mil each) .
-
Protocol: Wear laminate gloves under nitrile gloves if high dexterity is needed, or double nitrile only for weighing small amounts (<100 mg) with immediate change-out upon splash.
-
Visual Check: If the nitrile glove puckers or stiffens, permeation has occurred. Change immediately.
-
Eye & Face Protection[1][2][3][4][5]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+) + Face Shield.
-
Mechanism:[1][2][3] The acid chloride reacts with the water in your eyes (lachrymation) to form hydrochloric acid directly on the cornea. Safety glasses are insufficient against vapors.
Body Protection
-
Standard: Chemical-resistant lab coat (buttoned to neck).
-
High Volume (>5g): Tyvek® chemical apron or sleeve covers to bridge the gap between glove and coat.
Part 3: Operational Workflow & Logic
The following diagram illustrates the "Cradle-to-Grave" lifecycle of the reagent in your lab, emphasizing the critical control points (CCPs) where exposure risk is highest.
Figure 1: Operational workflow emphasizing the "Warm to RT" step to prevent condensation-induced hydrolysis.
Part 4: Step-by-Step Handling Protocols
Protocol A: Receipt & Initial Inspection
-
The "Hiss" Test: When opening the secondary container (canister), listen for a hiss. This indicates pressure buildup from HCl generation during shipping [3].
-
Visual Check: Inspect the cap. White crusty deposits indicate hydrolysis has occurred. If the solid is clumped or sticky, the purity is compromised, and the risk of rapid HCl release is higher.
Protocol B: Weighing & Transfer
-
Engineering Control: Work strictly within a certified chemical fume hood.
-
Tooling: Use glass or plastic spatulas . Avoid metal, as acid chlorides corrode metal surfaces, introducing iron contaminants into your reaction.
-
The "Warm-Up" Rule: Allow the bottle to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air causes condensation, which instantly hydrolyzes the surface of the reagent [4].
Protocol C: Quenching & Disposal (The "Kill" Step)
-
Context: Unreacted acid chloride in waste streams is a "time bomb" that can pressurize waste containers.
-
Reagents: Ice, Water, Saturated Sodium Bicarbonate (NaHCO₃).[4]
-
Setup: Place a beaker with 100mL of ice-water in the fume hood.
-
Dilution: Dilute the residual acid chloride in a non-reactive solvent (e.g., DCM or Toluene) if possible.
-
Hydrolysis: Add the acid chloride solution dropwise onto the ice. DO NOT add water to the acid chloride (violent boiling risk).[1]
-
Neutralization: Once the ice melts and the "fizzing" stops, slowly add Sat. NaHCO₃ until pH reaches 7.
-
Disposal: Discard as aqueous chemical waste.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Brush off dry powder (if dry). 2. Rinse with water for 15 min.[5] 3. Do NOT use neutralizing creams (traps heat). |
| Eye Contact | 1. Irrigate immediately (eyewash station) for 15 min. 2. Hold eyelids open. Seconds matter to prevent corneal opacity. |
| Spill (Bench) | 1. Evacuate immediate area. 2. Cover with dry sand or specialized acid-neutralizing absorbent (e.g., Sodium Carbonate/Sand mix). 3. Do NOT use water (releases HCl gas).[1] |
References
-
Ansell Healthcare. (2022). Chemical Glove Resistance Guide (8th Ed.). Permeation data for Benzoyl Chloride derivatives. Link
-
Fisher Scientific. (2021). Safety Data Sheet: 4-(Chloromethyl)benzoyl chloride. (Used as surrogate for physical hazard data). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzoyl Chloride. Hazard Statements H314, H331. Link
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
